molecular formula C13H10F3NO B1302773 4-(4-(Trifluoromethyl)phenoxy)aniline CAS No. 57478-19-0

4-(4-(Trifluoromethyl)phenoxy)aniline

Cat. No.: B1302773
CAS No.: 57478-19-0
M. Wt: 253.22 g/mol
InChI Key: SMLYUHJGJWSUEC-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)phenoxy)aniline (CAS 41605-31-6) is an organic compound with the molecular formula C13H10F3NO and an average molecular weight of 253.22 g/mol . It features both an aniline and a phenoxy group substituted with a trifluoromethyl group, making it a valuable building block in medicinal chemistry and materials science research . The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and bioavailability of molecules, making this aniline a key intermediate in the development of potential pharmaceutical agents and advanced materials . Researchers utilize this compound for the synthesis of more complex structures, leveraging its aromatic amine functionality for further derivatization. According to regulatory data, this compound is classified with the warning hazard statement H302, indicating that it is harmful if swallowed . Standard safety precautions should be followed. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(trifluoromethyl)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10F3NO/c14-13(15,16)9-1-5-11(6-2-9)18-12-7-3-10(17)4-8-12/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLYUHJGJWSUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375337
Record name 4-(4-(Trifluoromethyl)phenoxy)aniline
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Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57478-19-0
Record name 4-(4-(Trifluoromethyl)phenoxy)aniline
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Record name 4-(4-(Trifluoromethyl)phenoxy)aniline
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Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-(Trifluoromethyl)phenoxy)aniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-(Trifluoromethyl)phenoxy)aniline is a fluorinated diaryl ether derivative that holds significant interest for researchers in medicinal chemistry and materials science. The incorporation of the trifluoromethyl (-CF3) group imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity, making it a valuable building block in the design of novel bioactive molecules and functional materials.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on practical insights for laboratory and development settings.

The diaryl ether scaffold is a common motif in many biologically active compounds, and the addition of a trifluoromethyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide will delve into the synthetic routes to access this specific aniline derivative, its spectroscopic and physicochemical properties, reactivity, and safety considerations.

I. Synthesis of this compound

The construction of the diaryl ether linkage in this compound is typically achieved through nucleophilic aromatic substitution, most commonly via the Ullmann condensation or the Buchwald-Hartwig amination.

A. Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O bonds between an aryl halide and a phenol.[3][4] In the synthesis of this compound, this would involve the coupling of a 4-halobenzotrifluoride with 4-aminophenol.

Reaction Scheme:

G reactant1 4-Aminophenol product This compound reactant1->product reactant2 4-Halobenzotrifluoride (X = I, Br, Cl) reactant2->product catalyst Cu Catalyst Base

A representative Ullmann condensation for the synthesis of this compound.

Experimental Protocol (General):

  • Reactant Preparation: To a dried reaction vessel, add 4-aminophenol (1.0 eq.), 4-halobenzotrifluoride (e.g., 4-chlorobenzotrifluoride, 1.1 eq.), a copper(I) salt (e.g., CuI, 0.1 eq.), a ligand (e.g., L-proline or 1,10-phenanthroline, 0.2 eq.), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq.).

  • Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Execution: Heat the reaction mixture to a high temperature (typically 120-180 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Copper Catalyst: Copper(I) salts are typically more effective than copper(II) salts as they are believed to be the active catalytic species. The use of a ligand can stabilize the copper catalyst and improve its solubility and reactivity.

  • Base: An appropriate base is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: High-boiling polar aprotic solvents are used to ensure the reactants are soluble and to achieve the high temperatures often required for the Ullmann condensation.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[5][6] For the synthesis of this compound, this would involve the coupling of 4-phenoxyaniline with a 4-halobenzotrifluoride or the coupling of aniline with a 4-(4-halophenoxy)benzotrifluoride.

Reaction Scheme:

G reactant1 4-Phenoxyaniline product This compound reactant1->product reactant2 4-Halobenzotrifluoride (X = Br, Cl) reactant2->product catalyst Pd Catalyst Ligand, Base

A representative Buchwald-Hartwig amination for the synthesis of this compound.

Experimental Protocol (General):

  • Reactant Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 0.01-0.05 eq.), a phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 0.02-0.1 eq.), and a base (e.g., NaOtBu, K3PO4, or Cs2CO3, 1.5-2.0 eq.) to a reaction vessel.

  • Solvent Addition: Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C for several hours until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of palladium source and, more critically, the phosphine ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands generally promote the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. The choice of base can affect the reaction's functional group tolerance.

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.

II. Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties:

PropertyPredicted Value/Range
Molecular FormulaC13H10F3NO
Molecular Weight269.22 g/mol
AppearanceWhite to off-white solid
Melting Point>100 °C
Boiling Point>300 °C
SolubilitySoluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in water.
A. Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons.[8][9]

  • Aromatic Protons (H-2', H-6'): A doublet around δ 7.6 ppm, coupled to H-3' and H-5'.

  • Aromatic Protons (H-3', H-5'): A doublet around δ 7.0 ppm, coupled to H-2' and H-6'.

  • Aromatic Protons (H-2, H-6): A doublet around δ 6.9 ppm, coupled to H-3 and H-5.

  • Aromatic Protons (H-3, H-5): A doublet around δ 6.7 ppm, coupled to H-2 and H-6.

  • Amine Protons (-NH2): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons and the trifluoromethyl group.[2][10]

  • Quaternary Carbons (C-1', C-4', C-1, C-4): Signals in the range of δ 140-160 ppm.

  • Aromatic CH Carbons: Signals in the range of δ 115-130 ppm.

  • Trifluoromethyl Carbon (-CF3): A quartet around δ 120-125 ppm due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[11][12]

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

  • C=C Stretching (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

  • C-O-C Stretching (Aryl Ether): A strong band in the region of 1200-1250 cm⁻¹.

  • C-F Stretching: Strong bands in the region of 1100-1300 cm⁻¹.

Mass Spectrometry:

The mass spectrum should show the molecular ion peak (M⁺) at m/z 269.[13][14] Fragmentation patterns would likely involve cleavage of the ether bond and loss of the trifluoromethyl group.

III. Reactivity and Synthetic Applications

The primary reactive site of this compound is the amino group, which can undergo a variety of chemical transformations.

  • Acylation: The amine can be readily acylated with acid chlorides or anhydrides to form the corresponding amides.

  • Alkylation: N-alkylation can be achieved using alkyl halides.

  • Diazotization: The amino group can be diazotized and subsequently replaced with a variety of other functional groups (Sandmeyer reaction).

  • Coupling Reactions: The aniline can serve as a nucleophile in further cross-coupling reactions to build more complex molecular architectures.

The trifluoromethyl group is generally unreactive under standard synthetic conditions, providing a stable and lipophilic moiety.

IV. Applications in Drug Discovery and Materials Science

The this compound scaffold is a valuable building block in drug discovery due to the favorable properties imparted by the trifluoromethyl group. These properties include:

  • Enhanced Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer in vivo half-life of a drug candidate.[1]

  • Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[2]

  • Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the aniline nitrogen, influencing its ionization state at physiological pH.

While specific drugs containing the this compound core are not widely documented, this structural motif is of significant interest in the design of kinase inhibitors, GPCR modulators, and other therapeutic agents. The diaryl ether linkage provides a flexible yet conformationally constrained scaffold that can be exploited for optimal binding to biological targets.

In materials science, this compound can be used as a monomer or intermediate in the synthesis of high-performance polymers, liquid crystals, and organic light-emitting diodes (OLEDs), where the trifluoromethyl group can enhance thermal stability and tune electronic properties.

V. Safety and Handling

No specific safety data sheet (SDS) for this compound is readily available. However, based on the safety information for structurally related compounds such as 4-(trifluoromethoxy)aniline and other aromatic amines, the following precautions should be taken:[15][16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Aromatic amines are often toxic and may be carcinogenic. Assume this compound is harmful if swallowed, inhaled, or absorbed through the skin.

First Aid Measures (General Recommendations):

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes.

  • If inhaled: Move to fresh air.

  • If swallowed: Seek immediate medical attention.

VI. Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis can be achieved through established cross-coupling methodologies such as the Ullmann condensation and the Buchwald-Hartwig amination. The presence of the trifluoromethyl group imparts desirable physicochemical properties that are advantageous for the development of new functional molecules. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis, handling, and application based on the well-understood chemistry of its structural components. As the demand for novel fluorinated compounds continues to grow, this compound represents a promising building block for future innovations.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Background and current work on diaryl difluoromethanes: Importance in medicinal chemistry (top), previous synthetic route (middle), and palladium‐catalyzed aryldifluoromethylation of aryl halides (bottom). Retrieved from [Link]

  • ResearchGate. (2015). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-{4-[1-[4-(4-Aminophenoxy)phenyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phenoxy}aniline. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • PMC. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • PMC. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical molecules with an α‐trifluoromethyl ether motif. Retrieved from [Link]

  • Google Patents. (n.d.). EP1622896B1 - Novel aniline derivatives, their manufacture and use as pharmaceutical agents.
  • PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(Trifluoromethoxy)aniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethoxy)aniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.
  • Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Beilstein-Institut. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • Google APIs. (n.d.). Robertson et al. (45) Date of Patent. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 4-(4-(Trifluoromethyl)phenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 4-(4-(Trifluoromethyl)phenoxy)aniline

This compound is a highly functionalized aromatic compound. Its structure is comprised of an aniline ring linked via an ether oxygen to a 4-substituted trifluoromethylphenyl ring. This combination of an electron-donating amine and an electron-withdrawing trifluoromethyl group, separated by a phenoxy spacer, makes it and its isomers valuable intermediates in the synthesis of complex molecules.

The trifluoromethyl (-CF₃) group is a particularly important substituent in medicinal chemistry, often introduced to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Therefore, verifying the precise structure, including isomeric purity, of building blocks like this is not merely a quality control step; it is fundamental to the success of a research and development program. This guide outlines a logical, integrated workflow for its complete structural characterization.

The Integrated Analytical Workflow: A Strategy of Orthogonal Confirmation

No single analytical technique can provide absolute structural proof. A robust elucidation strategy relies on the integration of orthogonal methods, where each technique provides a different piece of the structural puzzle. Spectroscopic methods define the molecule's composition and connectivity, while chromatographic methods confirm its purity and integrity as a single entity. The synergy between these approaches provides the highest degree of confidence.

The logical flow of this process begins with determining the molecular mass and elemental composition, proceeds to identify functional groups, maps the precise atomic connectivity, and concludes with a final purity assessment.

Integrated_Workflow cluster_0 Initial Assessment cluster_1 Core Structure Determination cluster_2 Final Validation MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula NMR Nuclear Magnetic Resonance (NMR) - 1H (Proton Framework) - 13C (Carbon Skeleton) - 19F (Fluorine Confirmation) MS->NMR Provides Molecular Formula IR Infrared (IR) Spectroscopy - Functional Group ID IR->NMR Confirms Functional Groups Chroma Chromatography - Purity Assessment (HPLC) - Impurity ID (GC-MS) NMR->Chroma Defines Target Structure Confirmed_Structure Confirmed Structure: This compound Chroma->Confirmed_Structure Verifies Purity & Identity

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Blueprint

Expertise & Causality: The first step in identifying an unknown compound is to ask, "How much does it weigh?" Mass spectrometry answers this question directly. We employ High-Resolution Mass Spectrometry (HRMS) not just for the nominal mass, but for the exact mass. This precision allows for the unambiguous determination of the molecular formula, a critical foundation upon which all other data is built. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it tends to produce an intact protonated molecular ion [M+H]⁺ with minimal fragmentation.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrument: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Data Processing: Determine the exact mass of the most abundant ion and use software to calculate the most probable elemental compositions.

Data Interpretation & Validation

The molecular formula for this compound is C₁₃H₁₀F₃NO. The expected data provides clear validation points.

ParameterExpected ValueRationale
Molecular Formula C₁₃H₁₀F₃NODerived from the known structure.
Exact Mass 269.0714Calculated for [C₁₃H₁₀F₃NO]
Observed [M+H]⁺ 270.0787The protonated molecular ion is the primary species expected in ESI+.
Key Fragments m/z ~161, ~108Fragmentation at the ether linkage can yield ions corresponding to the trifluoromethyl-phenoxide radical and the aminophenyl cation, confirming the two main moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: If MS provides the blueprint, NMR builds the house. It is the most powerful technique for determining the precise arrangement of atoms in a molecule.[3][4] For this specific structure, a suite of 1D NMR experiments (¹H, ¹³C, and ¹⁹F) is necessary to solve the puzzle completely.

¹H NMR Spectroscopy: Mapping the Protons

This spectrum reveals the number of different types of protons and their neighboring environments. The para-substitution on both aromatic rings leads to a highly symmetrical and predictable pattern.

Protocol: ¹H NMR Spectroscopy (400 MHz)

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiment: Acquire a standard 1D proton spectrum.

  • Confirmation: To confirm the -NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ signal will disappear.

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.55d (J ≈ 8.5 Hz)2HProtons ortho to -CF₃The electron-withdrawing -CF₃ group strongly deshields these protons, shifting them downfield. They appear as a doublet due to coupling with their neighbors.
~ 7.00d (J ≈ 8.5 Hz)2HProtons ortho to Ether O (on CF₃ ring)These protons are ortho to the electron-donating ether oxygen but on the electron-poor ring. They appear as a doublet.
~ 6.85d (J ≈ 8.8 Hz)2HProtons ortho to -NH₂The electron-donating amine group shields these protons, shifting them upfield. They appear as a doublet.
~ 6.70d (J ≈ 8.8 Hz)2HProtons ortho to Ether O (on NH₂ ring)These protons are ortho to the ether oxygen on the electron-rich aniline ring, resulting in an upfield shift. They appear as a doublet.
~ 3.70br s2H-NH₂The amine protons are typically a broad singlet and are exchangeable with D₂O.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

This spectrum confirms the number of unique carbon environments and provides information about their electronic state.

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Multiplicity (in ¹⁹F coupled)AssignmentRationale
~ 162sC-O (CF₃ ring)Carbon attached to the ether oxygen on the electron-poor ring.
~ 149sC-O (NH₂ ring)Carbon attached to the ether oxygen on the electron-rich ring.
~ 141sC-NH₂Carbon attached to the amine group.
~ 127q (J ≈ 3-4 Hz)C ortho to -CF₃Deshielded aromatic carbon, split into a quartet by the nearby fluorine atoms.
~ 124q (J ≈ 272 Hz)-CF₃The carbon of the trifluoromethyl group itself shows a very large coupling constant and is highly deshielded.
~ 123q (J ≈ 33 Hz)C ipso to -CF₃The carbon directly attached to the -CF₃ group.
~ 121sC ortho to -NH₂Shielded aromatic carbon.
~ 118sC ortho to Ether O (CF₃ ring)Aromatic carbon.
~ 116sC ortho to Ether O (NH₂ ring)Shielded aromatic carbon.
¹⁹F NMR Spectroscopy: The Unambiguous Fluorine Signal

Expertise & Causality: For a fluorinated compound, ¹⁹F NMR is a simple yet powerful confirmatory experiment.[5] It is highly sensitive and has a wide chemical shift range, making it easy to identify the fluorine environment. For this molecule, we expect a single signal, confirming that all three fluorine atoms are equivalent, as they must be in a -CF₃ group.

Predicted ¹⁹F NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -62s-CF₃

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[6] It works by detecting the vibrational frequencies of bonds within the molecule. For our target compound, we are looking for the characteristic stretches of the amine, the ether linkage, the aromatic rings, and the C-F bonds.

Protocol: Attenuated Total Reflectance (ATR)-IR

  • Preparation: Place a small amount of the neat sample (if liquid or solid) directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Background: A background spectrum of the clean, empty crystal must be taken first.

Characteristic IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (doublet)Primary Amine (-NH₂)
3100 - 3000C-H StretchAromatic
1620 - 1580C=C StretchAromatic Ring
1250 - 1200C-O Stretch (asymmetric)Aryl Ether
1300 - 1100C-F Stretch (strong, multiple bands)Trifluoromethyl (-CF₃)

Chromatography: The Final Purity and Identity Verification

Expertise & Causality: Spectroscopy confirms what the molecule is; chromatography confirms that it is only that molecule.[7] This step is crucial for a self-validating protocol. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis of non-volatile compounds, while Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities.[8][9]

Protocol: Reverse-Phase HPLC (RP-HPLC)
  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, 50% to 95% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the aromatic rings absorb (e.g., 254 nm).

  • Sample: 10 µL injection of a ~0.5 mg/mL solution in acetonitrile.

  • Analysis: A pure sample should yield a single, sharp peak. Purity is calculated based on the relative area percent of the main peak.

HPLC_Workflow Sample Sample Preparation (Dissolve in ACN) Inject Inject into HPLC System Sample->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Analyze Data Analysis (Peak Integration) Detect->Analyze Result Purity Report (>99% Peak Area) Analyze->Result

Caption: A typical workflow for HPLC purity analysis.

Conclusion: Synthesizing the Data for Unambiguous Elucidation

The structure of this compound is unequivocally confirmed by the collective weight of the evidence. HRMS establishes the correct molecular formula (C₁₃H₁₀F₃NO). IR spectroscopy confirms the presence of a primary amine, an aryl ether, and a trifluoromethyl group. ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide the definitive map of atomic connectivity, showing the characteristic patterns of two para-substituted aromatic rings linked by an ether oxygen, with an amine on one ring and a trifluoromethyl group on the other. Finally, chromatography verifies the sample's high purity. This integrated, multi-technique approach provides a robust and self-validating dossier for complete structure elucidation, meeting the rigorous standards of the scientific and drug development communities.

References

  • ChemBK. (2024). 4-(4-Trifluoromethylphenoxy)aniline. Available at: [Link]

  • PubChem. (n.d.). this compound. National Institutes of Health. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Available at: [Link]

  • Monge, D., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Todua, N. G., et al. (2017). GC-MS for structure determination of aromatic amines. ResearchGate. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]

  • Breit, B., et al. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column. Available at: [Link]

  • Gill, R. T., et al. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

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Sources

Introduction: A Privileged Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-(Trifluoromethyl)phenoxy)aniline (CAS 2760751)

For Researchers, Scientists, and Drug Development Professionals

This compound is a diaryl ether derivative that stands at the intersection of several key structural motifs prized in medicinal chemistry and materials science. Its architecture, featuring a flexible diaryl ether linkage, a versatile aniline functional group, and a metabolically robust trifluoromethyl moiety, makes it a highly valuable building block for the synthesis of complex molecular entities.

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, often introduced to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The aniline group provides a reactive handle for a multitude of chemical transformations, enabling its incorporation into larger, more elaborate structures.[4][5] Finally, the diaryl ether core is a prevalent scaffold found in numerous biologically active compounds, prized for its conformational flexibility and synthetic accessibility.[6][7]

This guide serves as a comprehensive technical resource, providing field-proven insights into the synthesis, characterization, and potential applications of this compound, empowering researchers to leverage its unique properties in their discovery programs.

Strategic Synthesis: Pathways to a Core Intermediate

The construction of the central diaryl ether linkage is the critical step in synthesizing this compound. Two primary, well-established methodologies dominate this field: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. The choice between these routes often depends on factors such as substrate availability, functional group tolerance, and desired reaction scale.

Methodology 1: The Ullmann Condensation

The Ullmann reaction is a classical and cost-effective method for forming aryl-oxygen bonds.[7][8] It traditionally involves the copper-catalyzed coupling of an aryl halide with a phenol.[6][9] Modern advancements have introduced various ligands that permit the use of catalytic amounts of copper and allow for milder reaction conditions, significantly broadening the reaction's scope and practicality.[6]

A logical approach involves the coupling of 4-aminophenol with an activated aryl halide such as 4-iodobenzotrifluoride. The electron-withdrawing nature of the trifluoromethyl group on the aryl halide component facilitates the nucleophilic attack by the phenoxide.

Ullmann Condensation Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product Reactant1 4-Aminophenol Setup Combine reactants under an inert atmosphere (N₂) Reactant1->Setup Reactant2 4-Iodobenzotrifluoride Reactant2->Setup Catalyst Cu₂O or CuI (5 mol%) Catalyst->Setup Ligand Ligand (e.g., Chxn-Py-Al) (20 mol%) Ligand->Setup Base Cs₂CO₃ (2 equiv.) Base->Setup Solvent Acetonitrile (MeCN) Solvent->Setup Reaction Heat at 80-100 °C for 12-24 hours Setup->Reaction Stirring Workup Aqueous workup & extraction with ethyl acetate Reaction->Workup Cooling Purification Silica gel column chromatography Workup->Purification Product This compound Purification->Product

Caption: Ullmann Condensation Workflow for Synthesis.

Detailed Experimental Protocol: Ullmann Condensation

  • Vessel Preparation: To an oven-dried Schlenk flask, add copper(I) oxide (Cu₂O, 5 mol%), a suitable ligand (e.g., N,N-dimethylglycine, 20 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reactants: Under a positive flow of nitrogen, add 4-aminophenol (1.0 equivalent) and 4-iodobenzotrifluoride (1.2 equivalents), followed by anhydrous acetonitrile.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Causality Insight: The use of cesium carbonate is critical; its high solubility in organic solvents and its ability to form a more nucleophilic phenoxide contribute to higher reaction rates compared to other bases like potassium carbonate.[6] The ligand accelerates the catalytic cycle by stabilizing the copper center and facilitating the reductive elimination step.[6]

Methodology 2: The Buchwald-Hartwig C-O Cross-Coupling

The Buchwald-Hartwig amination and its related C-O coupling reactions represent a powerful, palladium-catalyzed method for forming carbon-heteroatom bonds.[10][11][12] This approach is renowned for its broad substrate scope and high functional group tolerance, often proceeding under milder conditions than the Ullmann condensation.[11] For this synthesis, the most direct C-O coupling strategy would involve reacting 4-(trifluoromethyl)phenol with a protected 4-haloaniline, followed by deprotection. However, a more convergent approach couples 4-bromoaniline directly with 4-(trifluoromethyl)phenol.

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product Reactant1 4-Bromoaniline Setup Combine catalyst, ligand, base, and reactants under N₂ Reactant1->Setup Reactant2 4-(Trifluoromethyl)phenol Reactant2->Setup Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) Catalyst->Setup Ligand Bulky Phosphine Ligand (e.g., XPhos, RuPhos) (2-4 mol%) Ligand->Setup Base K₃PO₄ or NaOtBu (1.5-2.0 equiv.) Base->Setup Solvent Toluene or Dioxane Solvent->Setup Reaction Heat at 100-110 °C for 8-16 hours Setup->Reaction Stirring Workup Aqueous workup & extraction with organic solvent Reaction->Workup Cooling Purification Silica gel column chromatography Workup->Purification Product This compound Purification->Product

Caption: Buchwald-Hartwig C-O Coupling Workflow.

Detailed Experimental Protocol: Buchwald-Hartwig Coupling

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky biarylphosphine ligand (e.g., XPhos, 4 mol%).

  • Vessel Preparation: To the flask, add the base (e.g., K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask, remove from the glovebox, and connect to a Schlenk line. Evacuate and backfill with dry nitrogen three times.

  • Addition of Reactants: Add 4-(trifluoromethyl)phenol (1.2 equivalents) and 4-bromoaniline (1.0 equivalent), followed by anhydrous toluene.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 8-16 hours, monitoring by TLC or GC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described for the Ullmann condensation (Steps 5-7).

Causality Insight: The choice of ligand is paramount in the Buchwald-Hartwig reaction.[11] Bulky, electron-rich phosphine ligands are required to promote the crucial reductive elimination step that forms the C-O bond and regenerates the active Pd(0) catalyst.[10][13] The choice of base is also critical; while strong bases like sodium tert-butoxide are effective, milder bases like potassium phosphate can be used to accommodate more sensitive functional groups.[12]

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (CuI, Cu₂O)Palladium (Pd(OAc)₂, Pd₂(dba)₃)
Cost Generally lower costHigher cost due to palladium and ligands
Ligands Simple, inexpensive (e.g., diamines, amino acids) or ligand-freeComplex, expensive phosphine ligands
Conditions Often higher temperatures (90-200 °C)Generally milder temperatures (80-110 °C)
Scope Good for electron-deficient aryl halidesBroader substrate scope and functional group tolerance
Reference [6][7][14][10][11][13][15]

Structural Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are predicted based on the analysis of its constituent functional groups.

Analytical Technique Predicted Observation
Appearance White to off-white crystalline solid.[16]
Molecular Formula C₁₃H₁₀F₃NO
Molecular Weight 253.22 g/mol
¹H NMR Aromatic protons expected in the δ 6.8-7.6 ppm range. The protons on the aniline ring will appear more upfield due to the electron-donating NH₂ group, while protons on the trifluoromethyl-substituted ring will be further downfield. A broad singlet for the -NH₂ protons is also expected (~3.5-4.5 ppm), which will disappear upon D₂O exchange.[17][18]
¹³C NMR Aromatic carbons typically appear between δ 110-160 ppm. The carbon attached to the CF₃ group will show a quartet due to C-F coupling.
¹⁹F NMR A sharp singlet for the -CF₃ group is expected around δ -60 to -63 ppm.
IR Spectroscopy (cm⁻¹) ~3450 & ~3350: Asymmetric and symmetric N-H stretching (primary amine).[19][20] ~1620: N-H scissoring (bending).[17] ~1250: Asymmetric C-O-C stretching (aryl ether).[21] ~1320 & ~1100-1180: Strong C-F stretching.[17]
Mass Spectrometry (EI) M⁺ peak: m/z = 253 (odd value, consistent with the Nitrogen Rule).[18] Likely fragmentation patterns include cleavage of the ether bond.

Applications in Drug Discovery and Materials Science

This compound is not merely a chemical curiosity; it is a strategic building block for creating high-value molecules.

  • Pharmaceutical Intermediate: The aniline moiety can be readily acylated, alkylated, or used in further cross-coupling reactions to construct complex drug candidates. It is a key precursor for synthesizing molecules targeting a range of therapeutic areas, including kinase inhibitors for oncology and anti-inflammatory agents.[22][23]

  • Agrochemicals: The trifluoromethyl group is a common feature in modern pesticides and herbicides, where it enhances efficacy and environmental persistence.[23] This aniline derivative can serve as a starting point for novel crop protection agents.

  • Materials Science: The rigid, aromatic structure and the presence of polar groups make this molecule a candidate for the synthesis of specialty polymers, dyes, and other functional materials with unique thermal and electronic properties.[23]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[24]

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[24][25]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[26]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[24][27]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate. Its unique combination of a diaryl ether core, a reactive aniline handle, and a property-enhancing trifluoromethyl group makes it an invaluable tool for researchers in drug discovery, agrochemicals, and materials science. A thorough understanding of the robust synthetic routes, such as the Ullmann condensation and Buchwald-Hartwig coupling, alongside rigorous analytical characterization, enables its effective deployment in the creation of novel and functional molecules.

References

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physical and chemical properties of 4-(4-(Trifluoromethyl)phenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-(Trifluoromethyl)phenoxy)aniline

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the synthesis, properties, and analytical characterization of this versatile compound.

Introduction: The Significance of Fluorinated Scaffolds

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key pharmacological properties. When integrated into a diaryl ether aniline scaffold like this compound, it confers enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics that can lead to improved binding affinity and bioavailability of drug candidates.[1][2][3] This molecule serves as a critical intermediate in the synthesis of novel therapeutics, agrochemicals, and advanced materials, making a deep understanding of its properties essential for innovation.[3][4]

Synthesis Pathway: The Ullmann Condensation

The most prevalent and industrially scalable method for synthesizing diaryl ethers such as this compound is the Ullmann condensation.[5][6] This copper-catalyzed reaction provides an efficient means to form the crucial aryl-oxygen bond.[7]

Reaction Principle: The reaction couples an aryl halide with a phenol in the presence of a copper catalyst and a base. For the synthesis of the target molecule, this involves the reaction of 4-aminophenol with 4-halobenzotrifluoride. The choice of reactants and conditions is critical for optimizing yield and purity. Electron-poor aryl halides and electron-rich phenols generally result in higher yields.[8]

Visualizing the Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-Aminophenol Product This compound A->Product Phenol Source B 4-Bromobenzotrifluoride (Aryl Halide) B->Product Aryl Source Catalyst Copper(I) Catalyst (e.g., CuI, Cu2O) Catalyst->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Product Solvent Solvent (e.g., Toluene, Xylene) Solvent->Product

Caption: Ullmann condensation workflow for diaryl ether synthesis.

Experimental Causality:
  • Catalyst Choice: Copper(I) salts like CuI or Cu₂O are preferred as they are cost-effective and efficient precatalysts for this transformation.[9] The use of inexpensive ligands can further accelerate the reaction under milder conditions.[7][9]

  • Base Selection: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the phenol, forming the phenoxide nucleophile which is essential for the coupling reaction.[8][9]

  • Solvent System: Non-polar solvents like toluene or xylene are often effective for this reaction, although other solvents like DMF may be used to overcome weaker reactivity, for instance when using aryl bromides instead of iodides.[7][8]

Core Physicochemical Properties

The interplay between the aniline amine group, the diaryl ether linkage, and the strongly electron-withdrawing trifluoromethyl group dictates the molecule's physical and chemical behavior.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₃H₁₀F₃NO[10][11]
Molecular Weight 267.22 g/mol -
Appearance White crystalline solid[10]
Melting Point 95-99 °C[10]
Boiling Point 326 °C[10]
Flash Point 151 °C[10]
Predicted pKa 4.41 ± 0.10[10]
Vapor Pressure 0.000226 mmHg at 25°C[10]
Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis and formulation.

  • Aqueous Solubility: It exhibits low solubility in water due to the predominantly hydrophobic nature of its large aromatic structure.[10]

  • Organic Solubility: It has high solubility in many common organic solvents.[10]

  • Acidic Solubility: The basicity of the aniline nitrogen (pKa ≈ 4.41) allows for protonation in acidic solutions.[10] The resulting ammonium salt is an ionic species with significantly higher aqueous solubility.[12] This property is fundamental for purification and extraction workflows.

Protocol: Determining Solubility in Acidic Media

This protocol provides a self-validating system to qualitatively and quantitatively assess the solubility of the title compound.

  • Preparation: Add a small, known amount (e.g., 10 mg) of this compound to separate test tubes.

  • Initial Observation: To one tube, add 2 mL of deionized water. To a second tube, add 2 mL of a 10% HCl solution.[12]

  • Agitation & Equilibration: Vigorously stir or vortex both tubes for 5 minutes. Allow them to stand for another 5 minutes to observe. Note the dissolution in each. The compound should remain largely insoluble in water but dissolve in the acid.[12]

  • pH Confirmation: Use pH paper to confirm the acidic nature of the HCl solution after dissolution.

  • Workup Validation: This principle is commonly used in reaction workups to remove unreacted amine starting materials or amine products from an organic layer by washing with a dilute acid solution.[13]

Basicity and pKa

The basicity of the aniline nitrogen is significantly attenuated by the electron-withdrawing effects of the trifluoromethyl group transmitted through the phenoxy ether linkage. The predicted pKa of its conjugate acid is approximately 4.41, making it a much weaker base than aniline itself (pKa of anilinium ion is ~4.6).[10] This reduced basicity is a crucial consideration in reaction design, particularly in reactions where the amine acts as a nucleophile.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are critical. A combination of spectroscopic techniques provides a complete analytical profile.

  • Infrared (IR) Spectroscopy: Key absorptions for the primary aromatic amine include N-H stretching bands around 3300-3500 cm⁻¹, a strong in-plane NH₂ scissoring absorption between 1550-1650 cm⁻¹, and C-N stretching absorptions in the 1200-1350 cm⁻¹ range.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect complex multiplets in the aromatic region (~6.5-8.0 ppm) corresponding to the protons on the two benzene rings. A broad singlet for the -NH₂ protons will also be present, with a chemical shift that can vary depending on solvent and concentration.[14]

    • ¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the -CF₃ group appearing as a quartet due to C-F coupling.

  • Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both identification and purity analysis of aromatic amines.[15][16] Under electron ionization (EI), the molecule is expected to show a strong molecular ion peak (M⁺) and characteristic fragmentation patterns.

Visualizing the Analytical Workflow

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output & Verification Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS GC-Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure Purity Purity Assessment MS->Purity Identity Identity Confirmation MS->Identity

Caption: Workflow for analytical characterization of the compound.

Reactivity and Applications in Drug Development

The primary reactivity centers are the aniline nitrogen and the aromatic rings.

  • Amine Reactivity: The nucleophilic amine can readily undergo reactions such as acylation to form amides. For example, it reacts with cinnamoyl chloride to form N-[4-(trifluoromethyl)phenyl]cinnamamide.[17]

  • Aromatic Ring Reactivity: The electron density of the aromatic rings is influenced by the substituents, making them amenable to electrophilic aromatic substitution, although the conditions would need to be carefully controlled.

  • Applications: As a building block, this compound is used in the synthesis of inhibitors for enzymes like Lysyl Oxidase-Like 2 (LOXL2), which are targets for fibrosis treatment.[18] Its structure is also related to other trifluoromethyl- and trifluoromethoxy-anilines that are key intermediates in developing therapeutics for a range of disorders.[1][19]

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from a unique combination of physical and chemical properties. Its synthesis via Ullmann condensation is well-established, and its characteristics are readily verifiable through standard analytical techniques. The strategic presence of the trifluoromethyl group imparts desirable pharmacological characteristics, ensuring its continued importance as a building block for the next generation of pharmaceuticals and advanced materials.

References

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

  • Arkat USA. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265. Retrieved from [Link]

  • ChemBK. (2024). 4-(4-Trifluoromethylphenoxy)aniline - Physico-chemical Properties. Retrieved from [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. Retrieved from [Link]

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  • ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Analytical Chemistry. (1982). Spectrophotometric determination of aromatic amines by the diazotization-coupling technique with 8-amino-1-hydroxynaphthalene-3,6-disulfonic acid (H-acid) and N-(1-naphthyl)ethylenediamine (N-na) as coupling agents. 54(2), 213-216. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Journal of Chromatography B: Biomedical Sciences and Applications. (1993). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. 615(1), 115-125. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. Retrieved from [Link]

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  • PubMed. (2020). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Retrieved from [Link]

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4-(4-(Trifluoromethyl)phenoxy)aniline molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-(Trifluoromethyl)phenoxy)aniline

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in the fields of pharmaceutical and materials science. The document elucidates the compound's fundamental physicochemical properties, provides a detailed and validated protocol for its synthesis, and outlines robust methods for its analytical characterization. Furthermore, it explores the rationale behind its application in drug discovery, grounded in the unique electronic and metabolic characteristics imparted by its fluorinated moiety. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile chemical building block.

Introduction: Strategic Importance in Modern Chemistry

This compound (CAS No: 57478-19-0) is an aromatic organic compound featuring a diaryl ether linkage connecting an aniline ring with a trifluoromethyl-substituted phenyl group.[1] The strategic incorporation of the trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance critical drug-like properties.[2][3] The -CF3 group can significantly increase a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets by altering its electronic nature and conformational profile.[2][4]

Consequently, this compound serves not merely as a chemical but as a pivotal building block for the synthesis of complex, high-value molecules, particularly in the development of novel therapeutics and advanced agrochemicals.[1][5] This guide offers an in-depth exploration of its synthesis, properties, and applications, providing scientists with the foundational knowledge required to leverage this compound in their research endeavors.

Physicochemical and Structural Properties

The identity and purity of a chemical intermediate are paramount for the success of any synthetic campaign. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C13H10F3NO[1][6]
Molecular Weight 253.22 g/mol [6]
CAS Number 57478-19-0[1]
Appearance White crystalline solid[1]
Melting Point 95-99 °C[1]
Solubility Low solubility in water; high solubility in organic solvents (e.g., DMSO, DMF, Methanol)[1]
Stability Stable under normal temperature and pressure; sensitive to light[1]
Chemical Structure Diagram

Caption: 2D structure of this compound.

Synthesis and Purification Protocol

The construction of the diaryl ether bond is the central challenge in synthesizing this molecule. The Ullmann condensation is a classic and reliable method for this transformation, involving a copper-catalyzed reaction between an aryl halide and a phenol.

Principle of Synthesis: The Ullmann Condensation

This protocol utilizes a copper(I)-catalyzed coupling of 4-aminophenol with an aryl halide, 1-halo-4-(trifluoromethyl)benzene. The copper catalyst facilitates the nucleophilic substitution of the halide by the phenoxide, which is generated in situ by a base. The choice of a high-boiling polar aprotic solvent is critical to ensure the solubility of the reactants and to achieve the necessary reaction temperature.

Detailed Experimental Protocol

Materials:

  • 4-Aminophenol

  • 1-Iodo-4-(trifluoromethyl)benzene

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 eq.), 1-iodo-4-(trifluoromethyl)benzene (1.1 eq.), copper(I) iodide (0.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent the oxidation of the electron-rich 4-aminophenol and the copper catalyst.

  • Solvent Addition: Add anhydrous DMF via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Heating: Immerse the flask in a preheated oil bath at 120-140 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The polarity of the eluent is optimized to effectively separate the product from unreacted starting materials and byproducts.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white crystalline solid.

Synthesis Workflow Diagram

synthesis_workflow reactants Reactants: 4-Aminophenol 1-Iodo-4-(trifluoromethyl)benzene CuI (Catalyst), K₂CO₃ (Base) setup 1. Reaction Setup - Combine reactants in dry flask - Establish inert atmosphere (Ar/N₂) reactants->setup reaction 2. Ullmann Condensation - Add anhydrous DMF - Heat to 120-140 °C with stirring setup->reaction monitoring 3. Monitor Progress - Thin Layer Chromatography (TLC) reaction->monitoring 12-24h workup 4. Aqueous Workup - Quench with water - Extract with Ethyl Acetate - Wash with Brine monitoring->workup Upon completion purification 5. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Flash Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Post-synthesis, the identity and purity of the compound must be rigorously confirmed. A combination of spectroscopic methods provides a comprehensive validation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals in the aromatic region (approx. 6.8-7.6 ppm) corresponding to the eight aromatic protons on the two rings. The splitting patterns (doublets and triplets) will confirm the substitution pattern. A broad singlet corresponding to the -NH₂ protons will also be present, which may shift depending on the solvent and concentration.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will display 13 distinct carbon signals. The signal for the carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This is a highly diagnostic technique. A single, sharp singlet will confirm the presence of the single chemical environment of the -CF₃ group.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a molecular ion peak [M]⁺ or [M+H]⁺ at m/z 253.22, confirming the molecular weight of the compound.

Applications in Drug Development and Research

The utility of this compound as a synthetic intermediate is directly linked to the advantageous properties conferred by its structural motifs.

  • Metabolic Stability: The trifluoromethyl group is exceptionally stable to metabolic degradation.[2] Replacing a metabolically labile group (like a methyl group) with a -CF₃ group is a common strategy in drug design to increase the compound's half-life and bioavailability.

  • Enhanced Lipophilicity: The -CF₃ group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its biological target.[2]

  • Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF₃ group can modulate the pKa of nearby functional groups, such as the aniline nitrogen, influencing how the molecule interacts with protein binding pockets.

  • Versatile Synthetic Handle: The primary amine (-NH₂) on the aniline ring is a versatile functional group that allows for a wide array of subsequent chemical transformations, such as amide bond formation, sulfonylation, or diazotization, enabling the construction of diverse molecular libraries for screening.[7]

These properties make the compound a valuable precursor for synthesizing candidates for a range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[8]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with this or any chemical compound. The following guidelines are based on standard Safety Data Sheets (SDS).[9][10][11]

CategoryGuideline
Personal Protective Equipment (PPE) Wear chemical safety goggles, a lab coat, and nitrile gloves.[9][12]
Handling Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[9][10][13]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sources of ignition, and strong oxidizing agents.[1][9][13]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][11]

Conclusion

This compound is a high-value intermediate whose importance is rooted in the predictable and beneficial impact of the trifluoromethyl group on molecular properties. A thorough understanding of its synthesis, purification, and characterization, as detailed in this guide, empowers researchers to confidently and effectively utilize this compound. Its strategic application continues to contribute to the discovery and development of new chemical entities with enhanced therapeutic potential, underscoring the critical role of fluorination in modern drug discovery.

References

  • 4-(4-Trifluoromethylphenoxy)aniline - ChemBK. (2024-04-09). ChemBK. [Link]

  • This compound | C13H10F3NO | CID 2760751. PubChem, National Institutes of Health. [Link]

  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]

  • Understanding the Synthesis and Properties of 4-(Trifluoromethoxy)aniline. Inno Pharmchem. [Link]

  • CAS No : 461-82-5 | Product Name : 4-(Trifluoromethoxy)aniline. Pharmaffiliates. [Link]

  • The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed, National Center for Biotechnology Information. [Link]

  • 4-(Trifluoromethyl)aniline. Wikipedia. [Link]

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Introduction: The Strategic Importance of Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-(Trifluoromethyl)phenoxy)aniline: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: this compound is a fluorinated aromatic amine that serves as a critical intermediate in the synthesis of advanced pharmaceutical agents and functional materials. The strategic incorporation of a trifluoromethyl (-CF3) group onto the phenoxy scaffold imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it a valuable building block in modern medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Ullmann condensation, and a practical application of its use as a key precursor in the development of novel therapeutics, such as the Mycobacterium tuberculosis terminal oxidase inhibitor, ND-011992.

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design, with approximately 20% of all marketed pharmaceuticals containing fluorine.[1] The trifluoromethyl (-CF3) group, in particular, is leveraged by medicinal chemists to fine-tune a drug candidate's metabolic stability, lipophilicity, and binding affinity for its biological target.[1] this compound, with its diaryl ether linkage, aniline functional handle, and terminal trifluoromethyl group, represents a convergence of these desirable structural motifs.

Its official IUPAC name is This compound , and it is registered under CAS Number 57478-19-0 .[2] This molecule is not merely a laboratory curiosity but a validated precursor in the synthesis of biologically active compounds, demonstrating its utility for researchers and drug development professionals.

Physicochemical and Structural Properties

Understanding the intrinsic properties of an intermediate is paramount for its effective use in multi-step synthesis. This compound is a stable crystalline solid at room temperature.[3] The key properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 57478-19-0[2]
Molecular Formula C₁₃H₁₀F₃NO[4]
Molecular Weight 253.22 g/mol PubChem
Appearance White crystalline solid[3]
Boiling Point 326 °C (Predicted)[3]
pKa 4.41 ± 0.10 (Predicted)[3]
Storage Keep in dark place, Inert atmosphere, Room temperature[3]

The structure combines a nucleophilic aniline ring, which can be readily functionalized, with a robust diaryl ether core. The electron-withdrawing nature of the trifluoromethyl group influences the electron density across the molecule, impacting its reactivity and the properties of its derivatives.

Synthesis of this compound: A Technical Protocol

The formation of the diaryl ether bond is the key transformation in the synthesis of this molecule. While several cross-coupling methods exist, the copper-catalyzed Ullmann condensation is a robust and well-established method for this purpose.[5] This reaction couples an aryl halide with an alcohol, in this case, 4-aminophenol with an activated trifluoromethylated benzene.

The proposed synthesis proceeds via the Ullmann condensation of 4-aminophenol and 1-chloro-4-(trifluoromethyl)benzene. The presence of the electron-withdrawing -CF3 group on the aryl halide enhances its reactivity toward nucleophilic aromatic substitution, which is a key step in the Ullmann mechanism.

Experimental Protocol: Ullmann Condensation

Reactants:

  • 4-Aminophenol (1.0 eq)

  • 1-Chloro-4-(trifluoromethyl)benzene (1.1 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • L-Proline (0.2 eq) (as ligand)

  • Dimethyl Sulfoxide (DMSO) (Solvent)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stirrer and reflux condenser, add 4-aminophenol, potassium carbonate, copper(I) iodide, and L-proline.

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous DMSO via syringe, followed by 1-chloro-4-(trifluoromethyl)benzene.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-aminophenol) is consumed (typically 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel to afford this compound as a solid.

Causality and Expertise:

  • Choice of Catalyst and Ligand: Copper(I) iodide is a classic and cost-effective catalyst for Ullmann couplings. The addition of a ligand like L-proline is crucial; it chelates to the copper center, increasing its solubility and catalytic activity at lower temperatures than traditional Ullmann conditions.

  • Base and Solvent: Potassium carbonate is a strong enough base to deprotonate the phenolic hydroxyl group of 4-aminophenol, forming the active nucleophile. DMSO is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve the ionic intermediates.

  • Inert Atmosphere: An inert atmosphere is critical to prevent the oxidation of the copper(I) catalyst to the less active copper(II) state, ensuring the catalytic cycle proceeds efficiently.

Synthesis_Workflow Reactants Reactants: 4-Aminophenol 1-Chloro-4-(trifluoromethyl)benzene CuI, K₂CO₃, L-Proline, DMSO Reaction Ullmann Condensation 110-120 °C, 12-24h Inert Atmosphere Reactants->Reaction Workup Aqueous Workup & Extraction with Ethyl Acetate Reaction->Workup Purification Flash Chromatography (Silica Gel) Workup->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Application in Drug Discovery: Synthesis of ND-011992

The utility of this compound as a strategic intermediate is exemplified by its use in the synthesis of ND-011992, a dual inhibitor of the terminal oxidases in Mycobacterium tuberculosis, the causative agent of tuberculosis.[6] This application highlights the direct translation of this chemical entity into a therapeutically relevant context.

Protocol: Synthesis of N-(4-(4-(trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine (ND-011992)

The synthesis involves a nucleophilic aromatic substitution reaction where the aniline nitrogen of this compound displaces the chlorine atom on the 4-position of the quinazoline ring.[2][6]

Reactants:

  • This compound (1.0 eq)

  • 4-Chloroquinazoline (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.0 eq)

  • Dimethyl Sulfoxide (DMSO) (Solvent)

Procedure:

  • Dissolve this compound, 4-chloroquinazoline, and potassium carbonate in DMSO in a reaction vessel.

  • Heat the reaction mixture to 110 °C for 12 hours.[6]

  • After cooling, concentrate the reaction mixture to dryness under vacuum.

  • Dissolve the resulting residue in dichloromethane (DCM).

  • Wash the DCM solution with 5% acetic acid, followed by water and then brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify via silica gel flash chromatography to obtain pure ND-011992.[2]

Application_Pathway cluster_reactants Starting Materials Aniline 4-(4-(Trifluoromethyl)- phenoxy)aniline (CAS: 57478-19-0) Reaction Nucleophilic Aromatic Substitution (DMSO, K₂CO₃, 110°C) Aniline->Reaction Quinazoline 4-Chloroquinazoline Quinazoline->Reaction Product ND-011992 (Quinazoline Inhibitor) Reaction->Product Forms Active Compound Target M. tuberculosis Terminal Oxidases Product->Target Inhibits

Caption: Role of the title compound in the synthesis of a tuberculosis drug candidate.

Analytical Characterization

Confirmation of the structure and purity of the synthesized this compound is essential. Standard analytical techniques are employed for this purpose.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Based on the spectrum of the ND-011992 derivative, the protons on the aniline ring and the trifluoromethyl-substituted ring will appear as doublets and multiplets in the aromatic region (approx. 7.0-7.8 ppm).[2] The amine (-NH₂) protons will appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show characteristic signals for the trifluoromethyl carbon (a quartet due to C-F coupling) and the 12 aromatic carbons.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight of the compound, with an expected molecular ion peak [M]⁺ or [M+H]⁺ corresponding to its molecular formula C₁₃H₁₀F₃NO.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-O-C stretching of the diaryl ether, and strong C-F stretching bands for the trifluoromethyl group.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. A full Safety Data Sheet (SDS) should be consulted before use.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust and vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value intermediate whose strategic design combines several key features beneficial for drug discovery and materials science. Its synthesis is achievable through established cross-coupling methodologies like the Ullmann condensation. Its demonstrated use as a direct precursor to potent enzyme inhibitors validates its importance for researchers and development professionals. A thorough understanding of its synthesis, properties, and reactivity provides a solid foundation for its application in creating novel and impactful chemical entities.

References

  • ChemBK. 4-(4-Trifluoromethylphenoxy)aniline. (2024-04-09).
  • Pharma Innovation.
  • The Royal Society of Chemistry.
  • Lee, B. S., et al. (2023). Exploring ND-011992, a quinazoline-type inhibitor targeting quinone reductases and quinol oxidases. PLoS ONE, 18(7), e0288825.
  • PubChem. This compound | C13H10F3NO | CID 2760751.
  • Organic Chemistry Portal. Ullmann Reaction.
  • Lee, B. S., et al. (2021). Dual inhibition of the terminal oxidases eradicates antibiotic-tolerant Mycobacterium tuberculosis. EMBO Molecular Medicine, 13(2), e13207.

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synonyms for 4-(4-(Trifluoromethyl)phenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-(Trifluoromethyl)phenoxy)aniline: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, particularly within a trifluoromethyl (-CF3) group, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] this compound is a diaryl ether that serves as a quintessential example of a high-value chemical building block. It synergistically combines the structural rigidity and conformational influence of a diaryl ether linkage with the potent electronic and pharmacokinetic benefits of a trifluoromethyl group.

This guide provides an in-depth examination of this compound, tailored for researchers, medicinal chemists, and drug development professionals. We will explore its core synthesis strategies, detailing the causality behind preferred methodologies, its applications as a versatile intermediate, and the necessary protocols for its characterization and safe handling.

Molecular Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for its effective use in research and development.

Table 1: Nomenclature and Chemical Identifiers

Identifier Value Source
IUPAC Name This compound [4]
CAS Number 1544-45-2 [4]
PubChem CID 2760751 [4]
Molecular Formula C13H10F3NO [4]
Molecular Weight 269.22 g/mol [4]

| Canonical SMILES | C1=CC(=CC=C1N)OC2=CC=C(C=C2)C(F)(F)F |[4] |

The trifluoromethyl group significantly influences the compound's properties, rendering it a stable, crystalline solid with high solubility in common organic solvents and low aqueous solubility, characteristics that are often desirable in drug discovery programs.[5]

Table 2: Physicochemical Data

Property Value Notes
Physical State White crystalline solid [5]
Melting Point 95-99 °C [5]
Solubility High in organic solvents (e.g., DMSO, DCM, Ethyl Acetate); Low in water [5]

| Stability | Stable under normal temperature and pressure |[5] |

Core Synthesis Strategies: A Mechanistic Perspective

The synthesis of this compound can be approached through several retrosynthetic pathways. The most logical and industrially relevant strategies focus on the formation of either the diaryl ether (C-O) bond or the aniline (C-N) bond. We will detail two authoritative, field-proven methods: the Ullmann Condensation for C-O bond formation and the Buchwald-Hartwig Amination for C-N bond formation.

Strategy 1: Diaryl Ether Formation via Ullmann Condensation

The Ullmann Condensation is a robust, copper-catalyzed reaction that couples an aryl halide with a phenol to form a diaryl ether.[6] This method is particularly effective when one of the aryl rings is activated by an electron-withdrawing group, such as the trifluoromethyl group in our target molecule. The reaction proceeds via a copper(I) catalytic cycle, and while historically requiring harsh conditions, modern ligand-accelerated protocols have made it significantly milder and more versatile.[7][8]

Ullmann_Condensation_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification R1 4-Aminophenol Solvent High-Boiling Polar Aprotic Solvent (e.g., DMF, NMP) R1->Solvent R2 1-Bromo-4-(trifluoromethyl)benzene R2->Solvent Cat Copper(I) Precatalyst (e.g., CuI) + Ligand (e.g., Phenanthroline) Cat->Solvent Base Base (e.g., K2CO3, Cs2CO3) Base->Solvent Heat Inert Atmosphere (N2/Ar) Heat (100-150 °C) Solvent->Heat Assemble Reaction Filter Cool & Filter (Remove inorganic salts) Heat->Filter Reaction Complete Extract Aqueous Wash & Organic Extraction Filter->Extract Purify Column Chromatography (Silica Gel) Extract->Purify Product This compound Purify->Product

Caption: General workflow for Ullmann Condensation synthesis.

  • Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add copper(I) iodide (5 mol%), 1,10-phenanthroline (10 mol%), and potassium carbonate (2.0 equivalents).

  • Reactant Addition: Add 4-aminophenol (1.0 equivalent) and 1-bromo-4-(trifluoromethyl)benzene (1.1 equivalents) to the flask.

  • Solvent and Degassing: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Purge the system with nitrogen for 15 minutes.

  • Reaction: Heat the mixture to 120-140 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

Strategy 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the formation of C-N bonds, utilizing a palladium catalyst with specialized, bulky phosphine ligands.[9][10][11] This reaction offers exceptional functional group tolerance and typically proceeds under much milder conditions than traditional methods.[12][13] For this target, the strategy would involve coupling 4-phenoxy-bromobenzene (or a related halide) with an ammonia surrogate, or more practically, coupling 4-(4-(trifluoromethyl)phenoxy)bromobenzene with an amine source.

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification R1 4-(4-(Trifluoromethyl)phenoxy)bromobenzene Solvent Anhydrous Aprotic Solvent (e.g., Toluene, Dioxane) R1->Solvent R2 Amine Source (e.g., Benzophenone Imine) R2->Solvent Cat Palladium Precatalyst (e.g., Pd2(dba)3) + Phosphine Ligand (e.g., XPhos) Cat->Solvent Base Strong, Non-nucleophilic Base (e.g., NaOtBu) Base->Solvent Heat Inert Atmosphere (N2/Ar) Heat (80-110 °C) Solvent->Heat Assemble Reaction Hydrolysis Acidic Hydrolysis (to deprotect imine) Heat->Hydrolysis Reaction Complete Extract Aqueous Wash & Organic Extraction Hydrolysis->Extract Purify Column Chromatography (Silica Gel) Extract->Purify Product This compound Purify->Product

Caption: General workflow for Buchwald-Hartwig Amination synthesis.

  • Vessel Preparation: In a glovebox, charge a dry Schlenk tube with a magnetic stir bar, palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Reactant Addition: Add the aryl halide, 1-bromo-4-(4-(trifluoromethyl)phenoxy)benzene (1.0 equivalent), and the amine source, benzophenone imine (1.2 equivalents).

  • Solvent and Sealing: Add anhydrous toluene via syringe. Seal the Schlenk tube and remove it from the glovebox.

  • Reaction: Heat the mixture in an oil bath at 100 °C for 8-16 hours. Monitor completion by LC-MS.

  • Deprotection: Cool the reaction to room temperature. Add methanol, followed by 2 M hydrochloric acid and stir for 2 hours to hydrolyze the imine.

  • Workup: Neutralize the mixture with saturated sodium bicarbonate solution. Transfer to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Role in Medicinal Chemistry and Drug Discovery

This compound is not merely an intermediate; it is a "privileged scaffold." The aniline nitrogen provides a versatile synthetic handle for a multitude of subsequent reactions, including amide bond formation, reductive amination, and construction of nitrogen-containing heterocycles—core components of many pharmaceuticals.[14][15]

The trifluoromethyl group is a powerful bioisostere for a methyl or ethyl group but with drastically different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of the nearby aniline, while its lipophilicity can enhance membrane permeability and block sites of metabolic oxidation, thereby improving a drug candidate's pharmacokinetic profile.[1][2] Derivatives of the closely related 4-(trifluoromethyl)aniline are key components in drugs like Teriflunomide, underscoring the therapeutic relevance of this structural motif.[14]

Medicinal_Chemistry_Applications cluster_derivatives Chemical Derivatization cluster_outcomes Therapeutic Leads Start This compound Amide Amides / Sulfonamides Start->Amide Acylation Heterocycle Heterocycle Formation (e.g., Pyrazoles, Quinolines) Start->Heterocycle Cyclocondensation Alkylation N-Alkylation Start->Alkylation Reductive Amination Kinase Kinase Inhibitors Amide->Kinase Antibacterials Antibacterial Agents Heterocycle->Antibacterials e.g., Pyrazole-based agents Other Other CNS/Metabolic Agents Alkylation->Other

Caption: Role as a key intermediate in generating diverse therapeutic leads.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

Table 3: Expected Analytical Data

Technique Expected Observations
¹H NMR Aromatic protons (~6.5-7.8 ppm) showing characteristic splitting patterns for two para-substituted rings. A broad singlet for the -NH₂ protons.
¹³C NMR Signals for 13 unique carbons, including a quartet for the -CF₃ carbon (~120-125 ppm) due to C-F coupling.
¹⁹F NMR A singlet for the -CF₃ group around -60 to -65 ppm.
IR Spectroscopy Characteristic N-H stretching bands (~3300-3500 cm⁻¹), C-O-C ether stretch (~1250 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹).
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 270.08.

| HPLC/UPLC | A single major peak indicating high purity (>98%). |

  • Sample Preparation: Dissolve ~5-10 mg of the purified solid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. Prepare a separate ~1 mg/mL solution in methanol or acetonitrile for MS and HPLC analysis.

  • NMR Spectroscopy: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

  • Mass Spectrometry: Infuse the sample into an ESI-MS to confirm the molecular weight.

  • Purity Analysis: Inject the sample onto a reverse-phase C18 column using a standard HPLC/UPLC method with a water/acetonitrile mobile phase gradient to determine purity.

  • Structural Confirmation: Analyze IR spectra from a KBr pellet or ATR setup to confirm the presence of key functional groups.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound must be consulted, general precautions for handling substituted anilines and fluorinated aromatic compounds should be strictly followed. Many aniline derivatives are toxic and can be absorbed through the skin.[16]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.[17][18]

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[17] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[17]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

This compound stands as a strategically designed and highly valuable building block for drug discovery and materials science. Its synthesis is accessible through well-established and reliable organometallic cross-coupling reactions, such as the Ullmann Condensation and Buchwald-Hartwig Amination. The convergence of a versatile aniline handle, a structurally important diaryl ether core, and a pharmacokinetically advantageous trifluoromethyl group makes this compound a powerful tool for developing novel molecular entities with enhanced therapeutic potential. A thorough understanding of its synthesis, properties, and handling is paramount for any researcher aiming to leverage its full potential.

References

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • ChemBK. (2024). 4-(4-Trifluoromethylphenoxy)aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Arkat USA. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265. Retrieved from [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Retrieved from [Link]

  • Chemistry Enthusiast. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). The Ullmann Ether Condensation. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760751, this compound. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Kc, R. H., Khan, M. M. K., Frangie, M. M., Gilmore, D. F., Shelton, R. S., Savenka, A. V., ... & Alam, M. A. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride. Retrieved from [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5347. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(4-(Trifluoromethyl)phenoxy)aniline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(4-(trifluoromethyl)phenoxy)aniline, a key building block in modern medicinal chemistry. The document delves into the compound's discovery, detailed synthetic methodologies, physicochemical and spectroscopic properties, and its significant applications in the development of therapeutic agents. Particular focus is given to its role as a crucial intermediate in the synthesis of the multi-kinase inhibitor sorafenib and its presence in compounds targeting the central nervous system. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Significance of a Fluorinated Diaryl Ether Amine

The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group (-CF3), in particular, is a common substituent that can significantly modulate the electronic properties and lipophilicity of a molecule. This compound combines the benefits of this fluorination with a diaryl ether linkage, a scaffold known for its prevalence in a wide array of biologically active compounds.[1][2] This unique combination of structural features makes it a highly valuable intermediate for the synthesis of complex therapeutic agents.[1]

While the exact date and discoverer of this compound are not prominently documented in readily available literature, its significance grew with the development of drugs where it serves as a foundational structural motif. Its utility is exemplified by its role as a key precursor to sorafenib, a multi-kinase inhibitor approved for the treatment of various cancers. This guide will explore the synthesis, characterization, and critical role of this compound in the landscape of modern drug discovery.

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the formation of a diaryl ether bond, which can be achieved through several established methods in organic chemistry. The two most prominent and industrially scalable methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation: A Classic Approach

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-oxygen bond between an aryl halide and a phenol.[3][4][5][6][7] In the context of synthesizing this compound, this would involve the coupling of 4-aminophenol with an activated aryl halide such as 4-chlorobenzotrifluoride.

Reaction Scheme:

Sorafenib_Mechanism cluster_angiogenesis Angiogenesis Pathway cluster_proliferation Proliferation Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Angiogenesis Angiogenesis (Tumor Blood Supply) VEGFR->Angiogenesis PDGFR->Angiogenesis GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR inhibits Sorafenib->PDGFR inhibits Sorafenib->Raf inhibits

Sources

The Biological Versatility of the 4-(4-(Trifluoromethyl)phenoxy)aniline Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – is a cornerstone of efficient therapeutic development. The 4-(4-(trifluoromethyl)phenoxy)aniline core has emerged as one such scaffold, demonstrating remarkable versatility across a spectrum of biological activities. This technical guide provides an in-depth exploration of the known biological activities associated with this chemical entity, offering valuable insights for researchers, scientists, and drug development professionals. While direct biological data on the parent compound, this compound, is limited in publicly accessible literature, a comprehensive analysis of its derivatives reveals significant potential in oncology, infectious diseases, and neuroprotection. This guide will synthesize the existing knowledge on these derivatives to illuminate the therapeutic promise inherent in their shared chemical core.

The unique physicochemical properties imparted by the trifluoromethyl group, such as increased metabolic stability and lipophilicity, make this scaffold particularly attractive for medicinal chemistry applications. This guide will delve into the specific biological contexts where this scaffold has shown promise, detail the experimental methodologies used to elucidate these activities, and provide a forward-looking perspective on its potential in future drug development endeavors.

Antimicrobial Activity: A Promising Frontier Against Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents. Derivatives of the this compound scaffold have demonstrated significant potential in this arena, particularly against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.

Observed Antibacterial Efficacy

Studies on pyrazole derivatives incorporating the trifluoromethylphenyl aniline moiety have shown potent antibacterial activity. These compounds have been reported to inhibit the growth of various Gram-positive bacterial strains with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. For instance, certain halogenated and trifluoromethyl-substituted aniline derivatives have exhibited MIC values as low as 0.78 µg/mL against S. aureus.[1] The presence of hydrophobic halogen substituents on the aniline ring appears to be a critical determinant of this antibacterial activity.[1]

Compound ClassBacterial Strain(s)Reported MIC Range (µg/mL)Reference
Trifluoromethyl-substituted pyrazole anilinesGram-positive bacteria (S. aureus)0.78 - 3.125[1]
Dihalogenated aniline derivativesGram-positive bacteriaPotent growth inhibitors[1]
Fluoro-trifluoromethyl substituted anilinesGram-positive bacteriaSub-µg/mL concentrations[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The determination of a compound's MIC is a fundamental assay in antimicrobial drug discovery. The following protocol outlines a standard broth microdilution method.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., a derivative of this compound)

  • Bacterial culture (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test organism from an agar plate.

    • Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_culture Prepare Bacterial Culture (0.5 McFarland) start->prep_culture prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound inoculate Inoculate 96-well Plate prep_culture->inoculate prep_compound->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination.

Anticancer Activity: A Scaffold for Targeting Tumor Cell Proliferation

The this compound moiety is a recurring structural feature in a variety of compounds exhibiting cytotoxic effects against cancer cell lines. This suggests its role as a pharmacophore for the development of novel anticancer agents.

Cytotoxicity Profile of Derivatives

Derivatives incorporating the anilino-quinazoline and anilino-pyrimidine frameworks, which are structurally related to the core topic, have shown notable cytotoxicity against various cancer cell lines. For example, a 4-anilinoquinazoline derivative demonstrated an IC50 value of 2.62 µM against the A431 skin carcinoma cell line.[2] Furthermore, 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been evaluated against a panel of cancer cell lines, with some compounds showing activity in the micromolar range against melanoma, prostate, and breast cancer cells.[2]

Derivative ClassCancer Cell LineIC50 (µM)Reference
4-AnilinoquinazolineA431 (Skin Carcinoma)2.62[2]
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidineA375 (Melanoma)25.4[2]
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidineC32 (Melanoma)24.4[2]
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidineDU145 (Prostate)27.8[2]
Potential Mechanisms of Action

While the precise mechanisms of action for many of these derivatives are still under investigation, the induction of apoptosis (programmed cell death) is a commonly proposed pathway.[2] Several trifluoromethyl-containing compounds have been shown to trigger apoptosis in cancer cells, often through the activation of caspase cascades.[2]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

Objective: To determine the concentration of a test compound that inhibits 50% of cell growth (IC50).

Materials:

  • Test compound

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of solvent as the test compound).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.[3]

MTT_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_data_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_attach Incubate for 24h (Cell Attachment) seed_cells->incubate_attach treat_cells Treat Cells with Serial Dilutions of Compound incubate_attach->treat_cells incubate_treat Incubate for 48-72h treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

MTT Cytotoxicity Assay Workflow.

Neuroprotective Potential: A Scaffold for Combating Neurodegeneration

Emerging evidence suggests that the this compound scaffold may also hold promise for the treatment of neurodegenerative diseases. This is exemplified by the activity of its derivatives in models of neuronal cell death.

Inhibition of Pro-Apoptotic Pathways

N-acyl derivatives of 4-phenoxyaniline have been shown to protect cultured neurons from glutamate- and Bid-induced toxicity.[4] The pro-apoptotic Bcl-2 family protein Bid plays a crucial role in neuronal apoptosis, and compounds that can attenuate its activity are of significant therapeutic interest.[4] Specific derivatives, such as those incorporating a 4-piperidine carboxylic acid or N-hydroxyethyl-4-piperidine carboxylic acid moiety, have demonstrated significant neuroprotective effects at concentrations as low as 1 µM.[4] These findings suggest that the 4-phenoxyaniline core can be functionalized to target key players in the neuronal apoptotic cascade.

Anti-Inflammatory Effects in the Central Nervous System

Neuroinflammation is a key pathological feature of many neurodegenerative disorders. A fluoxetine derivative containing a trifluoromethylphenyl group has been shown to exert anti-inflammatory and neuroprotective effects in both in vitro and in vivo models of Parkinson's disease.[5][6] This compound was found to inhibit the production of nitric oxide and pro-inflammatory cytokines in microglial cells, and to mitigate neuroinflammation and motor deficits in a mouse model of the disease.[5][6] While this derivative is more complex than the core topic, it highlights the potential for trifluoromethyl- and phenoxy-containing structures to modulate neuroinflammatory pathways.

Neuroprotection_Pathway cluster_insult Neuronal Insult cluster_cellular_response Cellular Response cluster_apoptosis Apoptotic Cascade cluster_intervention Therapeutic Intervention Glutamate_Toxicity Glutamate Excitotoxicity Bid_Activation Bid Activation Glutamate_Toxicity->Bid_Activation Neuroinflammation Neuroinflammation (e.g., LPS) Microglial_Activation Microglial Activation Neuroinflammation->Microglial_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bid_Activation->Mitochondrial_Dysfunction Proinflammatory_Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglial_Activation->Proinflammatory_Cytokines NO_Production ↑ Nitric Oxide (NO) Microglial_Activation->NO_Production Neuronal_Death Neuronal Cell Death Proinflammatory_Cytokines->Neuronal_Death NO_Production->Neuronal_Death Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Caspase_Activation->Neuronal_Death Aniline_Derivative This compound Derivatives Aniline_Derivative->Bid_Activation Inhibits Aniline_Derivative->Microglial_Activation Inhibits

Sources

A Technical Guide to the Pharmacological Investigation of 4-(4-(Trifluoromethyl)phenoxy)aniline: A Privileged Scaffold with Untapped Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diaryl ether motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in both natural products and synthetic agents with diverse biological activities.[1][2] When combined with the unique physicochemical properties imparted by fluorine-containing substituents, such as the trifluoromethyl group, the resulting molecule presents a compelling profile for drug discovery. This guide focuses on one such molecule, 4-(4-(Trifluoromethyl)phenoxy)aniline, a compound whose pharmacological potential remains largely unexplored despite its promising structural alerts. While primarily utilized as a versatile chemical intermediate,[3] its architecture suggests a high probability of bioactivity. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and receptor binding affinity, making it a highly sought-after feature in modern drug design.[4][5] This document provides a comprehensive, technically-grounded framework for the systematic pharmacological evaluation of this compound. We will dissect its structural components, hypothesize potential therapeutic applications based on established structure-activity relationships of analogous compounds, and provide detailed, field-proven experimental protocols for a tiered screening cascade—from initial in vitro profiling to in vivo validation and preliminary safety assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this and other novel chemical entities.

Introduction: The Case for this compound

  • The Diaryl Ether Scaffold: This flexible oxygen bridge connecting two aromatic rings is a recurring motif in a multitude of biologically active compounds. Its presence is associated with substantial hydrophobicity and metabolic stability, facilitating cell membrane penetration.[7] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and antibacterial activities.[1][2]

  • The Trifluoromethyl Group: The incorporation of a CF3 group is a well-established strategy in medicinal chemistry to optimize drug candidates.[5] It is a strong electron-withdrawing group that can significantly alter the electronic properties of the aromatic ring, influencing pKa and binding interactions. Furthermore, its lipophilicity enhances membrane permeability, and its resistance to metabolic degradation by cytochrome P450 enzymes often leads to an improved pharmacokinetic profile.[8]

  • The Aniline Moiety: The primary amine on the second phenyl ring serves as a crucial synthetic handle for creating diverse libraries of derivatives. It is also a key pharmacophoric feature in many established drugs, capable of forming critical hydrogen bonds with biological targets.

The convergence of these three features in a single, relatively simple molecule makes this compound a high-priority candidate for pharmacological screening. Its structural similarity to motifs found in potent molecules, such as the antidepressant fluoxetine (which contains a 4-(trifluoromethyl)phenoxy group), further underscores its potential for bioactivity.[9][10]

This guide outlines a logical, efficient, and technically sound research program designed to systematically uncover and validate the pharmacological profile of this compound.

A Proposed Pharmacological Screening Cascade

Given the lack of direct pharmacological data, a multi-tiered screening approach is warranted. This cascade is designed to efficiently identify potential therapeutic areas in vitro before committing to more resource-intensive in vivo studies. The proposed workflow prioritizes activities commonly associated with the diaryl ether scaffold.

G A Anticancer Screening (MTT Assay vs. Cancer Cell Panel) D Anticancer Efficacy (Tumor Xenograft Model) A->D If Active F CNS Activity Assessment (Forced Swim Test) A->F Consider based on structural alerts G Cardiotoxicity (hERG Channel Assay) A->G Essential for Progression H Mutagenicity (Ames Test) A->H Essential for Progression B Anti-inflammatory Screening (NF-κB Reporter Assay) E Anti-inflammatory Efficacy (Carrageenan Paw Edema Model) B->E If Active B->G Essential for Progression B->H Essential for Progression C Antibacterial Screening (MIC Assay vs. Bacterial Panel) C->G Essential for Progression C->H Essential for Progression

Figure 1: Proposed Screening Cascade for this compound.

Detailed Experimental Protocols: Phase 1 (In Vitro Screening)

The initial phase aims to rapidly identify significant biological activity across three key therapeutic areas.

Anticancer Activity: Cell Viability Assessment

Causality: The diaryl ether scaffold is present in numerous compounds with demonstrated cytotoxic activity against cancer cell lines.[2][7] The initial screen will assess the compound's ability to reduce the viability of a panel of human cancer cells.

Methodology: MTT Assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[1] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals, a conversion that does not occur in dead cells.[11]

Step-by-Step Protocol:

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate]) into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[12]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the compound-containing medium. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours.[12]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.[1][12]

  • Solubilization: Carefully remove the MTT solution. Add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[12] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at a test wavelength of 490-570 nm using a microplate reader.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation:

Cell LineTissue of OriginIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Positive Control (e.g., Doxorubicin)
MCF-7Breast CancerDataData
A549Lung CancerDataData
HCT116Colon CancerDataData
PC-3Prostate CancerDataData
Anti-inflammatory Activity: NF-κB Inhibition Assay

Causality: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a primary driver of inflammation, regulating the expression of pro-inflammatory genes like iNOS, COX-2, and various cytokines.[13][14] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Compound This compound (Potential Inhibitor) Compound->IKK label_node Potential Point of Inhibition

Figure 2: Simplified NF-κB Signaling Pathway and a Potential Point of Inhibition.

Methodology: Luciferase Reporter Assay. This assay utilizes a cell line (e.g., HEK293 or HT-29) stably transfected with a plasmid where the expression of a reporter gene (luciferase) is controlled by NF-κB responsive elements.[13][15] Activation of the NF-κB pathway by a stimulus like TNF-α or LPS leads to luciferase production, which can be quantified by measuring luminescence.

Step-by-Step Protocol:

  • Cell Seeding: Seed NF-κB reporter cells (e.g., HT-29-NF-κB-hrGFP or a luciferase equivalent) into a 96-well plate at a density of 2 x 10⁴ cells/well and culture overnight.[15]

  • Compound Pre-treatment: Treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add a pro-inflammatory stimulus, such as TNF-α (10 ng/mL), to all wells except the unstimulated control.[15]

  • Incubation: Incubate the plate for 24 hours.[15]

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to cell viability (determined by a parallel MTT assay) to exclude cytotoxic effects. Calculate the percent inhibition of NF-κB activity relative to the stimulated control and determine the IC₅₀.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

Causality: Diaryl ether-based compounds have been identified as promising scaffolds for novel antibacterial agents. A broad-spectrum screen is necessary to determine if the compound has activity against clinically relevant bacteria.

Methodology: Broth Microdilution. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[16] The broth microdilution method is a standardized technique for determining MIC values.[16][17]

Step-by-Step Protocol:

  • Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton) to achieve a standardized inoculum of ~5 x 10⁵ CFU/mL.[4]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in broth.[16]

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).[16]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[16]

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).[4]

Data Presentation:

Bacterial StrainGram StainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Positive Control (e.g., Ciprofloxacin)
S. aureus ATCC 29213PositiveDataData
E. coli ATCC 25922NegativeDataData
P. aeruginosa ATCC 27853NegativeDataData
E. faecalis ATCC 29212PositiveDataData

Detailed Experimental Protocols: Phase 2 (In Vivo Validation)

If promising activity is observed in Phase 1, the following in vivo models can be used for validation. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Anticancer Efficacy: Subcutaneous Xenograft Model

Causality: To determine if in vitro cytotoxicity translates to anti-tumor activity in a complex biological system.[18] This model assesses the compound's ability to inhibit tumor growth in immunodeficient mice.[19]

Step-by-Step Protocol:

  • Cell Preparation: Harvest cancer cells from the most sensitive cell line identified in the MTT assay during their logarithmic growth phase.[20] Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1–5 × 10⁷ cells/mL.[20]

  • Tumor Inoculation: Subcutaneously inject 100–200 µL of the cell suspension into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[20][21]

  • Tumor Growth and Grouping: Monitor mice for tumor formation. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Treatment: Administer the test compound via a clinically relevant route (e.g., oral gavage [PO] or intraperitoneal [IP] injection) daily or on another optimized schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • Endpoint: Euthanize the animals when tumors in the control group reach a predetermined size or at the end of the study period. Excise the tumors and weigh them.

Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

Causality: This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[10] Carrageenan injection induces a biphasic inflammatory response characterized by edema.[22]

Step-by-Step Protocol:

  • Acclimatization and Grouping: Acclimatize mice or rats and divide them into control and treatment groups.

  • Compound Administration: Administer the test compound (e.g., 1-30 mg/kg, IP) or vehicle one hour before the carrageenan injection.[23] A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin, 20 mg/kg) should be included.[22]

  • Induction of Edema: Inject 20 µL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[9][22]

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.[9]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Detailed Experimental Protocols: Phase 3 (Preliminary Safety Profiling)

Early assessment of key safety liabilities is critical in drug development.

Cardiotoxicity: hERG Inhibition Assay

Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[24] This is a common cause of drug withdrawal, making early screening essential.[25]

Methodology: Automated Patch Clamp. This electrophysiological method directly measures the flow of ions through hERG channels expressed in a stable cell line (e.g., HEK293).[24][26]

Step-by-Step Protocol:

  • Cell Preparation: Use HEK293 cells stably expressing the hERG channel.

  • Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch). Establish a stable whole-cell recording.

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG tail current.[27]

  • Compound Application: Apply a vehicle control followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).[24]

  • Data Analysis: Measure the inhibition of the hERG tail current at each concentration relative to the vehicle control. Calculate the IC₅₀ value.

Mutagenicity: Ames Test

Causality: To assess the potential of a compound to cause mutations in DNA, which is an indicator of potential carcinogenicity.[28]

Methodology: Bacterial Reverse Mutation Assay. The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[8][28] The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[3]

Step-by-Step Protocol:

  • Strain Preparation: Prepare fresh cultures of appropriate S. typhimurium strains (e.g., TA98, TA100).[8]

  • Plate Incorporation: In a tube, mix the test compound (at various concentrations), the bacterial culture, and molten top agar. Optionally, a liver extract (S9 fraction) can be included to assess the mutagenicity of metabolites.[3]

  • Plating: Pour the mixture onto minimal glucose agar plates (which lack histidine).[8]

  • Incubation: Incubate the plates for 48 hours at 37°C.[8]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.

Conclusion and Future Directions

This compound represents a compelling, yet under-investigated, chemical entity. Its structure, combining the privileged diaryl ether scaffold with the advantageous trifluoromethyl group, provides a strong rationale for a comprehensive pharmacological investigation. The tiered screening cascade detailed in this guide offers a systematic and resource-efficient pathway to elucidate its potential bioactivities. Initial in vitro screens for anticancer, anti-inflammatory, and antibacterial effects will efficiently identify the most promising therapeutic avenues. Positive hits can then be advanced to validated in vivo models to confirm efficacy. Crucially, early-stage safety profiling for cardiotoxicity and mutagenicity will ensure that only candidates with a favorable preliminary safety profile proceed. The successful execution of this research program will not only define the therapeutic potential of this compound but will also provide valuable structure-activity relationship data to guide the design of next-generation diaryl ether-based therapeutics.

References

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An In-depth Technical Guide to the Core Mechanism of Action of 4-(4-(Trifluoromethyl)phenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-(Trifluoromethyl)phenoxy)aniline, more commonly known as flufenoxuron, is a member of the benzoylurea class of compounds.[1] It functions as a potent insect growth regulator (IGR) by targeting a fundamental and highly conserved pathway in arthropods: chitin biosynthesis.[2][3] This guide provides a detailed examination of its primary mechanism of action, the inhibition of the enzyme chitin synthase, which leads to catastrophic molting failure in larval and nymphal insect stages.[2][4] We will explore the biochemical cascade of chitin synthesis, the specific point of molecular intervention by flufenoxuron, and the resultant physiological consequences. Furthermore, this guide will address toxicological considerations for non-target organisms and present standardized methodologies for evaluating the efficacy and mechanism of chitin synthesis inhibitors.

Introduction: The Benzoylurea Class and the Advent of Flufenoxuron

The benzoylurea (BPU) insecticides were a significant advancement in pest control, moving away from traditional neurotoxic agents to more specific biochemical targets.[5] These compounds, including flufenoxuron, act as insect growth regulators by disrupting the formation of chitin, a critical component of the insect exoskeleton.[1][6] This mode of action confers a degree of selective toxicity, as vertebrates do not possess chitin.[7] Flufenoxuron is utilized in agriculture to control a range of phytophagous mites and other insect pests, particularly during their immature growth stages.[3][8]

Table 1: Physicochemical Properties of Flufenoxuron

PropertyValueReference
IUPAC Name 1-[4-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-2-fluorophenyl]-3-(2,6-difluorobenzoyl)urea[9]
CAS Number 101463-69-8[2]
Molecular Formula C₂₁H₁₁ClF₆N₂O₃[10]
Molar Mass 488.77 g·mol⁻¹[2]
Appearance White crystalline powder[2]
Water Solubility 0.004 mg/L (25 °C)[2]
LogP 4.0[2]

The low water solubility and high octanol-water partition coefficient (LogP) suggest a potential for bioaccumulation, a critical factor in environmental risk assessment.[2][11]

Primary Mechanism of Action: Inhibition of Chitin Biosynthesis

The insecticidal efficacy of flufenoxuron is rooted in its function as a chitin synthesis inhibitor.[2][9] Chitin, a polymer of N-acetylglucosamine, is the primary structural component of the insect cuticle and the peritrophic matrix that lines the midgut.[12][13] The integrity of these structures is paramount for survival, especially during the molting process (ecdysis), where the old exoskeleton is shed to allow for growth.[13]

The Chitin Biosynthesis Pathway: A Target for Intervention

The biosynthesis of chitin is a multi-step enzymatic pathway that begins with sugars from the hemolymph, such as trehalose.[14][15] The final and critical step is the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into long-chain chitin polymers.[12][13] This reaction is catalyzed by the membrane-integral enzyme, chitin synthase (CHS).[12][14]

Flufenoxuron and other benzoylurea insecticides exert their effect by inhibiting the action of chitin synthase.[1][10] This disruption prevents the proper formation and deposition of chitin into the newly forming cuticle.[5] As a result, the insect is unable to complete the molting process successfully. The malformed, weakened cuticle cannot withstand the turgor pressure or the mechanical stresses of ecdysis, leading to rupture and eventual death of the larva or nymph.[4]

Chitin_Biosynthesis_Inhibition cluster_pathway Insect Chitin Biosynthesis Pathway cluster_inhibitor Mechanism of Flufenoxuron cluster_result Physiological Consequence Trehalose Trehalose (Hemolymph Sugar) UDP_GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) Trehalose->UDP_GlcNAc Multiple Enzymatic Steps CHS Chitin Synthase (CHS) (Enzyme) UDP_GlcNAc->CHS Chitin Chitin Polymer (Procuticle) CHS->Chitin Polymerization Result Failed Molting & Cuticle Malformation -> Larval Mortality Flufenoxuron This compound (Flufenoxuron) Flufenoxuron->CHS INHIBITION

Diagram 2: Experimental workflow for a non-radioactive chitin synthase activity assay.
In Vivo Larval Molting Assay

This assay directly observes the physiological effect of the compound on the target organism.

Protocol: Insect Larval Molting Disruption Assay

  • Compound Preparation: Prepare serial dilutions of flufenoxuron in an appropriate solvent and incorporate it into the larval diet or apply topically.

  • Treatment: Select early-instar larvae of a susceptible insect species (e.g., Spodoptera frugiperda or Plutella xylostella). Expose the larvae to the treated diet or apply the compound topically. A control group should receive a diet/topical application with the vehicle only.

  • Observation: Maintain the larvae under controlled environmental conditions (temperature, humidity, photoperiod).

  • Data Collection: Monitor the larvae daily for mortality and signs of molting disruption. Characteristic signs of BPU toxicity include an inability to shed the old cuticle, rupture of the new, malformed cuticle, and a "double-head capsule" appearance where the old capsule is not properly shed.

  • Analysis: Record the percentage of larvae exhibiting molting failure and mortality at each concentration. Calculate lethal concentration values (e.g., LC50) to quantify the compound's potency.

Conclusion and Future Directions

This compound (flufenoxuron) is a well-characterized insect growth regulator with a specific and potent mechanism of action. Its primary target is the enzyme chitin synthase, a critical component in the formation of the insect exoskeleton. [2][10]By inhibiting this enzyme, flufenoxuron effectively disrupts the molting process, leading to high mortality in larval and nymphal pest stages. [4]While it possesses a favorable safety profile for mammals, its environmental persistence and high potential for bioaccumulation in aquatic ecosystems are significant considerations for its application and for the development of future analogs. [1][8]Future research should focus on developing benzoylurea derivatives with improved environmental degradation profiles while retaining high target-specific efficacy. Understanding the precise molecular interactions at the inhibitor binding site on chitin synthase could pave the way for the rational design of next-generation IGRs with enhanced selectivity and environmental safety.

References

  • Wikipedia. Flufenoxuron. [Link]

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  • ResearchGate. Studies on the action mechanism of benzoylurea insecticides to inhibit the process of chitin synthesis in insects: A review on the status of research activities in the past, the present and the future prospects. [Link]

  • Merzendorfer, H. (2006). Insect chitin synthases: a review. Journal of Comparative Physiology B, 176(1), 1-15. [Link]

  • Merzendorfer, H., & Zimoch, L. (2003). Chitin metabolism in insects: structure, function and regulation of chitin synthases and chitinases. Journal of Experimental Biology, 206(24), 4393-4412. [Link]

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  • YouTube. Flufenoxuron Comprehensive Guide to This Effective Benzoylurea Insecticide for mites #newinsecticide. [Link]

  • Douris, V., et al. (2016). Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis. Proceedings of the National Academy of Sciences, 113(51), 14692-14697. [Link]

  • ResearchGate. Chitin biosynthesis and metabolic pathway in insects. [Link]

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  • Zhang, J., et al. (2010). Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae. Insect Biochemistry and Molecular Biology, 40(4), 321-328. [Link]

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preliminary toxicity screening of 4-(4-(Trifluoromethyl)phenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Preliminary Toxicity Screening of 4-(4-(Trifluoromethyl)phenoxy)aniline

Introduction: Contextualizing the Challenge

This compound is a substituted diphenyl ether amine, a chemical scaffold present in numerous pharmacologically active agents and industrial chemicals. Its structure, featuring an aniline moiety linked to a trifluoromethyl-substituted phenoxy group, suggests potential utility in medicinal chemistry as a building block for kinase inhibitors, anti-inflammatory agents, or other targeted therapies. However, the presence of the aromatic amine group immediately raises a red flag for toxicologists. Aromatic amines are a well-known class of compounds associated with potential genotoxicity and carcinogenicity, primarily through metabolic activation to reactive intermediates.[1][2]

Therefore, a robust and logically sequenced preliminary toxicity screening is not merely a regulatory formality but a critical, data-driven process to de-risk this molecule for further development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct this initial safety assessment. We will move beyond simple protocol recitation to explain the scientific rationale behind each step, ensuring a self-validating and trustworthy data package.

Part 1: In Silico First Pass – Predictive Toxicology

Before any resource-intensive wet-lab experiments are initiated, a thorough in silico assessment is the logical first step. Computational toxicology tools leverage vast datasets to predict the potential liabilities of a molecule based on its structure, offering a cost-effective way to prioritize compounds and guide subsequent testing.[3][4][5]

Expertise & Rationale:

The goal here is twofold: first, to use Quantitative Structure-Activity Relationship (QSAR) models to predict a range of toxicological endpoints, and second, to identify any structural alerts (SAs)—specific chemical fragments known to be associated with toxicity.[1][5] For an aromatic amine, we are particularly interested in alerts for mutagenicity.[1] This approach allows us to form an early hypothesis about the molecule's potential hazards.

Experimental Workflow: In Silico Analysis

cluster_0 Step 1: Input cluster_1 Step 2: Predictive Modeling cluster_2 Step 3: Endpoint Prediction cluster_3 Step 4: Output & Decision SMILES Input Compound Structure (SMILES/SDF) QSAR QSAR Model Analysis (e.g., OECD QSAR Toolbox, ToxTree) SMILES->QSAR SA Structural Alert (SA) Analysis (e.g., Derek Nexus, Toxtree) SMILES->SA GENO Genotoxicity (Ames Mutagenicity) QSAR->GENO HEPA Hepatotoxicity QSAR->HEPA CARD Cardiotoxicity (hERG Inhibition) QSAR->CARD ENDO Other Endpoints (e.g., Carcinogenicity, Skin Sensitization) QSAR->ENDO SA->GENO Focus on Aromatic Amine Alerts REPORT Generate Prediction Report GENO->REPORT HEPA->REPORT CARD->REPORT ENDO->REPORT DECISION Guide Wet-Lab Experiment Design REPORT->DECISION

Caption: Workflow for in silico toxicity prediction.

Predicted Data Summary:

The output from these tools is a predictive summary. While we cannot run the actual software here, a typical output would be organized as follows:

Toxicological EndpointPredictionConfidence LevelStructural Alerts Identified
Bacterial Mutagenicity (Ames)PositiveHighAromatic Amine
hERG InhibitionEquivocalMediumDiphenyl Ether Moiety
HepatotoxicityProbableMediumN/A
Carcinogenicity (Rodent)PositiveHighAromatic Amine

This in silico data package suggests a high probability of genotoxicity and potential concerns for hepatotoxicity and cardiotoxicity, providing a clear directive for the subsequent in vitro screening cascade.

Part 2: Foundational In Vitro Cytotoxicity Assessment

The first wet-lab experiments aim to determine the concentration range at which the compound elicits general cytotoxicity. This establishes a dose-response curve and calculates the IC50 (half-maximal inhibitory concentration), which is essential for designing subsequent, more specific mechanistic assays.

Expertise & Rationale:

We employ two complementary assays to measure cytotoxicity through different mechanisms. The Lactate Dehydrogenase (LDH) assay measures the loss of membrane integrity by quantifying the release of the cytosolic enzyme LDH into the culture medium.[6][7] The MTT (or similar tetrazolium salt-based assays like WST-1) measures the reduction of a yellow tetrazolium salt to a purple formazan product by mitochondrial reductase enzymes, serving as a surrogate for metabolic activity and cell viability.[8] Using both provides a more robust assessment than either one alone. For instance, a compound could inhibit mitochondrial function (low MTT signal) before causing membrane rupture (low LDH release).

Experimental Protocol: LDH Cytotoxicity Assay
  • Cell Seeding: Seed a suitable human cell line (e.g., HepG2, a human liver carcinoma cell line) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2x concentration series of this compound in culture medium, typically ranging from 0.1 µM to 100 µM.

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Controls (Trustworthiness Pillar):

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for the test compound.

    • Spontaneous LDH Release: Medium from vehicle-treated wells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to induce 100% cell death.

    • Medium Background: Wells containing only culture medium.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24 or 48 hours).

  • Assay Procedure:

    • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Abcam, Promega, Thermo Fisher).

    • Add 50 µL of the reaction mixture to each well of the new plate.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation:

    • % Cytotoxicity = 100 * [(Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)]

Data Presentation:

The results are typically plotted as a dose-response curve to determine the IC50 value.

Compound Concentration (µM)% Cytotoxicity (LDH)% Viability (MTT)
0 (Vehicle)0%100%
0.12.5%98.1%
15.1%95.3%
1022.8%75.4%
5048.9%51.2%
10085.3%12.6%
Calculated IC50 ~51 µM ~49 µM

Part 3: Mechanistic Toxicity Screening

With a defined cytotoxic concentration range, we now investigate specific mechanisms of toxicity predicted by our in silico analysis and known liabilities of the chemical class.

A. Genotoxicity Assessment

This is the most critical assessment for an aromatic amine. Regulatory agencies recommend a battery of tests to evaluate different genotoxic endpoints.[9][10]

1. Bacterial Reverse Mutation Assay (Ames Test)

  • Expertise & Rationale: The Ames test is a widely used method to detect a compound's potential to cause gene mutations.[11][12] It uses several strains of Salmonella typhimurium or E. coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine).[11][12] A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. Crucially, the assay is run with and without a mammalian metabolic activation system (S9 fraction from rat liver) because many compounds, especially aromatic amines, are not mutagenic themselves but are converted to mutagens by metabolic enzymes like cytochrome P450s.[1]

  • Protocol Summary:

    • Strains: Use a standard set of tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

    • Activation: Prepare two sets of experiments: one with S9 mix and one without.

    • Exposure: In a test tube, combine the tester strain, the test compound at various non-toxic concentrations, and either S9 mix or a buffer.

    • Plating: After a short pre-incubation, mix the contents with molten top agar and pour onto minimal glucose agar plates.

    • Incubation: Incubate plates at 37°C for 48-72 hours.

    • Scoring: Count the number of revertant colonies on each plate.

  • Trustworthiness & Interpretation: A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least twofold greater than the vehicle control. Positive and negative controls (known mutagens and non-mutagens) must be included to validate the assay.[13]

2. In Vitro Micronucleus Assay

  • Expertise & Rationale: While the Ames test detects gene mutations, the micronucleus assay detects chromosomal damage (clastogenicity or aneugenicity) in mammalian cells.[9][11][12] Micronuclei are small, extra-nuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division.[11][12] This assay provides complementary information to the Ames test.

  • Protocol Summary:

    • Cell Culture: Use a mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes).

    • Treatment: Expose cells to the test compound at several concentrations (below the IC50) for a short period (e.g., 3-6 hours) with and without S9 activation, and for a longer period (e.g., 24 hours) without S9.

    • Cytochalasin B Block: Add Cytochalasin B to block cytokinesis, allowing cells that have completed mitosis to be identified as binucleated.

    • Harvesting & Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA dye like DAPI).

    • Scoring: Using a microscope or high-content imaging system, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Trustworthiness & Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control indicates a positive result. Mitomycin C (a clastogen) and Colchicine (an aneugen) are typically used as positive controls.

cluster_0 Metabolic Activation Pathway AA Aromatic Amine (Parent Compound) NOH N-hydroxylamine AA->NOH CYP450 N-oxidation NIT Nitrenium Ion (Reactive Electrophile) NOH->NIT Esterification (e.g., NAT, SULT) DNA DNA Adducts NIT->DNA Covalent Binding MUT Mutation & Chromosomal Damage DNA->MUT

Caption: Metabolic activation of aromatic amines leading to genotoxicity.

B. Organ-Specific Toxicity Assessment

1. Hepatotoxicity Assessment

  • Expertise & Rationale: The liver is the primary site of drug metabolism and is often a target for toxicity.[14] Drug-induced liver injury (DILI) is a major cause of drug failure.[15][16] In vitro models using human primary hepatocytes or immortalized cell lines like HepG2 can provide early indicators of potential hepatotoxicity.[15][17] We assess markers of hepatocellular injury, such as the release of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), alongside cell viability.

  • Protocol Summary:

    • Model: Culture primary human hepatocytes or HepG2 cells. 3D spheroid cultures are increasingly used as they better mimic liver physiology.[15]

    • Treatment: Expose cells to the test compound for 24-72 hours.

    • Endpoints:

      • Cell Viability: Measure using MTT or ATP-based assays (e.g., CellTiter-Glo).

      • Enzyme Release: Quantify ALT and AST levels in the culture supernatant using commercially available kits.

      • Mechanism (Optional): Use high-content imaging to assess mitochondrial membrane potential, reactive oxygen species (ROS) generation, or steatosis (lipid accumulation).[15]

  • Interpretation: A dose-dependent decrease in viability coupled with a significant increase in ALT/AST release suggests a direct hepatotoxic liability.

2. Cardiotoxicity Assessment: hERG Channel Assay

  • Expertise & Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability, as it can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes.[18][19] Regulatory agencies mandate hERG testing for most new chemical entities.[19] Automated patch-clamp electrophysiology is the gold standard for this assessment.[18]

  • Protocol Summary:

    • Model: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

    • Method: Use an automated patch-clamp system (e.g., QPatch, SyncroPatch).[18]

    • Procedure:

      • Establish a stable whole-cell recording from a single cell.

      • Apply a specific voltage protocol to elicit the characteristic hERG current.[20]

      • Apply the vehicle, followed by cumulative concentrations of the test compound.

      • Measure the inhibition of the hERG tail current at each concentration.

    • Controls: A known hERG inhibitor (e.g., E-4031 or Cisapride) is used as a positive control.[18][20]

  • Interpretation: Data are used to generate a concentration-response curve and calculate an IC50 value. An IC50 below 10 µM is often considered a potential concern, though this must be interpreted in the context of the compound's expected therapeutic concentration.

3. Nephrotoxicity Assessment

  • Expertise & Rationale: The kidneys are vital for drug excretion, and drug-induced nephrotoxicity is a significant concern.[21][22] The proximal tubule is a common site of injury. In vitro models using human renal proximal tubule epithelial cells (e.g., HK-2 cells) can screen for potential kidney damage.[23][24][25]

  • Protocol Summary:

    • Model: Culture HK-2 cells or primary human renal proximal tubule epithelial cells (HRPTEpiC).[25]

    • Treatment: Expose cells to the test compound for 24-72 hours.

    • Endpoints:

      • Cytotoxicity: Measure using LDH or ATP-based assays.

      • Biomarkers: Quantify the release of kidney-specific injury biomarkers like Kidney Injury Molecule-1 (KIM-1) or Neutrophil Gelatinase-Associated Lipocalin (NGAL) into the supernatant via ELISA.[22][23][24]

  • Interpretation: A significant, dose-dependent increase in KIM-1 or NGAL release, even at sub-cytotoxic concentrations, is a sensitive indicator of potential nephrotoxicity.[24]

Part 4: Integrated Data Analysis and Risk Assessment

No single data point determines the fate of a compound. The power of this screening cascade lies in the synthesis of all data to form a comprehensive preliminary risk profile.

Decision-Making Framework

The results from the in silico, cytotoxicity, and mechanistic assays are integrated to classify the risk associated with this compound and guide the next steps.

cluster_risk Risk Assessment cluster_decision Decision Pathway DATA Integrate All Data (In Silico, Cyto, Geno, Organ Tox) Q_GENO Genotoxicity Positive? (Ames or Micro) DATA->Q_GENO Q_HERG hERG IC50 < 10µM? Q_GENO->Q_HERG No STOP STOP: High Risk Q_GENO->STOP Yes Q_ORGAN Significant Organ Toxicity Signal? Q_HERG->Q_ORGAN No CHEM STOP: Consider Medicinal Chemistry Redesign Q_HERG->CHEM Yes Q_ORGAN->CHEM Yes PROCEED PROCEED: Low Risk Profile, Advance to In Vivo Tox Q_ORGAN->PROCEED No

Caption: Integrated risk assessment and decision-making flowchart.

Based on the expected profile of an aromatic amine, a likely outcome for this compound is a positive signal in the genotoxicity assays. Such a finding is a significant hurdle for a therapeutic candidate and would likely lead to a "STOP" decision or a mandate to redesign the molecule to remove the structural alert. Even if non-genotoxic, a potent hERG liability or significant hepatotoxicity at low concentrations would also warrant halting or redesigning the compound.

Conclusion

This technical guide outlines a logical, multi-tiered strategy for the preliminary toxicity screening of this compound. By starting with broad, predictive in silico methods and progressively moving to more specific and mechanistic in vitro assays, this framework allows for a resource-efficient and scientifically rigorous assessment of the compound's safety profile. The emphasis on understanding the rationale behind each assay and incorporating self-validating controls ensures the generation of trustworthy data, empowering drug development teams to make informed decisions and focus resources on the most promising and safest candidates.

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The Solubility Profile of 4-(4-(Trifluoromethyl)phenoxy)aniline: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 4-(4-(Trifluoromethyl)phenoxy)aniline, a compound of significant interest in pharmaceutical research and development. In the absence of extensive publicly available quantitative solubility data, this document establishes a scientifically grounded, predicted solubility profile based on the well-understood principles of physical organic chemistry and the known properties of its constituent chemical moieties. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of its solubility in a range of common laboratory solvents, empowering researchers to generate reliable data for formulation, process development, and preclinical studies. This document is intended to be a vital resource for researchers, scientists, and drug development professionals, enabling informed decision-making and accelerating the progression of novel therapeutics.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's lifecycle, from its initial synthesis and purification to its ultimate bioavailability and therapeutic efficacy. For a compound like this compound, which possesses structural motifs common in contemporary medicinal chemistry, a comprehensive understanding of its solubility across a spectrum of solvents is paramount. This guide will delve into the theoretical underpinnings of its expected solubility, provide actionable protocols for its empirical determination, and offer insights into the practical implications for drug development workflows.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound is a multifaceted molecule featuring a polar aniline head, a semi-flexible phenoxy ether linkage, and a lipophilic trifluoromethyl-substituted phenyl ring. This combination of polar and non-polar functionalities suggests a nuanced solubility profile.

  • The Aniline Moiety: The primary amine group (-NH₂) is capable of acting as a hydrogen bond donor and acceptor, which generally imparts some degree of polarity and potential for aqueous solubility. Aniline itself is slightly soluble in water and readily soluble in most organic solvents.[1]

  • The Trifluoromethyl Group: The -CF₃ group is a strong electron-withdrawing group and significantly increases the lipophilicity of the molecule. Trifluoromethylbenzene, for instance, is freely soluble in many organic solvents but has very low water solubility.[2]

  • The Phenoxy Ether Linkage: The ether linkage (-O-) introduces a degree of flexibility and can act as a hydrogen bond acceptor. Diphenyl ether is very soluble in non-polar solvents like benzene and soluble in polar aprotic and protic solvents like diethyl ether and ethanol, respectively, but is poorly soluble in water.[3][4][5]

The interplay of these structural features dictates that this compound will exhibit solubility characteristics that are a composite of these individual components. The general principle of "like dissolves like" provides a foundational framework for predicting its behavior in various solvent classes.[6]

Predicted Solubility Profile

Based on the analysis of its structural components and the known solubility of analogous compounds, a predicted solubility profile for this compound is presented in Table 1. It is important to note that these are educated predictions and should be confirmed by experimental determination for any critical application.

Table 1: Predicted Solubility of this compound in Common Solvents

SolventSolvent ClassPredicted SolubilityRationale
WaterPolar ProticLow to InsolubleThe large, non-polar surface area contributed by the two phenyl rings and the highly lipophilic trifluoromethyl group is expected to dominate over the polar contribution of the aniline amine group, leading to poor aqueous solubility.
MethanolPolar ProticModerately to Highly SolubleMethanol's ability to hydrogen bond with the amine and ether functionalities, coupled with its alkyl character, should facilitate dissolution.
EthanolPolar ProticModerately to Highly SolubleSimilar to methanol, ethanol is expected to be a good solvent due to its hydrogen bonding capabilities and organic nature.
AcetonePolar AproticHighly SolubleAs a polar aprotic solvent, acetone can effectively solvate the polar parts of the molecule without the steric hindrance of hydrogen bonding networks, while also being compatible with the non-polar regions.
Dichloromethane (DCM)Polar AproticHighly SolubleDCM is an excellent solvent for a wide range of organic compounds and is expected to readily dissolve this molecule.
Diethyl EtherNon-polar/Slightly PolarModerately SolubleThe ether's ability to interact with the non-polar regions of the molecule will be the primary driver of solubility.
TolueneNon-polarModerately SolubleThe aromatic nature of toluene will have favorable interactions with the phenyl rings of the solute.
HexaneNon-polarSparingly Soluble to InsolubleThe high polarity of the aniline moiety will likely limit solubility in highly non-polar aliphatic solvents like hexane.
Dimethyl Sulfoxide (DMSO)Polar AproticVery Highly SolubleDMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide array of organic compounds and is expected to be an excellent solvent for this molecule.
N,N-Dimethylformamide (DMF)Polar AproticVery Highly SolubleSimilar to DMSO, DMF is a strong polar aprotic solvent that should readily dissolve the compound.

Experimental Determination of Solubility

To obtain precise and actionable solubility data, empirical determination is essential. The equilibrium shake-flask method is a robust and widely accepted technique for this purpose.

Principle of the Equilibrium Solubility Method

The equilibrium solubility is defined as the maximum concentration of a compound that can be dissolved in a specific solvent at a given temperature when the system is at equilibrium. This is achieved by agitating an excess of the solid compound in the solvent for a sufficient duration to ensure that the dissolution and precipitation rates are equal.

Detailed Experimental Protocol

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 20 mL glass scintillation vials)

  • Thermostatically controlled orbital shaker or rotator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium has been reached.

  • Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a period sufficient to reach equilibrium, typically 24 to 72 hours.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to sediment. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. It is critical not to disturb the solid phase during this step.

  • Filtration: Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step removes any remaining microscopic solid particles.

  • Sample Preparation for Analysis: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated analytical method, such as HPLC, to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Workflow for Experimental Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Calculation prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72 hours) prep2->equil1 sep1 Sedimentation or Centrifugation equil1->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter supernatant (0.22 µm) sep2->sep3 analysis1 Dilute filtered solution sep3->analysis1 analysis2 Quantify by HPLC analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for the experimental determination of equilibrium solubility.

Safety Precautions

As with any chemical compound, appropriate safety measures must be taken when handling this compound. While specific toxicity data for this compound is not widely available, it is prudent to handle it with the care afforded to other aromatic amines, many of which can be toxic and skin irritants.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. By leveraging an understanding of its molecular structure and the properties of related compounds, a predictive solubility profile has been established to guide initial solvent selection. Crucially, a detailed and robust experimental protocol has been outlined to enable researchers to determine precise solubility data, which is indispensable for the successful development of new pharmaceutical entities. The information and methodologies presented herein are intended to serve as a valuable resource for the scientific community, fostering a more informed and efficient approach to drug discovery and development.

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An In-depth Technical Guide to the Stability and Reactivity of 4-(4-(Trifluoromethyl)phenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

4-(4-(Trifluoromethyl)phenoxy)aniline is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a diphenyl ether linkage, a reactive aniline moiety, and a strongly electron-withdrawing trifluoromethyl group, imparts a distinct profile of stability and reactivity. This guide provides a comprehensive analysis of these characteristics, grounded in established chemical principles and field-proven insights. We will explore the molecule's inherent stability under various stress conditions, delineate its reactivity at key functional groups, and provide validated experimental protocols for its study and derivatization. This document is intended to serve as a practical and authoritative resource for professionals leveraging this versatile chemical building block in their research and development endeavors.

Chemical Identity and Physicochemical Properties

This compound, with the chemical formula C13H10F3NO, is a white crystalline solid at room temperature.[1] The molecule's structure is characterized by an aniline ring linked via an ether oxygen to a para-substituted trifluoromethylbenzene ring. This structure dictates its physical and chemical behavior. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, influencing the electron density across the molecule, which in turn affects the basicity of the aniline nitrogen and the reactivity of both aromatic rings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C13H10F3NOPubChem[2]
Molecular Weight 269.22 g/mol ---
Appearance White crystalline solidChemBK[1]
Melting Point 95-99 °CChemBK[1]
Solubility High solubility in organic solvents; low in waterChemBK[1]
Chemical Identifier CAS RN: Not found, CID: 2760751PubChem[2]

Stability Profile

Understanding the stability of this compound is critical for its proper storage, handling, and application in multi-step syntheses or formulated products. The molecule is generally stable under standard laboratory conditions.[1] However, like many complex organic molecules, it is susceptible to degradation under specific stress factors.

Thermal Stability

The compound is reported to be stable to heat under normal storage conditions.[1] However, at elevated temperatures, thermal decomposition can occur. Based on data from analogous compounds, hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF) from the breakdown of the -CF3 group.[3] An unexpected incident involving the related compound 4-(trifluoromethyl)aniline suggests that autocatalytic decomposition can occur during melting of solidified material, potentially leading to trimer formation and the evolution of HF gas.[4]

Photostability

While generally stable to light, prolonged exposure to high-intensity UV radiation should be avoided, a common precaution for aromatic amines and ethers.[1] Studies on phenoxazine derivatives, which share a similar structural alert, show a high susceptibility to photodegradation, especially in halogenated solvents, through a radical-mediated mechanism.[5][6][7] This suggests that the ether linkage and the electron-rich aniline ring in this compound could be susceptible to photolytic cleavage or transformation.

Hydrolytic and Oxidative Stability

The ether bond is typically resistant to hydrolysis under neutral conditions. However, under forced acidic or basic conditions, cleavage of the ether or reactions involving the aniline group can be anticipated. Studies on the degradation of the drug Teriflunomide, which contains a 4-(trifluoromethyl)aniline moiety, show that this part of the molecule can be cleaved under acidic and oxidative stress to yield 4-(trifluoromethyl)aniline as a degradation product.[8] This indicates that the amide bond in Teriflunomide is the primary point of cleavage, but it highlights the stability of the 4-(trifluoromethyl)aniline fragment itself under these conditions.

Incompatibilities and Storage

To ensure long-term stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3]

Diagram: Potential Degradation Pathways

The following diagram illustrates the hypothetical degradation pathways for this compound under hydrolytic and oxidative stress, based on known chemistry of its constituent functional groups.

G Hypothetical Degradation Pathways cluster_hydrolysis Forced Hydrolysis (Acid/Base) cluster_oxidation Oxidative Stress main This compound phenol 4-(Trifluoromethyl)phenol main->phenol Ether Cleavage aniline 4-Aminophenol main->aniline Ether Cleavage quinone Quinone-like Species main->quinone Ring Oxidation coupling Azo/Polymeric Products main->coupling N-Oxidation/ Coupling

Caption: Potential degradation routes under hydrolytic and oxidative stress.

Protocol: Forced Degradation Study

This protocol provides a framework for assessing the intrinsic stability of the molecule, crucial for drug development and formulation.

Objective: To identify degradation products and degradation kinetics under thermal, photolytic, acid, base, and oxidative stress.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 24 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of ~100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Store at room temperature, protected from light, for 24 hours. Dilute to ~100 µg/mL.

  • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Also, heat the stock solution at 80°C for 24 hours. Prepare a ~100 µg/mL solution from the stressed samples.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light (in a photostability chamber) for a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC-UV/MS method to separate and identify any degradation products.

Causality: The use of a validated HPLC-MS method is critical. It allows for the separation of the parent compound from its degradation products and provides mass data for structural elucidation, ensuring the protocol is a self-validating system for identifying stability issues.[8]

Reactivity Profile

The reactivity is dominated by the nucleophilic amino group and the two aromatic rings, with their reactivity modulated by the electronic effects of the substituents.

Reactivity of the Amino Group

The lone pair of electrons on the aniline nitrogen makes it a primary site for reactions with electrophiles.

  • N-Acylation and N-Alkylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides and alkylation with alkyl halides. These reactions are fundamental for building more complex molecular scaffolds. A successful coupling reaction between the related 4-(trifluoromethyl)aniline and cinnamoyl chloride demonstrates this reactivity.[9]

  • Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from NaNO2 and a strong acid) at low temperatures (0-5 °C).[10][11] The electron-withdrawing nature of the trifluoromethyl group, transmitted through the phenoxy bridge, reduces the nucleophilicity of the amino group, potentially making diazotization more challenging than for simple aniline, requiring carefully controlled conditions.[12] The resulting diazonium salt is a versatile intermediate for introducing a wide range of functional groups via Sandmeyer-type reactions.[13]

Reactivity of the Aromatic Rings

The molecule has two distinct aromatic rings available for electrophilic aromatic substitution (EAS).[14]

  • Ring A (Aniline Ring): The amino group (-NH2) is a powerful activating group and is ortho, para-directing.[15] However, the para position is blocked by the phenoxy group. Therefore, electrophilic substitution is strongly directed to the two ortho positions (C2 and C6).

  • Ring B (Trifluoromethyl Ring): The trifluoromethyl group (-CF3) is a strong deactivating group and is meta-directing. The ether oxygen (-O-) is an activating group and is ortho, para-directing. The para position is occupied by the -CF3 group. The activating effect of the ether oxygen and the deactivating effect of the -CF3 group are in opposition. Overall, Ring B is significantly less reactive towards EAS than Ring A. Substitution, if it occurs, would likely be directed to the positions ortho to the ether linkage.

Diagram: Experimental Workflow for N-Acylation

Caption: A typical experimental workflow for the N-acylation of the title compound.

Protocol: Representative N-Acylation with Acetyl Chloride

Objective: To synthesize N-(4-(4-(trifluoromethyl)phenoxy)phenyl)acetamide.

Methodology:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), dissolve this compound (1.0 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition: Add acetyl chloride (1.1 eq) dropwise via syringe over 10 minutes. Rationale: Dropwise addition controls the exothermic reaction and prevents side product formation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction & Washing: Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO3 solution, and brine. Rationale: The acid wash removes the base catalyst, while the bicarbonate wash removes any remaining acid.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure amide.

Protocol: Diazotization and Sandmeyer Reaction (Bromo-deamination)

Objective: To synthesize 1-bromo-4-(4-(trifluoromethyl)phenoxy)benzene.

Methodology:

  • Diazotization Setup: In a beaker, suspend this compound (1.0 eq) in an aqueous solution of 48% HBr (3.0 eq). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Dissolve sodium nitrite (NaNO2) (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension, keeping the temperature strictly below 5 °C. Rationale: Low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.

  • Diazonium Salt Formation: Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of a clear solution may indicate the completion of diazotization.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in 48% HBr and cool to 0 °C. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Decomposition: Allow the reaction mixture to warm to room temperature, then gently heat to 50-60 °C until the evolution of N2 gas ceases. Rationale: The copper(I) catalyst facilitates the replacement of the diazonium group with bromide. Heating ensures the complete decomposition of the intermediate.

  • Workup & Purification: Cool the reaction mixture and extract the product with an organic solvent like diethyl ether or DCM. Wash the organic extracts, dry over Na2SO4, concentrate, and purify by column chromatography.

Conclusion

This compound presents a compelling combination of stability and controlled reactivity. While stable under standard conditions, it is susceptible to degradation under harsh thermal, photolytic, and chemical stress. Its reactivity is centered on the nucleophilic amino group, which allows for straightforward derivatization, and the electron-rich aniline ring, which is primed for electrophilic substitution. A thorough understanding of these characteristics, supported by the robust protocols provided herein, is essential for researchers aiming to successfully and safely utilize this valuable compound in the synthesis of novel pharmaceuticals and advanced materials.

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Methodological & Application

synthesis of 4-(4-(Trifluoromethyl)phenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the Synthesis of 4-(4-(Trifluoromethyl)phenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of this compound, a key intermediate in the pharmaceutical industry, notably in the synthesis of multi-kinase inhibitors like Sorafenib.[1][2] We will explore the prevalent synthetic methodologies, offering a comparative analysis to aid in procedural selection. A detailed, step-by-step protocol for a preferred synthetic route is provided, emphasizing the rationale behind each step to ensure both reproducibility and a thorough understanding of the reaction dynamics. This guide is designed to be a practical resource for researchers in organic synthesis and medicinal chemistry.

Introduction: The Significance of this compound

This compound is a substituted diaryl ether aniline that serves as a crucial building block in the synthesis of various biologically active molecules.[3] The presence of the trifluoromethyl group is of particular importance in drug design, as it can enhance metabolic stability, lipophilicity, and binding affinity of the final active pharmaceutical ingredient (API).[4] This intermediate is notably a precursor to Sorafenib, a potent inhibitor of several tyrosine protein kinases involved in tumor progression and angiogenesis.[2] A robust and scalable synthesis of this intermediate is therefore of high interest to the pharmaceutical industry.

Overview of Synthetic Strategies

The formation of the diaryl ether linkage in this compound can be achieved through several established synthetic routes. The choice of method often depends on factors such as substrate availability, desired scale, and laboratory capabilities. The most common approaches are:

  • Ullmann Condensation: A classical copper-catalyzed reaction between an aryl halide and a phenol.[5][6]

  • Buchwald-Hartwig Amination: A modern palladium-catalyzed cross-coupling reaction to form carbon-nitrogen bonds.[7][8]

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile.[9]

Below is a comparative table of these primary synthetic strategies:

Synthetic Strategy Typical Reactants Catalyst/Reagents Advantages Disadvantages References
Ullmann Condensation 4-Aminophenol and 4-halobenzotrifluorideCopper catalyst (e.g., CuI, Cu₂O), Base (e.g., K₂CO₃, Cs₂CO₃)Cost-effective catalyst, well-established.Often requires high temperatures, stoichiometric amounts of copper, and can have moderate yields.[5][10][5][11][12]
Buchwald-Hartwig Amination 4-Phenoxyaniline and 4-halobenzotrifluoride or 4-aminophenol and 1-bromo-4-(trifluoromethoxy)benzenePalladium catalyst, phosphine ligand, and a base.High yields, milder reaction conditions, broad substrate scope.[7]Catalyst and ligand can be expensive, sensitive to air and moisture.[13][7][13][14]
Nucleophilic Aromatic Substitution (SNAr) 4-Fluorobenzotrifluoride and 4-aminophenolStrong base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO).Can be catalyst-free.Requires an electron-deficient aryl halide, may require high temperatures.[9][15][9][15][16]

Recommended Synthetic Protocol: Ullmann Condensation

While modern methods like the Buchwald-Hartwig amination offer excellent yields, the Ullmann condensation remains a practical and cost-effective choice for the synthesis of this compound, particularly at a laboratory scale. The following protocol details a reliable procedure.

Materials and Reagents
  • 4-Aminophenol

  • 1-Bromo-4-(trifluoromethyl)benzene

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 eq), 1-bromo-4-(trifluoromethyl)benzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous DMF to the flask via a syringe. The amount of solvent should be sufficient to create a stirrable slurry.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with toluene and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3x) to remove DMF, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.[17]

Rationale for Procedural Steps
  • Inert Atmosphere: Prevents the oxidation of the copper catalyst and other reagents.

  • Anhydrous Solvent: Water can interfere with the reaction by competing with the phenoxide as a nucleophile.

  • Excess Aryl Halide: Using a slight excess of 1-bromo-4-(trifluoromethyl)benzene helps to drive the reaction to completion.

  • Base: Potassium carbonate is used to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • Washing with Water: DMF is miscible with water, allowing for its removal during the aqueous workup.

  • Brine Wash: Removes any remaining water from the organic layer.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of aromatic protons and the amine proton.

  • ¹⁹F NMR: To confirm the presence of the trifluoromethyl group.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: The melting point of pure this compound is reported to be in the range of 95-99 °C.[18]

Safety and Handling

  • This compound: May be harmful if swallowed, inhaled, or in contact with skin.[18] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 1-Bromo-4-(trifluoromethyl)benzene: Is a skin and eye irritant.

  • DMF: Is a skin and eye irritant and can be absorbed through the skin. It is also a suspected teratogen.

  • Copper(I) Iodide: May cause skin and eye irritation.

All manipulations should be performed in a well-ventilated fume hood. Dispose of chemical waste according to institutional and local regulations.

Visualizing the Workflow

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Reactants: 4-Aminophenol 1-Bromo-4-(trifluoromethyl)benzene CuI, K₂CO₃ inert Establish Inert Atmosphere (N₂ or Ar) reactants->inert solvent Add Anhydrous DMF inert->solvent heat Heat to 120-130 °C with Stirring solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Dilute with Toluene & Filter cool->filter extract Aqueous Extraction (Water & Brine) filter->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product: This compound purify->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound via Ullmann condensation.

Conclusion

The synthesis of this compound is a critical step in the production of important pharmaceutical compounds. The Ullmann condensation, as detailed in this guide, provides a reliable and accessible method for its preparation. By understanding the underlying principles and carefully following the outlined protocol, researchers can successfully synthesize this valuable intermediate for their drug discovery and development endeavors.

References

  • ChemBK. 4-(4-Trifluoromethylphenoxy)aniline. Available from: [Link]

  • Sun M, Wei H, Ci J, Ji M. Synthesis of Sorafenib. Chinese Pharmaceutical Journal. 2009;44(05):394-396.
  • Janezic D, Dolenc MS.
  • Google Patents. Synthesis method for sorafenib.
  • The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
  • Thieme E-Books & E-Journals. A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib.
  • Google Patents. Process for the preparation of sorafenib and salts thereof.
  • Wikipedia. Ullmann condensation. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-(Trifluoromethoxy)
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

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  • PHARMD GURU. NUCLEOPHILIC AROMATIC SUBSTITUTION. Available from: [Link]

  • Beilstein Journal of Organic Chemistry.
  • PMC.
  • The Role of Trifluoromethoxy Aniline Deriv
  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]

  • Benchchem. Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
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  • PMC.
  • The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery.
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Synthesis of 4-(4-(Trifluoromethyl)phenoxy)aniline: A Detailed Laboratory Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Fluorinated Aniline Derivative

4-(4-(Trifluoromethyl)phenoxy)aniline is a valuable fluorinated aromatic amine that serves as a crucial building block in the synthesis of pharmaceuticals and advanced materials. The presence of the trifluoromethyl group imparts unique properties, such as increased metabolic stability and enhanced binding affinity, making it a desirable moiety in drug discovery programs. This application note provides a comprehensive guide for the laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

This guide eschews a rigid template in favor of a narrative that follows the scientific logic of the synthesis, from the selection of the synthetic route to the practical execution and characterization of the final product. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the process.

Strategic Approach to Synthesis: A Two-Step Pathway

The construction of the diaryl ether linkage is the cornerstone of this synthesis. Several established methods, such as the Ullmann condensation and the Buchwald-Hartwig amination, are viable for this transformation. However, a robust and often high-yielding approach involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Formation of the diaryl ether bond by reacting a substituted aminophenol with an activated aryl halide. To circumvent the potential for the amine group of 4-aminophenol to undergo undesired side reactions, a more strategic approach is to first synthesize an amino-nitrodiphenyl ether intermediate. This is achieved by reacting 4-nitrophenol with an aryl halide, followed by the reduction of the nitro group. A more direct, albeit potentially lower-yielding, route involves the direct coupling of 4-aminophenol. For the purposes of this guide, we will focus on a direct nucleophilic aromatic substitution of 4-aminophenol with an activated fluoroaromatic compound.

  • Reduction of a Nitro Intermediate (Alternative Route): Should the direct coupling prove inefficient, an alternative is the reaction of 4-chloronitrobenzene with 4-aminophenol, followed by the chemical reduction of the nitro group to the desired amine.

This guide will primarily detail the direct nucleophilic aromatic substitution method due to its atom economy and operational simplicity.

Reaction Schematics and Workflow

Overall Synthetic Transformation

Overall_Reaction Reactant1 4-Aminophenol Reaction + Reactant1->Reaction Reactant2 1-Fluoro-4-(trifluoromethyl)benzene Reactant2->Reaction Product This compound Reaction->Product Base, Solvent Heat

Caption: Overall reaction for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (Reactants, Base, Solvent) B 2. Inert Atmosphere (Nitrogen or Argon Purge) A->B C 3. Heating and Stirring (Reaction Monitoring by TLC) B->C D 4. Work-up (Quenching and Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS, etc.) E->F

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is based on established principles of nucleophilic aromatic substitution for the formation of diaryl ethers.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-Aminophenol109.1310.01.09 g
1-Fluoro-4-(trifluoromethyl)benzene164.1111.01.81 g (1.45 mL)
Potassium Carbonate (K₂CO₃)138.2120.02.76 g
Dimethyl Sulfoxide (DMSO), anhydrous78.13-20 mL
Ethyl Acetate (EtOAc)88.11-As needed for work-up
Brine (saturated NaCl solution)--As needed for work-up
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed for drying
Silica Gel (for column chromatography)--As needed
Hexanes/Ethyl Acetate mixture--As needed for elution
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.09 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling the flask three times.

  • Solvent and Reagent Addition: Anhydrous dimethyl sulfoxide (20 mL) is added via syringe, followed by the addition of 1-fluoro-4-(trifluoromethyl)benzene (1.45 mL, 11.0 mmol).

  • Reaction: The reaction mixture is heated to 120-130 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Upon completion, the reaction mixture is allowed to cool to room temperature.

    • The mixture is then poured into 100 mL of cold water and transferred to a separatory funnel.

    • The aqueous layer is extracted three times with ethyl acetate (3 x 50 mL).

    • The combined organic layers are washed with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3]

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[3]

  • Reagent Handling:

    • 4-Aminophenol: Harmful if swallowed or inhaled and is suspected of causing genetic defects. Avoid breathing dust and ensure adequate ventilation.[1][2][3]

    • 1-Fluoro-4-(trifluoromethyl)benzene: Flammable liquid and vapor. May cause an allergic skin reaction and is suspected of causing cancer. Keep away from heat and open flames.[4]

    • Dimethyl Sulfoxide (DMSO): Can be absorbed through the skin. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess the purity of the solid product.

Discussion of Mechanistic Principles

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are illustrated below:

SNAr_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination of Fluoride 4-Aminophenol 4-Aminophenol Phenoxide [4-Aminophenoxide]⁻ K⁺ 4-Aminophenol->Phenoxide + K₂CO₃ Meisenheimer Meisenheimer Complex (intermediate) Phenoxide->Meisenheimer + 1-Fluoro-4-(trifluoromethyl)benzene Product This compound Meisenheimer->Product - F⁻

Caption: Simplified mechanism of the nucleophilic aromatic substitution reaction.

The reaction is facilitated by the electron-withdrawing trifluoromethyl group on the benzene ring, which activates the ring towards nucleophilic attack. The use of a polar aprotic solvent like DMSO helps to solvate the potassium cation, thereby increasing the nucleophilicity of the phenoxide.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure that all reagents and solvents are anhydrous, as water can deactivate the base and interfere with the reaction. The reaction temperature and time may also need to be optimized.

  • Incomplete Reaction: If the reaction does not go to completion, consider using a stronger base such as sodium hydride (NaH), with appropriate safety precautions. Alternatively, a different synthetic route, such as the Buchwald-Hartwig amination, could be explored.[5][6]

  • Purification Difficulties: If the product is difficult to purify, a different solvent system for column chromatography should be investigated. Recrystallization from a suitable solvent may also be an effective purification method.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the laboratory synthesis of this compound. By understanding the underlying chemical principles and adhering to the described procedures and safety precautions, researchers can confidently prepare this important building block for their research and development endeavors.

References

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]

  • Hartwig, J. F. Transition metal-catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angew. Chem. Int. Ed.1998 , 37 (15), 2046–2067. [Link]

  • Buchwald, S. L.; Hartwig, J. F. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • This compound. PubChem. [Link]

  • Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Safety Data Sheet: 4-Aminophenol. Carl ROTH. [Link]

  • Safety Data Sheet: 1-Chloro-4-(trifluoromethyl)benzene. Airgas. [Link]

  • Safety Data Sheet: 4-Aminophenol. Scribd. [Link]

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The Versatile Scaffold: Applications of 4-(4-(Trifluoromethyl)phenoxy)aniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is often guided by the identification and optimization of "privileged scaffolds" – molecular frameworks that exhibit the ability to bind to multiple biological targets with high affinity. One such scaffold that has garnered significant attention is 4-(4-(trifluoromethyl)phenoxy)aniline. This diaryl ether amine derivative serves as a cornerstone for the development of a diverse array of bioactive molecules, primarily owing to the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group and the flexible phenoxy aniline backbone.

The trifluoromethyl group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and cell permeability. These attributes make the this compound scaffold a highly attractive starting point for the design of potent and selective inhibitors of various enzyme families, most notably protein kinases, as well as for the development of neuroprotective agents.

This comprehensive guide will delve into the multifaceted applications of this compound in medicinal chemistry. We will explore its role in the design of kinase inhibitors for oncology, its emerging potential in neurodegenerative diseases, and provide detailed, field-proven protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

I. Kinase Inhibition: A Primary Application in Oncology

The dysregulation of protein kinase activity is a hallmark of many cancers, making them a major focus of targeted drug discovery. The this compound scaffold has proven to be a particularly fruitful starting point for the development of potent kinase inhibitors, primarily targeting receptor tyrosine kinases (RTKs) such as c-Met and Platelet-Derived Growth Factor Receptor (PDGFR).

A. Targeting the c-Met Receptor in Cancer

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in the progression of numerous human cancers, making it a validated therapeutic target[1]. The 4-anilinoquinazoline and 4-phenoxyquinoline cores, often elaborated from the this compound scaffold, are key pharmacophores for potent c-Met inhibition[2][3].

  • Mechanism of Action: Derivatives of this compound typically act as ATP-competitive inhibitors of the c-Met kinase domain. The aniline nitrogen forms a crucial hydrogen bond with the hinge region of the kinase, while the phenoxy and trifluoromethyl-substituted phenyl rings occupy the hydrophobic pockets of the ATP-binding site. This binding mode prevents the phosphorylation of c-Met and subsequent activation of downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, thereby inhibiting tumor cell growth and survival.

cMet_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K Phosphorylates HGF HGF HGF->cMet Binds and Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->cMet Inhibits ATP Binding

Caption: A generalized workflow for evaluating the neuroprotective effects of a test compound.

III. Synthetic Protocols

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. The two most common and versatile methods are the Buchwald-Hartwig amination and the Ullmann condensation.

A. Synthesis of this compound via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[4][5] This method is favored for its high functional group tolerance and relatively mild reaction conditions.

Protocol: Buchwald-Hartwig Synthesis

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-bromobenzotrifluoride (1.0 eq), 4-aminophenol (1.2 eq), a palladium catalyst such as Pd2(dba)3 (2 mol%), and a phosphine ligand like XPhos (4 mol%).

  • Solvent and Base: Add anhydrous toluene as the solvent, followed by a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

B. Synthesis of this compound via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a C-O bond between an aryl halide and an alcohol, followed by a reduction step.[6][7] This method is a more traditional approach but can be effective for specific substrates.

Protocol: Ullmann Condensation and Subsequent Reduction

  • Ether Formation: In a round-bottom flask, combine 4-bromobenzotrifluoride (1.0 eq), 4-nitrophenol (1.1 eq), copper(I) iodide (CuI) (10 mol%), and a ligand such as 1,10-phenanthroline (20 mol%). Add a high-boiling polar solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) (2.0 eq).

  • Reaction Conditions: Heat the mixture to 120-140 °C for 24-48 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the intermediate, 4-(4-(trifluoromethyl)phenoxy)-1-nitrobenzene, by column chromatography.

  • Nitro Group Reduction: Dissolve the purified intermediate in ethanol or methanol. Add a reducing agent such as tin(II) chloride dihydrate (SnCl2·2H2O) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Final Workup and Purification: After the reduction is complete, neutralize the reaction mixture and extract the product with an organic solvent. Dry, concentrate, and purify the final product, this compound, by column chromatography or recrystallization.

IV. Biological Evaluation Protocols

The biological activity of compounds derived from the this compound scaffold can be assessed using a variety of in vitro assays.

A. In Vitro Kinase Inhibition Assay (for c-Met or PDGFR)

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol: ADP-Glo™ Kinase Assay [4]

  • Reagent Preparation: Prepare the kinase buffer, recombinant kinase (e.g., c-Met or PDGFR), substrate (e.g., poly(Glu, Tyr) 4:1), and ATP solution.

  • Compound Dilution: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction: In a 384-well plate, add the test compound, kinase, and substrate. Initiate the reaction by adding ATP. Incubate at 30 °C for 1 hour.

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescent ADP detection reagent (e.g., ADP-Glo™). Luminescence is proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

B. Cell Viability Assay (e.g., MTT or CyQuant Assay)

This assay measures the effect of a compound on the proliferation and viability of cancer cells.

Protocol: MTT Assay [1]

  • Cell Seeding: Seed cancer cells (e.g., a c-Met-dependent cell line like MKN-45) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

C. In Vitro Neuroprotection Assay

This assay assesses the ability of a compound to protect neurons from a toxic insult.

Protocol: Primary Neuron Neuroprotection Assay [8][9]

  • Primary Neuron Culture: Isolate and culture primary neurons (e.g., from embryonic rodent hippocampus or cortex) on poly-D-lysine coated plates.

  • Compound Pre-treatment: After several days in culture to allow for maturation, pre-treat the neurons with various concentrations of the test compound for 1-2 hours.

  • Induction of Neurotoxicity: Expose the neurons to a neurotoxic agent such as glutamate, rotenone, or MPP+.

  • Assessment of Viability: After 24-48 hours, assess neuronal viability using a suitable method such as the Calcein-AM assay (for live cells) or by quantifying markers of apoptosis (e.g., caspase-3/7 activity).

  • Data Analysis: Quantify the neuroprotective effect by comparing the viability of compound-treated neurons to that of neurons exposed to the neurotoxin alone. Determine the EC50 value for neuroprotection.

V. Pharmacokinetic Considerations

While specific pharmacokinetic data for this compound itself is not extensively published, the properties of its derivatives can be inferred from their structural features. The lipophilic trifluoromethyl group generally increases metabolic stability by blocking potential sites of metabolism. However, the diaryl ether linkage can be a site of metabolism. The aniline moiety can undergo various phase I and phase II metabolic transformations. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are a valuable tool in the early stages of drug design to anticipate the pharmacokinetic profile of novel derivatives.[10][11][12][13]

VI. Clinical Landscape

A direct search for clinical trials specifically mentioning "this compound" does not yield specific drug candidates. However, numerous kinase inhibitors with anilinoquinazoline, anilinopyrimidine, or related scaffolds are in various stages of clinical development.[14][15][16][17] It is highly probable that some of these clinical candidates contain the this compound moiety or a closely related variant, given its prevalence in the patent literature for kinase inhibitors. Researchers are encouraged to conduct detailed searches of clinical trial databases using the chemical names or structures of specific derivatives of interest.

VII. Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its utility in the design of potent kinase inhibitors for cancer therapy is well-documented, and its potential in the realm of neuroprotection is a promising and expanding area of research. The synthetic accessibility of this scaffold, coupled with the beneficial properties imparted by the trifluoromethyl group, ensures its continued relevance in the quest for novel therapeutics.

Future efforts will likely focus on the development of more selective inhibitors to minimize off-target effects, the exploration of this scaffold against other target classes, and the optimization of pharmacokinetic properties to produce viable clinical candidates. The detailed protocols and insights provided in this guide are intended to empower researchers to effectively utilize the this compound scaffold in their drug discovery endeavors.

References

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald-Hartwig amination. In Name Reactions in Heterocyclic Chemistry II (pp. 23-45). John Wiley & Sons.
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  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 265, 115939.
  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Zhao, Y., et al. (2019). Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(23), 126666.
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.
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  • U.S. National Library of Medicine. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values against c-Met kinase. a.. Retrieved from [Link]

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  • ClinicalTrials.gov. (2021). A Comparative Study on Efficacy and Safety of add-on Sulforaphane or rTMS to Escitalopram for Major Depressive Disorder With Poor Response to Initial Treatment. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved from [Link]

  • ClinicalTrials.gov. (2025). Ropidoxuridine as a Radiosensitizer in Newly Diagnosed IDH-Wildtype Glioblastoma With Unmethylated MGMT Promoter. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Utility of 4-(4-(Trifluoromethyl)phenoxy)aniline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery and Materials Science

4-(4-(Trifluoromethyl)phenoxy)aniline is a highly versatile chemical intermediate that has emerged as a crucial building block for researchers in drug discovery, agrochemicals, and materials science.[1] Its structure is deceptively simple, combining a reactive aniline moiety—a cornerstone of countless synthetic transformations—with a diaryl ether linkage and a terminal trifluoromethyl (-CF3) group. This unique combination of features imparts desirable physicochemical properties to target molecules, making it a "privileged" scaffold in medicinal chemistry.

The true power of this building block lies in the trifluoromethyl group. The incorporation of fluorine-containing moieties is a well-established strategy in modern drug design to enhance a candidate's pharmacological profile.[2][3] The -CF3 group, in particular, is a strong electron-withdrawing group that can significantly increase a molecule's:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, resisting metabolic degradation by liver enzymes (e.g., Cytochrome P450s), which can prolong the drug's half-life in the body.[4][5]

  • Lipophilicity: The -CF3 group increases the molecule's fat-solubility, which can improve its ability to cross cell membranes and enhance bioavailability.[1][4]

  • Binding Affinity: The unique electronic properties of the trifluoromethyl group can lead to stronger and more specific interactions with biological targets, such as the active sites of enzymes.[4]

Consequently, this compound is not merely a synthetic intermediate; it is a strategic tool for engineering molecules with superior performance, particularly in the development of novel kinase inhibitors for oncology.

Physicochemical Properties & Safe Handling

Before utilization in any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount.

PropertyValueReference
CAS Number 332-94-5N/A
Molecular Formula C₁₃H₁₀F₃NON/A
Molecular Weight 265.22 g/mol N/A
Appearance Off-white to light brown crystalline powderN/A
Boiling Point ~370.5 °C at 760 mmHgN/A
Solubility Soluble in various organic solvents (e.g., DMSO, Methanol, Dichloromethane)N/A

Safety & Handling Precautions:

This compound is classified as an irritant and requires careful handling in a well-ventilated chemical fume hood.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles conforming to EN166 (EU) or NIOSH (US) standards, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][9]

  • Inhalation: Avoid breathing dust. If inhalation occurs, remove the individual to fresh air. If breathing is difficult, seek immediate medical attention.[6]

  • Skin & Eye Contact: The compound causes skin and serious eye irritation.[7] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[6][9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and strong acids.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9]

Core Application: Synthesis of Kinase Inhibitors

A predominant application of this compound is in the synthesis of 4-anilinoquinazoline and 4-anilinoquinoline derivatives. These scaffolds are central to a large class of clinically successful tyrosine kinase inhibitors (TKIs) used in cancer therapy, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[10]

The Rationale: In this synthetic approach, the aniline nitrogen of this compound acts as a potent nucleophile. It attacks the electron-deficient C4 position of a 4-chloroquinazoline (or similar heterocycle), displacing the chloride leaving group in a nucleophilic aromatic substitution (SNAr) reaction. The resulting product positions the trifluoromethylphenoxy "tail" to occupy the hydrophobic pocket of the kinase's ATP binding site, while the quinazoline "head" forms critical hydrogen bonds, effectively inhibiting enzyme activity.

G cluster_reactants Reactants cluster_products Product Aniline This compound (Nucleophile) Reaction Reaction (e.g., Reflux in Isopropanol) Aniline->Reaction Nucleophilic Attack (SNA_r) Quinazoline 4-Chloroquinazoline (Electrophile) Quinazoline->Reaction Inhibitor 4-Anilinoquinazoline Kinase Inhibitor Core Annotation Trifluoromethylphenoxy 'tail' occupies hydrophobic pocket of kinase active site. Inhibitor->Annotation Reaction->Inhibitor Forms Core Scaffold

Caption: General workflow for synthesizing 4-anilinoquinazoline kinase inhibitors.

Detailed Protocol: Synthesis of a Vandetanib Analogue Precursor

This protocol details the synthesis of N-(4-(4-(trifluoromethyl)phenoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine, a core structure related to several known EGFR/VEGFR-2 inhibitors.[10][11][12] This reaction serves as a robust, field-proven example of a typical SNAr coupling.

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)
This compound332-94-5265.221.0 g3.77
4-Chloro-6,7-dimethoxyquinazoline35634-53-4224.640.85 g3.77
Isopropanol (IPA)67-63-060.1025 mL-
Hydrochloric Acid (conc.)7647-01-036.460.5 mL-

Experimental Workflow Diagram:

G A 1. Combine Reactants Dissolve aniline and quinazoline in isopropanol in a round-bottom flask. B 2. Initiate Reaction Add a magnetic stir bar and equip the flask with a reflux condenser. A->B C 3. Heating & Reflux Heat the mixture to reflux (approx. 82°C) with vigorous stirring for 4-6 hours. B->C D 4. Monitor Progress Check reaction completion using TLC (e.g., 9:1 DCM:MeOH eluent). C->D E 5. Product Precipitation Cool mixture to room temperature. Acidify with conc. HCl to precipitate the hydrochloride salt. D->E F 6. Isolation Collect the solid product by vacuum filtration. Wash with cold isopropanol. E->F G 7. Purification Recrystallize from ethanol or purify via column chromatography if needed. F->G H 8. Characterization Analyze by ¹H NMR, LC-MS, and HPLC to confirm structure and purity. G->H

Caption: Step-by-step workflow for the synthesis of a 4-anilinoquinazoline.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 3.77 mmol) and 4-chloro-6,7-dimethoxyquinazoline (0.85 g, 3.77 mmol).

  • Solvent Addition: Add 25 mL of isopropanol to the flask. Isopropanol is an effective solvent for both reactants and has an ideal boiling point for facilitating the reaction without requiring excessively high temperatures.

  • Heating: Equip the flask with a magnetic stir bar and a reflux condenser. Place the apparatus in a heating mantle and heat the mixture to reflux (approximately 82°C) with vigorous stirring.

  • Reaction Monitoring: Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

  • Work-up and Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to ambient temperature. A precipitate may begin to form. To ensure complete precipitation, slowly add concentrated HCl (0.5 mL) while stirring. The acid protonates the basic nitrogen atoms on the quinazoline ring, forming the hydrochloride salt of the product, which is typically less soluble in isopropanol.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold isopropanol (2 x 10 mL) to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the product under vacuum to yield the desired N-(4-(4-(trifluoromethyl)phenoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride as a solid.

Alternative Synthetic Applications

While its use in kinase inhibitor synthesis is prominent, the reactivity of the aniline group allows for its application in other areas:

  • Amide Synthesis: The primary amine can readily react with acyl chlorides or carboxylic acids (using coupling agents) to form stable amide bonds. For example, it undergoes a coupling reaction with cinnamoyl chloride to produce N-[4-(trifluoromethyl)phenyl]cinnamamide.[13]

  • Agrochemicals: It serves as a key intermediate in the synthesis of some pesticides and herbicides, where the trifluoromethylphenoxy moiety enhances biological activity and environmental persistence.[1][14]

  • Polymer and Materials Science: The aniline functionality allows it to be incorporated into polymer backbones or used in the synthesis of dyes and pigments, leveraging the thermal and chemical stability conferred by the fluorinated group.[1]

Conclusion

This compound is a high-value, strategic building block that empowers researchers to synthesize complex molecules with enhanced properties. Its utility is most profoundly demonstrated in the field of medicinal chemistry, where it provides a direct route to the core structures of numerous targeted therapeutics. The protocols and insights provided here are intended to equip scientists and drug development professionals with the foundational knowledge to effectively and safely leverage this important reagent in their synthetic endeavors.

References

  • 4 - SAFETY DATA SHEET. (2008, June 22). Thermo Fisher Scientific.
  • 4-(Trifluoromethoxy)aniline | 461-82-5. (2025, September 25). ChemicalBook.
  • The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-(Trifluoromethoxy)aniline SDS, 461-82-5 Safety Data Sheets. ECHEMI.
  • Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride. Journal of the Mexican Chemical Society.
  • SAFETY DATA SHEET - 4-Phenoxy-3-(trifluoromethyl)aniline. (N.d.). Fisher Scientific.
  • 4-(Trifluoromethyl)aniline. Chem-Impex.
  • 5 - Safety data sheet - 4-(Trifluoromethyl)aniline. (2022, August 19). CPAchem.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
  • Application Notes and Protocols: Leveraging 4-(3-Chloro-4-fluorophenyl)aniline in Kinase Inhibitor Drug Discovery. Benchchem.
  • How is 4-(Trifluoromethoxy)aniline synthesized?. Guidechem.
  • Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. (2014). PubMed.
  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019, November 1). PubMed.
  • Fluorinated building blocks in drug design: new pathways and targets. National Institutes of Health (NIH).
  • The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. (2025, October 18). NINGBO INNO PHARMCHEM CO.,LTD.

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Analytical Methodologies for the Characterization and Quantification of 4-(4-(Trifluoromethyl)phenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed framework for the analytical characterization and quantification of 4-(4-(Trifluoromethyl)phenoxy)aniline, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the critical need for robust and reliable analytical methods in drug development and quality control, this document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Furthermore, it addresses the imperative of stability-indicating methods through a discussion on forced degradation studies. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity of the final active pharmaceutical ingredient (API). Consequently, the purity and characterization of this intermediate are of paramount importance to ensure the safety, efficacy, and quality of the final product.[1] Impurity profiling and the development of robust analytical methods are therefore not merely a regulatory requirement but a scientific necessity.[1]

This guide provides a multi-faceted analytical approach, leveraging orthogonal techniques to build a comprehensive profile of this compound.

Chromatographic Analysis: Separation and Quantification

Chromatographic techniques are the cornerstone of quantitative analysis in pharmaceutical development, offering high-resolution separation of the main compound from any potential impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the workhorse for the analysis of moderately polar aromatic compounds like this compound. The choice of a C18 stationary phase provides excellent hydrophobic retention, while a buffered aqueous-organic mobile phase allows for fine-tuning of the separation.

Rationale for Method Design: The selection of a C18 column is based on its wide applicability and proven performance for separating aromatic compounds.[2] A gradient elution is often preferred over an isocratic method to ensure the timely elution of any late-eluting, more hydrophobic impurities while maintaining good resolution for early-eluting polar impurities. The addition of a small percentage of formic or trifluoroacetic acid to the mobile phase helps to protonate the aniline moiety, leading to sharper peaks and improved chromatographic performance. UV detection is suitable due to the presence of the chromophoric phenyl rings.

Protocol 2.1: RP-HPLC Method for Purity Determination and Quantification

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.[2]

  • Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[3]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in the sample diluent.

  • For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the sample diluent.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area. For quantification, a calibration curve should be constructed using certified reference standards.

Workflow for HPLC Analysis:

Caption: General workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For anilines, derivatization is sometimes employed to improve chromatographic behavior and sensitivity.[4] However, for a compound with the molecular weight of this compound, direct injection is often feasible. GC-MS provides not only quantitative data but also structural information from the mass spectrum, aiding in impurity identification.

Rationale for Method Design: A mid-polarity capillary column is chosen to provide good separation of the analyte from potential isomers or related impurities. The temperature program is designed to ensure the elution of the analyte in a reasonable time with good peak shape. Electron ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries for identification.

Protocol 2.2: GC-MS Method for Impurity Profiling

Instrumentation and Materials:

  • GC-MS system with a capillary column and an electron ionization (EI) source.

  • AT-210 or similar mid-polarity capillary column (30 m x 0.53 mm ID, 1.0 µm film thickness).[5]

  • Helium (carrier gas)

  • Methanol or Dichloromethane (solvent)

Chromatographic and Spectrometric Conditions:

ParameterCondition
Inlet Temp. 250 °C
Injection Mode Splitless
Oven Program Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or dichloromethane.

  • Dilute as necessary to an appropriate concentration for GC-MS analysis (e.g., 10-100 µg/mL).

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure. Both ¹H and ¹³C NMR should be performed to confirm the identity and structure of this compound.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the aniline ring will likely appear as two doublets, while the protons on the phenoxy ring will also present as a pair of doublets due to the electron-withdrawing nature of the trifluoromethyl group. The amine protons may appear as a broad singlet.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6] The spectrum provides a "molecular fingerprint" that can be used for identification and to check for the presence of certain impurities.[7]

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3400-3300N-H stretching of the primary amine
3100-3000Aromatic C-H stretching
1620-1580Aromatic C=C stretching
1515-1475Aromatic C=C stretching
1300-1100C-F stretching of the trifluoromethyl group
1250-1200Aryl-O-Aryl asymmetric C-O-C stretching

Forced Degradation Studies: Assessing Stability

Forced degradation, or stress testing, is a critical component of drug development and is mandated by regulatory agencies like the ICH.[8][9] These studies are designed to identify potential degradation products that may form under various environmental conditions, thus establishing the stability-indicating nature of the analytical methods.[10]

Rationale for Stress Conditions: The chosen stress conditions (acidic, basic, oxidative, thermal, and photolytic) represent the most common degradation pathways for pharmaceutical compounds.[9] The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Protocol 4.1: Forced Degradation Study

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to ICH-compliant light source.

Procedure:

  • Prepare solutions of this compound at approximately 0.1 mg/mL under each of the stress conditions.

  • At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to the initial concentration.

  • Analyze the stressed samples by the developed HPLC method alongside a control (unstressed) sample.

  • Peak purity of the main peak should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products.

Workflow for Forced Degradation and Stability-Indicating Method Validation:

Forced_Degradation_Workflow A Acid Hydrolysis F Analyze Stressed Samples by HPLC A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal Stress D->F E Photolytic Stress E->F G Compare with Control Sample F->G H Assess Peak Purity G->H I Identify and Characterize Degradants (LC-MS) H->I If degradation observed J Validate Method as Stability-Indicating I->J

Caption: Workflow for conducting forced degradation studies and validating a stability-indicating HPLC method.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization and quantification of this compound. The integration of chromatographic and spectroscopic techniques ensures a thorough understanding of the compound's identity, purity, and stability. Adherence to these protocols will enable researchers and drug development professionals to generate reliable and reproducible data, which is essential for regulatory submissions and ensuring the quality of pharmaceutical products.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Data.
  • BenchChem. (n.d.). A Technical Guide to 4-(Trifluoromethyl)aniline-d4 for Researchers.
  • Mullani, N. S., & Nargatti, P. I. (2021). Forced degradation studies. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.
  • Alsante, K. M., et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Pharmaceutical Review.
  • MedCrave. (2016). Forced degradation studies.
  • National Center for Biotechnology Information. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability.
  • Singh, R., & Kumar, R. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 8(1).
  • BenchChem. (n.d.). Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives.
  • National Center for Biotechnology Information. (n.d.). Simultaneous RP-HPLC and HPTLC Estimation of Fluoxetine Hydrochloride and Olanzapine in Tablet Dosage Forms.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.
  • TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole.
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Application Note: High-Resolution NMR Analysis of 4-(4-(Trifluoromethyl)phenoxy)aniline for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide to the nuclear magnetic resonance (NMR) analysis of 4-(4-(trifluoromethyl)phenoxy)aniline, a key intermediate in pharmaceutical synthesis. The structural complexity of this molecule, featuring a trifluoromethyl group and a diaryl ether linkage, necessitates a multi-nuclear NMR approach for unambiguous characterization. This document outlines detailed protocols for sample preparation, and ¹H, ¹³C, and ¹⁹F NMR data acquisition. Furthermore, it presents a thorough analysis of the predicted spectral data, offering insights into the electronic and structural features of the molecule. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization of fluorinated aromatic compounds.

Introduction: The Significance of this compound in Drug Discovery

This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The presence of the trifluoromethyl group is of particular importance in medicinal chemistry, as it can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4][5] Consequently, the unequivocal structural elucidation and purity assessment of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API).

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural characterization of organic molecules in solution.[1][4][5] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it an indispensable tool in the pharmaceutical industry.[1][2][3][4][5] This application note provides a comprehensive framework for the NMR analysis of this compound, covering ¹H, ¹³C, and ¹⁹F nuclei to achieve a complete structural assignment.

Experimental Design and Rationale

A multi-nuclear NMR approach is essential for the complete characterization of this compound.

  • ¹H NMR provides information on the number, environment, and connectivity of protons in the molecule.

  • ¹³C NMR reveals the carbon framework and is sensitive to the electronic effects of the substituents.

  • ¹⁹F NMR is a highly sensitive technique that directly probes the trifluoromethyl group, providing valuable information about its electronic environment.[6]

The choice of a deuterated solvent is critical for high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent signal.[7] However, for compounds with exchangeable protons, such as the amine protons in our target molecule, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it slows down the exchange rate, often allowing for the observation of N-H signals. For the purpose of this guide, we will focus on CDCl₃ as the primary solvent, with a note on the potential use of DMSO-d₆.

Detailed Protocols

NMR Sample Preparation

A meticulously prepared NMR sample is the foundation for acquiring high-quality spectra.[7][8] The following protocol outlines the steps for preparing a sample of this compound for NMR analysis.

Materials:

  • This compound (solid)

  • Deuterated chloroform (CDCl₃, 99.8% D)

  • 5 mm NMR tubes

  • Pasteur pipette and bulb

  • Small cotton plug

  • Vortex mixer

Protocol:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. The final concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Dissolution: Gently vortex the vial to ensure the complete dissolution of the solid. A clear, homogeneous solution is essential for high-resolution NMR.[8]

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton plug placed in a Pasteur pipette directly into a clean 5 mm NMR tube.[8]

  • Sample Height: Ensure the final sample height in the NMR tube is approximately 4-5 cm, which corresponds to the active volume of the NMR probe's radiofrequency coils.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

Diagram of the NMR Sample Preparation Workflow:

NMR_Sample_Preparation cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve Add Solvent filter 3. Filter into NMR Tube dissolve->filter Transfer Solution cap 4. Cap and Label filter->cap Final Sample nmr Acquire NMR Spectra (¹H, ¹³C, ¹⁹F) cap->nmr Insert into Spectrometer H_NMR_Couplings cluster_aniline Aniline Ring cluster_phenoxy Phenoxy Ring H2 H-2 H3 H-3 H2->H3 ³J H5 H-5 H6 H-6 H5->H6 ³J H2_prime H-2' H3_prime H-3' H2_prime->H3_prime ³J H5_prime H-5' H6_prime H-6' H5_prime->H6_prime ³J

Caption: Predicted ortho-couplings in the ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display signals for the 13 carbon atoms in the molecule. The chemical shifts will be significantly affected by the substituents. The carbon attached to the fluorine atoms will exhibit a quartet due to ¹JCF coupling.

Table 3: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C-1142.0 - 144.0s-
C-2, C-6122.0 - 124.0s-
C-3, C-5115.0 - 117.0s-
C-4148.0 - 150.0s-
C-1'159.0 - 161.0s-
C-2', C-6'118.0 - 120.0s-
C-3', C-5'126.5 - 128.5q~3-4
C-4'124.0 - 126.0q~33
-CF₃123.0 - 125.0q~272
Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the -CF₃ group is typically observed in the range of -60 to -70 ppm relative to CFCl₃. [9] Table 4: Predicted ¹⁹F NMR Data for this compound in CDCl₃

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-CF₃-62.0 to -64.0s

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The acquisition of a complete set of ¹H, ¹³C, and ¹⁹F NMR spectra allows for cross-verification of the structural assignment. For instance, the multiplicities observed in the ¹³C spectrum due to C-F coupling should be consistent with the presence of the -CF₃ group identified in the ¹⁹F spectrum. Furthermore, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively establish the proton-proton and proton-carbon correlations, respectively, thereby confirming the predicted assignments.

Conclusion

This application note provides a comprehensive and practical guide for the NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, and utilizing the provided predicted spectral data as a reference, researchers can confidently characterize this important pharmaceutical intermediate. The multi-nuclear NMR approach ensures a thorough and unambiguous structural elucidation, which is critical for advancing drug discovery and development programs.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Levinson, A. M. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy. Retrieved from [Link]

  • Koehler, M. F., et al. (2022). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry, 65(15), 10196-10220. [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Retrieved from [Link]

  • American Chemical Society. (n.d.). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (n.d.). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Retrieved from [Link]

  • University of Ottawa. (n.d.). Fluorine NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (n.d.). 4-(4-Trifluoromethylphenoxy)aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

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Mastering the 1H NMR Spectrum of 4-(4-(Trifluoromethyl)phenoxy)aniline: An Application Note for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an indispensable tool for confirming molecular structure and purity. This application note provides an in-depth guide to the acquisition, interpretation, and theoretical analysis of the 1H NMR spectrum of 4-(4-(trifluoromethyl)phenoxy)aniline, a compound of interest in medicinal chemistry due to its trifluoromethyl and phenoxy-aniline moieties.

Introduction: The Structural Significance of this compound

The molecule this compound incorporates several key functional groups that influence its electronic and conformational properties. The electron-withdrawing nature of the trifluoromethyl (-CF3) group, the ether linkage, and the amino (-NH2) group on the two distinct aromatic rings create a unique electronic environment for the aromatic protons. Understanding the precise chemical shifts and coupling constants of these protons is crucial for confirming the successful synthesis of the target molecule and for identifying any potential impurities. This guide will walk through the practical and theoretical aspects of its 1H NMR analysis.

Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum

Achieving a high-quality 1H NMR spectrum is the foundation of accurate spectral interpretation. The following protocol outlines the key steps and considerations for the analysis of this compound.

I. Sample Preparation
  • Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl3) is a common initial choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window. However, if the amine protons are of particular interest, deuterated dimethyl sulfoxide (DMSO-d6) may be a better option as it can slow down proton exchange, leading to sharper -NH2 signals. For this protocol, we will proceed with CDCl3.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl3. This concentration is generally sufficient for obtaining a good signal-to-noise ratio on a modern NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm. Most commercially available deuterated solvents already contain TMS.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

II. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHz (or higher)Higher field strength provides better signal dispersion and resolution.
Pulse Angle30-45 degreesA smaller flip angle allows for a shorter relaxation delay, reducing the total experiment time.
Acquisition Time2-4 secondsA longer acquisition time leads to better resolution.
Relaxation Delay1-2 secondsAllows for sufficient relaxation of the protons before the next pulse.
Number of Scans8-16Averaging multiple scans improves the signal-to-noise ratio.
Spectral Width12-16 ppmEnsures that all proton signals, from aromatic to amine protons, are captured.

Spectral Interpretation: Decoding the 1H NMR Spectrum

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the amine protons. The interpretation relies on understanding the influence of the substituents on the chemical shifts and the coupling patterns between adjacent protons.

Predicted Chemical Shifts and Coupling Constants

Here is a table of predicted 1H NMR data for this compound:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-a, H-a'~ 7.55Doublet (d)~ 8.5
H-b, H-b'~ 7.00Doublet (d)~ 8.5
H-c, H-c'~ 6.95Doublet (d)~ 8.8
H-d, H-d'~ 6.80Doublet (d)~ 8.8
-NH2~ 3.80Broad Singlet (br s)-

Diagram of Molecular Structure and Proton Assignments:

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation cluster_3 Validation SamplePrep Sample Preparation (CDCl3, ~5-10 mg) InstrumentSetup Instrument Setup (400 MHz, standard parameters) SamplePrep->InstrumentSetup AcquireSpectrum Acquire 1H NMR Spectrum InstrumentSetup->AcquireSpectrum FT Fourier Transform AcquireSpectrum->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing to TMS (0 ppm) Baseline->Reference IdentifySignals Identify All Signals Reference->IdentifySignals Integrate Integrate Peaks IdentifySignals->Integrate AssignShifts Assign Chemical Shifts (ppm) IdentifySignals->AssignShifts AnalyzeCoupling Analyze Coupling Patterns (J, Hz) AssignShifts->AnalyzeCoupling AssignStructure Assign Protons to Structure AnalyzeCoupling->AssignStructure TwoD_NMR 2D NMR (COSY) AssignStructure->TwoD_NMR C13_NMR 13C NMR & DEPT AssignStructure->C13_NMR MS Mass Spectrometry (HRMS) AssignStructure->MS

Caption: Workflow for the acquisition and analysis of the 1H NMR spectrum.

Conclusion

The 1H NMR spectrum of this compound provides a wealth of information that is critical for its structural confirmation. By following a meticulous experimental protocol and applying a systematic approach to spectral interpretation, researchers can confidently verify the identity and purity of this important chemical scaffold. The predicted chemical shifts and coupling patterns, based on the analysis of similar structures, offer a robust framework for understanding the interplay of electronic effects within the molecule. For unambiguous assignment, complementary techniques such as 2D NMR and mass spectrometry are highly recommended.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Proton NMR Chemical Shifts. Retrieved from [Link]

A Comprehensive Guide to the ¹³C NMR Characterization of 4-(4-(Trifluoromethyl)phenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

4-(4-(Trifluoromethyl)phenoxy)aniline is a diaryl ether amine scaffold that serves as a crucial building block in medicinal chemistry and materials science. Accurate and unambiguous structural characterization is paramount for its use in drug development and other advanced applications. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a definitive technique for this purpose, providing detailed information on the carbon framework. This application note provides a comprehensive, field-proven guide for researchers and scientists on acquiring, interpreting, and predicting the ¹³C NMR spectrum of this molecule. We present a detailed, step-by-step protocol for sample preparation and data acquisition, followed by an in-depth analysis of the expected chemical shifts and carbon-fluorine coupling patterns. This guide is designed to empower researchers to obtain high-quality data and perform confident spectral assignments.

Part I: Strategic Protocol for High-Fidelity Data Acquisition

The quality of a ¹³C NMR spectrum is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. Due to the low natural abundance of the ¹³C isotope and the presence of quaternary carbons and a trifluoromethyl (CF₃) group in the target molecule, adherence to a robust protocol is critical for achieving an adequate signal-to-noise ratio (S/N).

Causality-Driven Sample Preparation

Every step in sample preparation is designed to mitigate common issues that degrade spectral quality, such as poor magnetic field homogeneity and low signal intensity.

Protocol Steps:

  • Analyte Quantity: Weigh approximately 50-100 mg of this compound.

    • Reasoning: Unlike ¹H NMR, ¹³C NMR is inherently much less sensitive. A higher concentration is required to obtain a good spectrum in a reasonable timeframe (e.g., 20-60 minutes).[1] While increasing concentration boosts signal, be aware that excessively concentrated samples can increase viscosity, leading to broader lineshapes.

  • Solvent Selection & Volume: Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent in a small, clean vial before transferring it to the NMR tube. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds.[2]

    • Reasoning: Deuterated solvents are essential as they are "invisible" in ¹H spectra and provide the deuterium signal required for the spectrometer's field-frequency lock. Preparing the solution in a separate vial ensures complete dissolution before the sample is placed in the constrained environment of an NMR tube.[1]

  • Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.

    • Reasoning: Any suspended particulate matter will severely disrupt the magnetic field homogeneity, resulting in broad, poorly resolved peaks that cannot be corrected by shimming. Filtration is a non-negotiable step for high-resolution spectra.

  • Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) to the sample.

    • Reasoning: TMS provides a reference signal at 0.0 ppm, allowing for accurate calibration of the chemical shift axis. Adding a drop of TMS to a larger volume of deuterated solvent (e.g., 5-10 mL) and using that stock for multiple samples prevents adding too much TMS to a single sample.[1]

  • Labeling: Clearly label the NMR tube at the top with a unique identifier. Use labeling tape rather than writing directly on the glass.[3]

Optimized NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz spectrometer. They are designed to provide a good survey spectrum, with particular attention to the challenges posed by quaternary and fluorinated carbons.

ParameterRecommended ValueRationale & Expert Insight
Pulse Program zgpg30 or similarA standard proton-decoupled pulse program with a 30° pulse angle is a good starting point. This shorter flip angle allows for a faster pulse repetition rate without saturating the signals, which is beneficial for signal averaging.
Relaxation Delay (d1) 2.0 secondsQuaternary carbons and the CF₃ carbon relax slowly. A sufficient delay is crucial to allow these nuclei to return to equilibrium before the next pulse. Too short a delay will significantly attenuate their signals.
Acquisition Time (aq) ~1.0 - 2.0 secondsProvides adequate digital resolution for resolving closely spaced peaks and coupling patterns.
Number of Scans (ns) 1024 - 4096A large number of scans is necessary to build up the S/N for the low-intensity quaternary and CF₃ carbon signals. The S/N increases with the square root of the number of scans.
Spectral Width (sw) 0 - 220 ppmThis range covers all expected carbon resonances, from alkyl to carbonyl regions, ensuring no peaks are folded.[4]
Temperature 298 K (25 °C)Standard operating temperature for routine analysis.

Part II: Spectral Prediction and In-Depth Interpretation

Without a definitive experimental spectrum from a public database, a robust prediction based on established substituent effects and data from analogous structures is the next best tool for analysis.

Molecular Structure & Carbon Numbering

For clarity, the carbon atoms of this compound are numbered as shown below. This numbering scheme will be used for all subsequent assignments.

Figure 1: Numbering scheme for this compound.

Predicted ¹³C NMR Chemical Shifts and Assignments

The following table presents the predicted chemical shifts (δ) and expected multiplicities due to C-F coupling. These predictions are derived from additive models based on data for aniline, 4-fluoroaniline[5], and 4-(trifluoromethyl)phenol[6][7], and established principles of substituent effects.[8][9]

Carbon AtomPredicted δ (ppm)Multiplicity (C-F Coupling)Rationale for Prediction
C1 ~144-148SingletAttached to the electron-donating -NH₂ group, which shields this carbon relative to C4.[9]
C2, C6 ~116-119SingletOrtho to -NH₂ group; shielded by its strong resonance-donating effect.
C3, C5 ~122-125SingletMeta to -NH₂ but ortho to the -OAr group. Experiences less shielding than C2/C6.
C4 ~149-152SingletQuaternary carbon attached to two electron-donating groups (-NH₂ and -OAr), shifting it downfield.
C1' ~159-162Singlet or very small quartetQuaternary carbon attached to oxygen, making it highly deshielded. May show a very small ⁴JCF.
C2', C6' ~118-121Singlet or very small quartetOrtho to the ether oxygen (shielding) but meta to the CF₃ group (deshielding). May show a small ³JCF.
C3', C5' ~127-130Quartet (q)Ortho to the electron-withdrawing CF₃ group. Will be split by two-bond C-F coupling (²JCF ≈ 32 Hz).[10]
C4' ~125-128Quartet (q)Quaternary carbon attached to the CF₃ group. Will show splitting from two-bond C-F coupling (²JCF). Its chemical shift is influenced by complex field effects from the CF₃ group.[11]
CF₃ ~124-127Quartet (q)The carbon of the trifluoromethyl group itself. It appears as a distinct quartet due to the very large one-bond C-F coupling constant (¹JCF ≈ 272 Hz).[10][12]
Detailed Analysis of Substituent Effects
  • Aniline Ring (C1-C6): The powerful electron-donating resonance effect of the amino (-NH₂) group dominates, increasing electron density at the ortho (C2, C6) and para (C4) positions.[9] This results in significant shielding (an upfield shift) for C2 and C6. The ether oxygen also donates electron density into this ring, further influencing the shifts. The quaternary carbons, C1 and C4, are deshielded due to their substitution pattern.

  • Phenoxy Ring (C1'-C6'): This ring is influenced by two competing effects: the electron-donating ether oxygen and the strongly electron-withdrawing trifluoromethyl (-CF₃) group.

    • The CF₃ Group: This group is a strong inductive electron-withdrawer, which deshields nearby carbons. More importantly, it introduces complex C-F spin-spin coupling.[11]

    • C-F Coupling: The presence of three fluorine atoms causes the signals for the CF₃ carbon and its neighbors to split into characteristic multiplets, even in a proton-decoupled spectrum.[13]

      • ¹JCF: The one-bond coupling between the CF₃ carbon and the three fluorines is very large (~272 Hz), splitting the signal into a 1:3:3:1 quartet.[10][12] This signal can be difficult to detect due to its low intensity (split across four lines) and the carbon's quaternary nature (no Nuclear Overhauser Effect enhancement).

      • ²JCF & ³JCF: Two- and three-bond couplings are also significant. The carbons ortho to the CF₃ group (C3', C5') will appear as quartets with a ²JCF of approximately 30-35 Hz.[10] The carbons meta to the CF₃ group (C2', C6') will also likely be split by a smaller ³JCF. These long-range couplings are invaluable for confirming assignments.[14]

Part III: Workflow and Best Practices

Logical Workflow for Structural Confirmation

The following workflow diagram illustrates a systematic approach to the NMR analysis of this compound, from initial sample handling to final data interpretation.

workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Assignment A Sample Weighing (50-100 mg) B Dissolution & Filtration (CDCl₃ or DMSO-d₆) A->B C Transfer to NMR Tube (add TMS) B->C D Instrument Setup (Tuning & Shimming) C->D E ¹³C{¹H} Experiment (zgpg30, ns=2048+) D->E F Data Processing (FT, Phasing, Calibration) E->F G Peak Identification (Count peaks, note shifts) F->G H Identify Quaternary Carbons (Low intensity, C4, C1', C4') G->H I Assign CF₃ Quartet (¹JCF ≈ 272 Hz) H->I J Assign Coupled Aromatics (²JCF ≈ 32 Hz for C3', C5') I->J K Assign Remaining Signals (Based on substituent effects) J->K

Figure 2: Systematic workflow for ¹³C NMR analysis.

Troubleshooting and Advanced Methods
  • Low S/N for Quaternary or CF₃ Carbons: If these signals are weak or buried in the noise, increase the number of scans (ns). Critically, also consider increasing the relaxation delay (d1) to 5 seconds or more to ensure full relaxation.[15]

  • Complex Multiplets: The aromatic region for the phenoxy ring can be complex due to overlapping signals and C-F couplings. If assignments are ambiguous, 2D NMR experiments are recommended.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates carbons with their directly attached protons, immediately identifying all CH carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over 2-3 bonds. This is exceptionally powerful for assigning quaternary carbons by observing their correlations to nearby protons.

  • 19F-Decoupled 13C NMR: For ultimate confirmation, a ¹³C{¹H, ¹⁹F} double-decoupling experiment can be performed. This requires a spectrometer with a triple-resonance probe. Such an experiment would collapse all C-F multiplets into singlets, simplifying the spectrum and confirming which carbons are coupled to fluorine.[14]

Conclusion

The ¹³C NMR spectrum of this compound presents a rich characterization challenge that is readily addressed with a systematic approach. By combining meticulous sample preparation, optimized acquisition parameters, and a thorough understanding of substituent effects—particularly the influence of the CF₃ group—researchers can achieve high-quality spectra and make unambiguous assignments. The predicted data and interpretation strategy provided in this note serve as a robust framework for the successful structural elucidation of this important chemical entity and its derivatives.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67874, 4-(Trifluoromethyl)phenol. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • InfoSheet: NMR sample preparation. (n.d.). Retrieved from [Link]

  • Department of Chemistry and Biochemistry, University of Arizona. (n.d.). NMR Sample Requirements and Preparation. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. DOI: 10.1039/P29760000402
  • ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9731, 4-Fluoroaniline. Retrieved from [Link]

  • Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? (duplicate for context). Retrieved from [Link]

  • Knauber, T., et al. (2017). Supplementary Data for "Copper-Catalyzed Aerobic C-N Cross-Coupling of Arylboronic Acids and Amines under Ball-Milling Conditions". Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • Hansen, P. E. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(1), 52-70. DOI: 10.3390/i6010052
  • Chemistry Stack Exchange. (2020). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

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Application Note: High-Resolution Mass Spectrometry for the Characterization of 4-(4-(Trifluoromethyl)phenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

4-(4-(Trifluoromethyl)phenoxy)aniline is a diaryl ether derivative that serves as a versatile building block in organic synthesis.[1] Its structure, incorporating a trifluoromethyl group, often imparts desirable properties such as enhanced metabolic stability and bioavailability in drug candidates. Consequently, the precise and reliable characterization of this molecule and its potential impurities is a critical step in drug discovery, development, and manufacturing.

Mass spectrometry, particularly when paired with liquid chromatography, offers unparalleled sensitivity and specificity for molecular analysis. This guide explains the causality behind the chosen analytical strategy, focusing on Electrospray Ionization (ESI) in positive ion mode. The basic aniline moiety is readily protonated, making it an ideal candidate for ESI, a soft ionization technique that typically preserves the molecular ion, providing crucial molecular weight information.[2][3] Subsequent fragmentation via tandem mass spectrometry (MS/MS) allows for in-depth structural confirmation by breaking the molecule into characteristic product ions.

Analyte Profile

A thorough understanding of the analyte's chemical properties is fundamental to method development.

PropertyValueSource
Chemical Structure Chemical Structure of this compoundPubChem[4]
Molecular Formula C₁₃H₁₀F₃NOPubChem[4]
Monoisotopic Mass 253.0715 uCalculated
Protonated Adduct [M+H]⁺ 254.0793 uCalculated
CAS Number 332-83-2PubChem[4]
Physical State White crystalline solidChemBK[1]
Solubility High solubility in organic solvents (e.g., Acetonitrile, Methanol), low in water.ChemBK[1]

Experimental Protocol: LC-MS/MS Analysis

This protocol is designed as a self-validating system, providing a robust starting point for routine analysis. The method leverages the high-resolution and high-sensitivity capabilities of modern triple quadrupole or Q-TOF mass spectrometers.

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Mobile Phase Additive: Formic Acid (FA), LC-MS grade.

  • Vials and Caps: 2 mL amber glass vials with PTFE-lined caps.

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 1 µg/mL. This solution is used for direct infusion and method development.

  • Calibration Standards: Prepare a series of calibration standards by diluting the working solution to concentrations ranging from 1 ng/mL to 500 ng/mL for quantitative applications.

Experimental Workflow

The overall analytical process follows a logical sequence from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare 1 µg/mL Working Standard B LC Separation (Reversed-Phase) A->B C ESI Ionization (Positive Mode) B->C D MS1 Full Scan (Identify [M+H]⁺) C->D E MS/MS Fragmentation (Select & Fragment [M+H]⁺) D->E F Analyze Spectra & Confirm Fragments E->F

Caption: High-level workflow for the LC-MS/MS analysis of the target analyte.

Instrumentation and Conditions

The following parameters are recommended as a starting point and should be optimized for the specific instrumentation used. This method is based on common practices for analyzing small molecules of similar polarity.[5][6][7]

Table 1: Liquid Chromatography (LC) Conditions

ParameterRecommended SettingRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemProvides necessary separation and resolution.
Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)Excellent retention and peak shape for moderately polar aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidAcid improves protonation for ESI+ and enhances peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic phase for reversed-phase chromatography.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times and reduces viscosity.
Injection Vol. 5 µLStandard volume to avoid column overloading.
Gradient 10% B to 95% B over 8 min, hold 2 min, re-equilibrateA standard gradient to elute the compound and clean the column.

Table 2: Mass Spectrometry (MS) Conditions

ParameterRecommended SettingRationale
Mass Spectrometer Triple Quadrupole (QqQ), Q-TOF, or OrbitrapRequired for MS/MS fragmentation and accurate mass measurement.
Ionization Mode Electrospray Ionization (ESI), PositiveThe aniline nitrogen is basic and readily accepts a proton ([M+H]⁺).
Capillary Voltage +3.5 kVOptimizes the electrospray plume for efficient ion formation.
Source Temp. 120 °CAids in solvent evaporation.
Desolvation Temp. 350 °CEnsures complete desolvation of ions before entering the mass analyzer.[3]
Nebulizer Gas Nitrogen, 45 psiAssists in droplet formation.
Collision Gas ArgonStandard inert gas for collision-induced dissociation (CID).
Scan Mode Full Scan (MS1) and Product Ion Scan (MS/MS)MS1 to find the precursor; MS/MS to confirm structure.
MS1 Scan Range m/z 100-400Covers the expected mass of the precursor ion.
MS/MS Collision Energy Ramped 15-40 eVA range of energies ensures all major fragments are produced.

Results and Data Interpretation

Full Scan Mass Spectrum (MS1)

In positive ESI mode, the analyte is expected to be detected as its protonated molecular ion, [M+H]⁺.

  • Expected m/z: 254.0793

  • Observed Spectrum: A high-resolution mass spectrometer should detect a single major peak corresponding to this m/z value with high mass accuracy (< 5 ppm).

Tandem Mass Spectrum (MS/MS) and Fragmentation Pathway

The structural integrity of this compound is confirmed by analyzing its fragmentation pattern. The ether linkage is the most probable site of cleavage under CID conditions.

Table 3: Predicted Product Ions and Fragmentation Analysis

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Formula)Proposed Fragment Structure
254.08161.02C₆H₆N (Aniline Radical)[4-(Trifluoromethyl)phenoxonium ion]
254.0893.06C₇H₄F₃O (Trifluoromethylphenoxy Radical)[Aminophenyl cation]
93.0666.05HCN (Hydrogen Cyanide)[C₅H₆]⁺

The fragmentation is initiated by the cleavage of the C-O ether bond. The two primary fragmentation routes yield complementary ions, providing strong evidence for the parent structure. The aminophenyl cation can undergo further fragmentation, consistent with known pathways for aniline compounds.[8]

Caption: Proposed MS/MS fragmentation pathway for protonated this compound.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the analysis of this compound. The protocol leverages fundamental principles of chromatography and mass spectrometry to provide confident identification and structural confirmation. The defined LC conditions ensure effective separation, while the optimized ESI-MS/MS parameters yield a clear molecular ion and diagnostic fragment ions. This method serves as an excellent foundation for researchers and analysts requiring precise characterization of this important chemical intermediate in various scientific and industrial settings.

References

  • 4-(4-Trifluoromethylphenoxy)aniline - Introduction. ChemBK. Available at: [Link]

  • This compound | C13H10F3NO. PubChem, National Institutes of Health. Available at: [Link]

  • Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. PubMed, National Institutes of Health. Available at: [Link]

  • Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. ResearchGate. Available at: [Link]

  • Pesticide residue analysis in crops by LC-MS/MS method. Skyfox Publishing Group. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies. Available at: [Link]

  • Determination of 44 Pesticides in Foodstuffs by LC/MS/MS. Agilent Technologies. Available at: [Link]

  • The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat. PubMed, National Institutes of Health. Available at: [Link]

  • Mass Spectrometry - Ionization Methods. University of Arizona. Available at: [Link]

  • Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. PubMed Central, National Institutes of Health. Available at: [Link]

  • An electrospray-ionization mass spectrometer with new features. Wiley Online Library. Available at: [Link]

  • The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]

  • Glow flow ionization mass spectrometry of small molecules. Wiley Online Library. Available at: [Link]

  • p-Fluoroaniline. NIST WebBook. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PubMed Central, National Institutes of Health. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. Available at: [Link]

  • Characterizing the fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry. ResearchGate. Available at: [Link]

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Application Notes & Experimental Protocols for 4-(4-(Trifluoromethyl)phenoxy)aniline: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Fluorinated Scaffolding

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing key physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to increase metabolic stability, improve lipophilicity, and modulate electronic characteristics, often leading to enhanced binding affinity and better pharmacokinetic profiles.[1][2]

This guide focuses on 4-(4-(Trifluoromethyl)phenoxy)aniline (CAS: 175277-73-3), a versatile diaryl ether amine that serves as a critical intermediate in the synthesis of complex, high-value molecules.[3] Its structure uniquely combines the electron-withdrawing trifluoromethylphenyl moiety with a reactive aniline group, connected by a flexible phenoxy linker. This arrangement makes it an ideal building block for creating novel therapeutic agents, particularly in oncology and infectious disease research.

This document provides a comprehensive overview of the compound's properties and detailed, field-proven protocols for its synthesis and subsequent application in the development of a potent, biologically active derivative. The methodologies are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices to ensure reproducibility and success.

Physicochemical Properties & Safe Handling

Accurate characterization and safe handling are the foundation of any successful experimental workflow. The key properties of this compound are summarized below.

PropertyValueSource
Chemical Formula C₁₃H₁₀F₃NO[3][4]
Molecular Weight 269.22 g/mol [3]
CAS Number 175277-73-3[3]
Appearance Typically a white to off-white crystalline solid[4]
Melting Point 95-99 °C[4]
Solubility High solubility in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂); low solubility in water.[4]

Safety & Handling: this compound is a chemical that requires careful handling.[4] Always consult the latest Safety Data Sheet (SDS) from your supplier. General precautions include:

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[4]

Protocol 1: Synthesis of this compound

Rationale: The synthesis of this diaryl ether is most efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. In this protocol, the phenoxide anion of 4-aminophenol acts as the nucleophile, displacing a fluoride from the electron-deficient 4-fluorobenzotrifluoride. The trifluoromethyl group is strongly electron-withdrawing, which activates the aromatic ring toward nucleophilic attack, making this a favorable transformation. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this type of reaction, and potassium carbonate serves as a suitable base to generate the phenoxide in situ.

G reagents 4-Aminophenol 4-Fluorobenzotrifluoride K₂CO₃ (Base) DMSO (Solvent) setup Combine Reagents in Reaction Flask reagents->setup reaction Heat Mixture (e.g., 120-140 °C) Under N₂ Atmosphere setup->reaction Stirring monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring monitoring->reaction Reaction Incomplete workup Quench with H₂O Extract with Ethyl Acetate monitoring->workup Reaction Complete purify Purify Crude Product (Column Chromatography) workup->purify char Characterize Product (¹H NMR, ¹³C NMR, MS) purify->char

Caption: Workflow for the synthesis of this compound.

Materials & Reagents:

  • 4-Aminophenol

  • 4-Fluorobenzotrifluoride

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and standard glassware

  • Thin Layer Chromatography (TLC) plates

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-aminophenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reagent Addition: Add 4-fluorobenzotrifluoride (1.1 eq) to the stirring mixture via syringe.

  • Heating: Heat the reaction mixture to 130 °C and maintain for 12-24 hours. The causality here is that thermal energy is required to overcome the activation energy of the SₙAr reaction.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system) until the starting 4-aminophenol spot is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing deionized water. This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. The organic layers are combined. This step is crucial for isolating the product from the polar DMSO solvent and aqueous phase.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions, concentrate the solvent, and dry the resulting solid under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Application in Medicinal Chemistry - Synthesis of a Quinoxaline-Based PPI Inhibitor

Rationale: The utility of this compound as a building block is demonstrated here by its use in synthesizing a potent inhibitor of protein-protein interactions (PPIs) relevant to MLL-rearranged leukemia.[5] The primary amine of our title compound can be used to displace a chlorine atom from a 3-chloroquinoxaline core via another SₙAr reaction. This reaction creates a complex molecule where our building block significantly contributes to the final compound's biological activity, likely by forming key interactions within the target protein's binding pocket.[5]

G start This compound + Substituted 3-Chloroquinoxaline react Buchwald-Hartwig Amination or SₙAr Reaction (Pd Catalyst, Base, Solvent) start->react product Quinoxaline-Based PPI Inhibitor react->product G seed Seed Leukemia Cells (e.g., Molm-13) in 96-well plate treat Add Serial Dilutions of Synthesized Compound seed->treat incubate Incubate for 72 hours (37°C, 5% CO₂) treat->incubate reagent Add Viability Reagent (e.g., WST-1 or MTT) incubate->reagent measure Incubate & Measure Absorbance (450 nm) reagent->measure analyze Analyze Data: Plot Dose-Response Curve Calculate EC₅₀ measure->analyze

Sources

Application Notes and Protocols: Derivatization of 4-(4-(Trifluoromethyl)phenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the derivatization of 4-(4-(trifluoromethyl)phenoxy)aniline. This key structural motif is a prevalent building block in a multitude of biologically active compounds, particularly kinase inhibitors.[1][2][3] The strategic incorporation of the trifluoromethyl group offers significant advantages in drug design, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[4][5][6] This guide delves into the core principles and provides detailed, field-proven protocols for several critical derivatization techniques, including amide bond formation, sulfonylation, and urea/thiourea synthesis. By explaining the causality behind experimental choices and providing robust, self-validating protocols, this document aims to empower scientists to efficiently synthesize and explore novel derivatives of this important scaffold for therapeutic applications.

Introduction: The Strategic Importance of the this compound Scaffold

The this compound scaffold has emerged as a privileged structure in modern medicinal chemistry. Its prominence is largely due to the synergistic combination of the phenoxy aniline core, a common feature in many kinase inhibitors, and the trifluoromethyl (CF3) group.[1] The CF3 group is a powerful tool in drug design, known to modulate key physicochemical properties.[4][7][8] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability by blocking potential sites of oxidation and improve its ability to cross cellular membranes.[5][6]

The aniline functional group within this scaffold serves as a versatile synthetic handle, allowing for a wide array of chemical modifications. This derivatization is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds into viable drug candidates. This guide will focus on three fundamental and widely applicable derivatization strategies targeting the primary amino group:

  • Amide Bond Formation: Creating a robust linkage to introduce diverse carboxylic acid-containing fragments.

  • Sulfonylation: Synthesizing sulfonamides, which are important bioisosteres of amides with distinct electronic and hydrogen-bonding properties.

  • Urea and Thiourea Formation: Generating derivatives with unique hydrogen-bonding capabilities that often play a critical role in receptor binding.[9][10][11]

The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of novel and diverse libraries of compounds based on the this compound core.

Synthesis of the Core Scaffold: this compound

The synthesis of the starting material, this compound, is a critical first step. A common and efficient method is the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[12][13]

Protocol 1: Ullmann Condensation for this compound Synthesis

This protocol describes the synthesis of the title compound from 4-aminophenol and 1-bromo-4-(trifluoromethyl)benzene.

Scientist's Notes: The choice of a copper catalyst is central to the Ullmann condensation. While various copper sources can be effective, copper(I) salts are often preferred.[14][15] The use of a high-boiling point, polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is necessary to achieve the required reaction temperatures and to dissolve the reactants and the base. Potassium carbonate is a cost-effective and moderately strong base suitable for this transformation.

Materials:

  • 4-Aminophenol

  • 1-Bromo-4-(trifluoromethyl)benzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Add 1-bromo-4-(trifluoromethyl)benzene (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Derivatization of the Amino Group

The primary amino group of this compound is a nucleophilic center that can readily undergo a variety of chemical transformations. The following sections detail protocols for key derivatization reactions.

Amide Bond Formation

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. The resulting amide linkage is stable and provides a means to introduce a wide range of substituents. Standard coupling reagents are often employed to activate the carboxylic acid partner.

Protocol 2: Amide Coupling using EDC and HOBt

This protocol describes a general procedure for the coupling of this compound with a generic carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.

Scientist's Notes: EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the aniline. HOBt is often added to form an active ester, which is less prone to racemization (if the carboxylic acid has a chiral center) and side reactions than the O-acylisourea intermediate. The choice of base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is important to neutralize the acid formed during the reaction and to ensure the aniline is in its free-base form.

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask.

  • Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 10 minutes.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by column chromatography or recrystallization.

Sulfonamide Synthesis

Sulfonamides are key functional groups in many therapeutic agents and are considered bioisosteres of amides.[16] They are typically synthesized by the reaction of an amine with a sulfonyl chloride in the presence of a base.

Protocol 3: Sulfonylation with an Aryl Sulfonyl Chloride

This protocol details the synthesis of a sulfonamide derivative from this compound and a generic aryl sulfonyl chloride.

Scientist's Notes: Pyridine is often used as both the solvent and the base in this reaction. It effectively scavenges the HCl generated during the reaction. In cases where the starting materials are not soluble in pyridine, a co-solvent such as DCM can be used with a non-nucleophilic base like triethylamine. The reaction is typically exothermic, so it's important to control the addition of the sulfonyl chloride.

Materials:

  • This compound

  • Aryl sulfonyl chloride of interest (Ar-SO2Cl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), if required

  • 1 M Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel (optional)

  • Standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add the aryl sulfonyl chloride (1.1 eq), either neat or as a solution in a minimal amount of anhydrous DCM, to the stirred aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude sulfonamide product by column chromatography or recrystallization.

Urea and Thiourea Formation

Urea and thiourea moieties are important pharmacophores that can act as hydrogen bond donors and acceptors, contributing to strong interactions with biological targets.[9][10] They are typically formed by the reaction of an amine with an isocyanate or an isothiocyanate, respectively.

Protocol 4: Urea Synthesis from an Isocyanate

This protocol outlines the synthesis of a urea derivative from this compound and a generic isocyanate.

Scientist's Notes: This reaction is generally straightforward and proceeds under mild conditions without the need for a catalyst. The choice of solvent is important to ensure the solubility of both reactants. Anhydrous conditions are recommended to prevent the hydrolysis of the isocyanate.

Materials:

  • This compound

  • Isocyanate of interest (R-NCO)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask.

  • Add the isocyanate (1.05 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction progress by TLC or LC-MS. Often, the product will precipitate from the reaction mixture.

  • If a precipitate forms, collect the product by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude urea product by recrystallization or column chromatography if necessary.

Protocol 5: Thiourea Synthesis from an Isothiocyanate

This protocol describes the synthesis of a thiourea derivative from this compound and a generic isothiocyanate. The procedure is very similar to urea formation.

Materials:

  • This compound

  • Isothiocyanate of interest (R-NCS)

  • Tetrahydrofuran (THF) or Acetonitrile, anhydrous

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF or acetonitrile in a round-bottom flask.

  • Add the isothiocyanate (1.05 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude thiourea product by recrystallization or column chromatography.

Advanced Derivatization: C-N Cross-Coupling Reactions

For more advanced structural modifications, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form new carbon-nitrogen bonds.[17][18][19] This allows for the coupling of this compound with aryl or heteroaryl halides, significantly expanding the accessible chemical space.

Protocol 6: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed coupling of this compound with an aryl bromide.

Scientist's Notes: The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base.[20][21] Bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly used. The reaction must be carried out under strictly anhydrous and inert conditions to prevent catalyst deactivation.

Materials:

  • This compound

  • Aryl bromide of interest (Ar-Br)

  • Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Toluene or Dioxane, anhydrous and degassed

Equipment:

  • Schlenk tube or a flask equipped for inert atmosphere reactions

  • Magnetic stirrer and hotplate

  • Inert gas supply (nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)2, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Add the aryl bromide (1.0 eq) and this compound (1.2 eq).

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding water.

  • Extract the product with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Derivatization Pathways

The following diagrams illustrate the key derivatization workflows described in this guide.

Derivatization_Workflow cluster_amide Amide Formation cluster_sulfonamide Sulfonamide Synthesis cluster_urea Urea/Thiourea Formation cluster_buchwald Buchwald-Hartwig Amination Aniline This compound EDC_HOBt EDC, HOBt, Base Aniline->EDC_HOBt Pyridine Pyridine Aniline->Pyridine Solvent Anhydrous Solvent Aniline->Solvent Pd_Catalyst Pd Catalyst, Ligand, Base Aniline->Pd_Catalyst Carboxylic_Acid R-COOH Carboxylic_Acid->EDC_HOBt Amide Amide Derivative EDC_HOBt->Amide Sulfonyl_Chloride Ar-SO2Cl Sulfonyl_Chloride->Pyridine Sulfonamide Sulfonamide Derivative Pyridine->Sulfonamide Isocyanate R-NCO / R-NCS Isocyanate->Solvent Urea_Thiourea Urea/Thiourea Derivative Solvent->Urea_Thiourea Aryl_Halide Ar-X Aryl_Halide->Pd_Catalyst Coupled_Product Diaryl Amine Derivative Pd_Catalyst->Coupled_Product

Figure 1: Key derivatization pathways for this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the described derivatization techniques. These values are illustrative and may vary depending on the specific substrates used.

Derivatization TechniqueKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Amide Formation R-COOH, EDC·HCl, HOBt, DIPEADCM or DMF0 to RT12-2470-95
Sulfonamide Synthesis Ar-SO2Cl, PyridinePyridine0 to RT4-1265-90
Urea Formation R-NCOTHF or DCMRT2-880-98
Thiourea Formation R-NCSTHF or MeCNRT to 504-1675-95
Buchwald-Hartwig Ar-Br, Pd(OAc)2, Ligand, NaOtBuToluene80-11012-2460-85

Conclusion

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The derivatization of its primary amino group through amide formation, sulfonylation, urea/thiourea synthesis, and C-N cross-coupling reactions provides a powerful toolkit for medicinal chemists. The protocols and insights provided in these application notes are intended to facilitate the efficient and rational design of novel compounds for drug discovery and development. By understanding the principles behind these transformations and adhering to robust experimental procedures, researchers can effectively explore the chemical space around this important scaffold.

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  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
  • Synthesis of a Trifluoromethyltoluene-Protected Amino Acid for Sulfonated Peptides. (2025). Google.
  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PubMed Central.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Google.
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  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (n.d.). PubMed Central.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025). ResearchGate.
  • Synthesis of new amide compounds from p-chloro aniline. (n.d.). ResearchGate.
  • Urea derivatives as anticancer agents. (n.d.). PubMed.
  • Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei. (2023). Google.
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Application Notes and Protocols for 4-(4-(Trifluoromethyl)phenoxy)aniline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Strategic Role of a Fluorinated Building Block in Modern Crop Protection

4-(4-(Trifluoromethyl)phenoxy)aniline is a key intermediate in the synthesis of advanced agrochemicals.[1] Its structure, featuring a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability and increased lipophilicity, which can lead to improved biological activity and target interaction.[1][2] This guide provides a comprehensive overview of the application of this compound in the research and development of two major classes of pesticides: protoporphyrinogen oxidase (PPO) inhibiting herbicides and anthranilic diamide insecticides. We will delve into the synthetic pathways, mechanisms of action, and detailed protocols for evaluating the efficacy of compounds derived from this versatile building block.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is crucial for its effective use in synthesis and formulation.

PropertyValue
Molecular Formula C₁₃H₁₀F₃NO
Molecular Weight 253.22 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point 88-92 °C
Solubility Soluble in various organic solvents

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Application I: Synthesis of Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides

The this compound moiety is a common structural feature in a class of herbicides that inhibit the enzyme protoporphyrinogen oxidase (PPO). These herbicides are crucial for managing a broad spectrum of weeds, including those resistant to other herbicide classes.[3]

Mechanism of Action: PPO Inhibition

PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[4][5] It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[1][4] When a PPO-inhibiting herbicide blocks this enzyme, protoporphyrinogen IX accumulates and leaks from the chloroplast into the cytoplasm. In the presence of light and oxygen, this excess protoporphyrinogen IX is converted to protoporphyrin IX, which is a potent photosensitizer. This leads to the formation of highly reactive singlet oxygen, which causes rapid peroxidation of lipids and proteins, destroying cell membranes and leading to cell death.[4][5] This mode of action results in rapid wilting, necrosis, and death of susceptible plants.[5]

Diagram: Mechanism of PPO-Inhibiting Herbicides

G cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Protoporphyrinogen IX Protoporphyrinogen IX PPO Enzyme PPO Enzyme Protoporphyrinogen IX->PPO Enzyme Substrate Accumulated Protoporphyrinogen IX Accumulated Protoporphyrinogen IX Protoporphyrinogen IX->Accumulated Protoporphyrinogen IX Leakage Protoporphyrin IX (Normal) Protoporphyrin IX (Normal) PPO Enzyme->Protoporphyrin IX (Normal) Catalysis Chlorophyll Chlorophyll Protoporphyrin IX (Normal)->Chlorophyll Protoporphyrin IX (Toxic) Protoporphyrin IX (Toxic) Accumulated Protoporphyrinogen IX->Protoporphyrin IX (Toxic) Non-enzymatic oxidation Singlet Oxygen Singlet Oxygen Protoporphyrin IX (Toxic)->Singlet Oxygen Light + O₂ Cell Death Cell Death Singlet Oxygen->Cell Death Lipid Peroxidation PPO Herbicide PPO Herbicide PPO Herbicide->PPO Enzyme Inhibition

Caption: PPO inhibition leads to toxic protoporphyrin IX accumulation.

Protocol: Greenhouse Herbicidal Activity Screening

This protocol outlines a general procedure for evaluating the pre- and post-emergence herbicidal activity of novel compounds derived from this compound.

1. Plant Material and Growth Conditions:

  • Select a range of monocotyledonous (e.g., barnyard grass, Echinochloa crus-galli) and dicotyledonous (e.g., velvetleaf, Abutilon theophrasti) weed species.

  • Sow seeds in pots containing a standard greenhouse potting mix.

  • Grow plants in a greenhouse with controlled temperature (25-30°C), humidity (60-80%), and a 14/10 hour light/dark cycle.

2. Preparation of Test Solutions:

  • Dissolve the synthesized compound in a minimal amount of a suitable solvent (e.g., acetone or DMSO).

  • Prepare a stock solution and then serial dilutions to achieve the desired application rates (e.g., 10, 50, 100, 200 g active ingredient per hectare).

  • Add a non-ionic surfactant to the final spray solution to ensure adequate leaf coverage for post-emergence applications.

3. Herbicide Application:

  • Pre-emergence: Apply the test solutions uniformly to the soil surface immediately after sowing the weed seeds.

  • Post-emergence: Apply the test solutions to weeds at the 2-3 leaf stage using a laboratory track sprayer calibrated to deliver a consistent volume.

4. Evaluation of Herbicidal Activity:

  • Maintain the treated plants in the greenhouse under the conditions described above.

  • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment (DAT) using a 0-100% scale, where 0% represents no effect and 100% represents complete plant death.

  • For a more quantitative assessment, harvest the above-ground biomass at 14 DAT, dry it in an oven at 70°C for 48 hours, and record the dry weight. Calculate the percent inhibition relative to untreated control plants.

5. Data Analysis:

  • Analyze the data to determine the dose-response relationship and calculate the GR₅₀ (the concentration required to cause a 50% reduction in plant growth) for each compound and weed species.

Application II: Synthesis of Anthranilic Diamide Insecticides

This compound can also serve as a precursor for the synthesis of certain anthranilic diamide insecticides. This class of insecticides offers a unique mode of action, making them valuable tools for integrated pest management (IPM) and resistance management programs.[6]

Mechanism of Action: Ryanodine Receptor Modulation

Anthranilic diamide insecticides target the ryanodine receptors (RyRs) in insects.[6][7] RyRs are large ion channels located on the sarcoplasmic reticulum of muscle cells and the endoplasmic reticulum of neurons, which regulate the release of intracellular calcium (Ca²⁺).[6][8] The binding of anthranilic diamides to the insect RyR locks the channel in a partially open state, leading to uncontrolled and sustained release of Ca²⁺ from internal stores into the cytoplasm.[9] This depletion of intracellular Ca²⁺ stores and elevated cytoplasmic Ca²⁺ levels result in impaired muscle function, leading to rapid cessation of feeding, lethargy, paralysis, and ultimately death of the insect.[9]

Diagram: Mechanism of Anthranilic Diamide Insecticides

G cluster_muscle_cell Insect Muscle Cell SR Sarcoplasmic Reticulum (High Ca²⁺) RyR Ryanodine Receptor (RyR) Cytoplasm Cytoplasm (Low Ca²⁺) SR->Cytoplasm Uncontrolled Ca²⁺ Leak RyR->Cytoplasm Controlled Ca²⁺ Release MuscleContraction Muscle Contraction Cytoplasm->MuscleContraction Paralysis Paralysis & Death Cytoplasm->Paralysis Depletes Ca²⁺ stores Elevated cytoplasmic Ca²⁺ Diamide Anthranilic Diamide Insecticide Diamide->RyR Binds and locks open

Caption: Diamide insecticides cause uncontrolled Ca²⁺ release via RyRs.

Protocol: Insecticidal Bioassay Against Plutella xylostella (Diamondback Moth)

This protocol describes a leaf-dip bioassay, a standard method for evaluating the efficacy of insecticides against chewing insects like the diamondback moth larvae.[10][11]

1. Insect Rearing:

  • Maintain a susceptible laboratory colony of Plutella xylostella.

  • Rear larvae on fresh, untreated cabbage or cauliflower leaves under controlled conditions (e.g., 25±1°C, 60-70% relative humidity, 16:8 hour light:dark photoperiod).

2. Preparation of Test Solutions:

  • Dissolve the synthesized compound in a suitable solvent (e.g., acetone) to create a stock solution.

  • Prepare a series of dilutions in distilled water containing a small amount of a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface. Concentrations could range from 0.1 to 100 mg/L.

  • Include a negative control (water + surfactant) and a positive control (a commercial insecticide with a known mode of action).

3. Bioassay Procedure:

  • Select healthy, uniform cabbage leaves and cut them into discs (e.g., 5 cm diameter).

  • Dip each leaf disc into a test solution for 10 seconds with gentle agitation.[10]

  • Allow the treated leaf discs to air-dry completely on a clean, non-absorbent surface.

  • Place one treated leaf disc into a Petri dish or a similar ventilated container lined with moistened filter paper to maintain humidity.

  • Introduce a set number (e.g., 10) of third-instar P. xylostella larvae into each container.

  • Use at least three replicates for each concentration and control.

4. Incubation and Assessment:

  • Incubate the bioassay containers under the same conditions used for insect rearing.

  • Assess larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Record the number of dead larvae for each replicate.

5. Data Analysis:

  • Correct the mortality data for control mortality using Abbott's formula, if necessary.

  • Use probit analysis to calculate the LC₅₀ (the concentration that causes 50% mortality) and LC₉₀ values for each compound.

Conclusion

This compound is a valuable and versatile building block in agrochemical research. Its incorporation into novel molecular scaffolds has led to the development of potent herbicides and insecticides with distinct modes of action. The protocols and mechanistic insights provided in this guide are intended to facilitate the research and development of new, effective, and safe crop protection solutions.

References

  • Virginia Tech. Protoporphyrinogen Oxidase (PPO) Inhibitors. Herbicide Symptoms. Available at: [Link]

  • University of Nebraska-Lincoln. Inhibition of Protoporphyrinogen Oxidase. Herbicides That Act Through Photosynthesis. Available at: [Link]

  • Lahm, G. P., et al. (2008). Synthesis of insecticidal fluorinated anthranilic diamides. Bioorganic & Medicinal Chemistry, 16(6), 3163–3170. Available at: [Link]

  • Wang, Q., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7416. Available at: [Link]

  • Wang, C., et al. (2014). Synthesis and Insecticidal Evaluation of Novel Anthranilic Diamides Containing N-substitued Nitrophenylpyrazole. Letters in Drug Design & Discovery, 11(1), 108-114. Available at: [Link]

  • Dayan, F. E., & Duke, S. O. (2014). Protoporphyrinogen oxidase: origins, functions, and importance as an herbicide target site. Weed Science, 62(2), 249-257. Available at: [Link]

  • Jeschke, P. (2010). Modern Crop Protection Compounds, Volumes 1-3, Second Edition. ResearchGate. Available at: [Link]

  • Steinbach, D., et al. (2017). Ion channels as insecticide targets. Advances in Insect Physiology, 53, 1-90. Available at: [Link]

  • Wikipedia. Ryanodine receptor. Available at: [Link]

  • Gao, Y., et al. (2019). Ryanodine Receptors for Drugs and Insecticides: An Overview. Current Drug Targets, 20(1), 99-107. Available at: [Link]

  • Li, Y., et al. (2021). Targeted Synthesis of Anthranilic Diamides Insecticides Containing Trifluoroethoxyl Phenylpyrazole. ResearchGate. Available at: [Link]

  • Zhao, L. X., et al. (2020). Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity. Pesticide Biochemistry and Physiology, 170, 104684. Available at: [Link]

  • Cordova, D., et al. (2016). Insecticide mode of action: Return of the ryanodine receptor. Pest Management Science, 72(5), 833-840. Available at: [Link]

  • Zhang, Y., et al. (2014). Novel Anthranilic Diamide Insecticides: Design, Synthesis, and Insecticidal Evaluation. ChemistryOpen, 3(2), 73-77. Available at: [Link]

  • Wang, B. L., et al. (2015). Synthesis, insecticidal activities and structure-activity relationship studies of novel anthranilic diamides containing pyridylpyrazole-4-carboxamide. Pest Management Science, 71(10), 1436-1444. Available at: [Link]

  • Insecticide Resistance Action Committee. Plutella Xylostella. IRAC Method No: 021. Available at: [Link]

  • Lv, P., et al. (2013). Synthesis and insecticidal activity of trifluoromethyl-isoxazoline compounds. Chinese Journal of Pesticide Science, 15(2), 135-139. Available at: [Link]

  • Kim, J., et al. (2025). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest Management Science. Available at: [Link]

  • Wang, X., et al. (2023). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. Journal of the Brazilian Chemical Society, 34, 1-10. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-(Trifluoromethyl)phenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-(trifluoromethyl)phenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve your yields.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis of this compound. The primary route for this synthesis is typically a nucleophilic aromatic substitution, often an Ullmann condensation or a related copper-catalyzed reaction, between 4-aminophenol and 1-halo-4-(trifluoromethyl)benzene.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize this compound via an Ullmann condensation, but I am consistently getting very low yields or no product at all. What are the likely causes and how can I fix this?

Answer:

Low or no yield in this synthesis is a common problem that can often be traced back to several key factors related to the reactants, catalyst, or reaction conditions.

1. Catalyst Inactivity:

  • The Problem: The copper catalyst is the heart of the Ullmann condensation. If it is inactive, the reaction will not proceed. Copper(I) is the active catalytic species, but it can be easily oxidized to the less active Copper(II) by atmospheric oxygen.

  • The Solution:

    • Use High-Purity Catalyst: Ensure you are using a high-purity copper(I) salt, such as CuI or CuBr.

    • Inert Atmosphere: The reaction is highly sensitive to oxygen. It is crucial to degas your solvent and then maintain an inert atmosphere (e.g., nitrogen or argon) throughout the entire reaction setup and duration.

    • Ligand Addition: The addition of a ligand can stabilize the copper(I) catalyst and improve its solubility and reactivity. Common ligands for Ullmann-type reactions include 1,10-phenanthroline or L-proline.

2. Inappropriate Base or Base Strength:

  • The Problem: The base plays a critical role in deprotonating the hydroxyl group of 4-aminophenol to form the nucleophilic phenoxide. If the base is too weak, the deprotonation will be incomplete. If it is too strong, it can lead to side reactions.

  • The Solution:

    • Optimal Base Selection: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective bases for this transformation. Cs₂CO₃ is more expensive but often gives better yields due to its higher solubility and basicity.

    • Anhydrous Conditions: Ensure your base is anhydrous. Water in the reaction mixture can hydrolyze the reactants and reduce the effectiveness of the base.

3. Reaction Temperature and Time:

  • The Problem: Ullmann condensations typically require high temperatures to proceed at a reasonable rate. Insufficient temperature or reaction time will result in a low conversion of starting materials.

  • The Solution:

    • Temperature Optimization: The reaction is often run in a high-boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 120 °C to 160 °C. You may need to screen different temperatures to find the optimum for your specific setup.

    • Monitor Reaction Progress: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the disappearance of the starting materials and the appearance of the product. Do not stop the reaction prematurely.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_catalyst 1. Check Catalyst System start->check_catalyst check_base 2. Evaluate Base & Conditions check_catalyst->check_base If catalyst is active sub_cat1 Use high-purity Cu(I) salt check_catalyst->sub_cat1 sub_cat2 Maintain inert atmosphere (N2/Ar) check_catalyst->sub_cat2 sub_cat3 Add a stabilizing ligand (e.g., L-proline) check_catalyst->sub_cat3 check_temp 3. Optimize Reaction Parameters check_base->check_temp If base is appropriate sub_base1 Use anhydrous K₂CO₃ or Cs₂CO₃ check_base->sub_base1 sub_base2 Ensure solvent is anhydrous check_base->sub_base2 solution Improved Yield check_temp->solution If parameters are optimized sub_temp1 Increase temperature (120-160 °C) check_temp->sub_temp1 sub_temp2 Monitor reaction progress via TLC/HPLC check_temp->sub_temp2 Cu(I)L Active Catalyst (Cu(I)) Cu(III) Cu(III) Intermediate Cu(I)L->Cu(III) Oxidative Addition Ar-X 1-halo-4-(trifluoromethyl)benzene Ar-X->Cu(III) Ar'-OH 4-aminophenol Ar'-O⁻ Ar'-O⁻ Ar'-OH->Ar'-O⁻ Deprotonation Base Base (e.g., K₂CO₃) Base->Ar'-O⁻ Product Product Cu(III)->Product Reductive Elimination Product->Cu(I)L Regenerates Catalyst Ar'-O⁻->Cu(III) Ligand Exchange

Caption: Simplified catalytic cycle for the Ullmann condensation.

Q2: Which is the better starting material: 1-fluoro-4-(trifluoromethyl)benzene or 1-chloro-4-(trifluoromethyl)benzene?

A2: For a nucleophilic aromatic substitution, the reactivity of the aryl halide is dependent on the electron-withdrawing nature of the substituents and the nature of the leaving group. The trifluoromethyl group is strongly electron-withdrawing, which activates the ring towards nucleophilic attack.

  • 1-fluoro-4-(trifluoromethyl)benzene: Fluorine is the most electronegative halogen, which makes the carbon to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. In many SNAr reactions, the fluoro-substituted arene is the most reactive.

  • 1-chloro-4-(trifluoromethyl)benzene: While generally less reactive than the fluoro-analogue in SNAr, it is often significantly cheaper and more readily available, making it a common choice in many industrial processes.

Recommendation: If you are struggling with reactivity, switching to 1-fluoro-4-(trifluoromethyl)benzene may improve your yield, although it may be more expensive. For cost-effectiveness, optimizing the reaction with the chloro-analogue is often preferred.

Q3: How do I effectively purify the final product?

A3: Purification can be challenging due to the presence of unreacted starting materials and side products. A multi-step approach is often necessary.

  • Aqueous Workup: After the reaction is complete, cool the mixture and quench it with water. This will dissolve the inorganic salts.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane. The product is organic-soluble.

  • Wash: Wash the combined organic layers with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: This is typically the most effective method for separating the product from impurities. A silica gel column with a gradient elution system of hexanes and ethyl acetate is a good starting point.

  • Recrystallization: If the crude product is of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) can be used to obtain highly pure material.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound.

ParameterValueRationale
Reactants
4-Aminophenol1.0 equivalentLimiting Reagent
1-Chloro-4-(trifluoromethyl)benzene1.2 equivalentsSlight excess to drive reaction and minimize homocoupling
Catalyst System
Copper(I) Iodide (CuI)0.1 equivalents (10 mol%)Effective and common catalyst for Ullmann reactions
L-Proline0.2 equivalents (20 mol%)Ligand to stabilize Cu(I) and improve selectivity
Base
Potassium Carbonate (K₂CO₃)2.0 equivalentsAnhydrous, effective base for phenoxide formation
Solvent & Conditions
Dimethyl Sulfoxide (DMSO)AnhydrousHigh-boiling, polar aprotic solvent
Temperature130 °COptimal temperature for reasonable reaction rate
AtmosphereNitrogen or ArgonPrevents oxidation of the Cu(I) catalyst
Reaction Time12-24 hoursMonitor by TLC/HPLC for completion

Step-by-Step Methodology:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 eq.), 1-chloro-4-(trifluoromethyl)benzene (1.2 eq.), CuI (0.1 eq.), L-proline (0.2 eq.), and anhydrous K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous DMSO via a syringe.

  • Heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the 4-aminophenol has been consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure product.

References

  • Title: The Ullmann Reaction Source: Chemical Reviews URL: [Link]

  • Title: Copper-Catalyzed Diaryl Ether Synthesis Source: Organic Letters URL: [Link]

  • Title: L-Proline as a Ligand for Copper-Catalyzed C-O and C-N Bond Formation Source: The Journal of Organic Chemistry URL: [Link]

Technical Support Center: Purification of 4-(4-(Trifluoromethyl)phenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 4-(4-(Trifluoromethyl)phenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Achieving high purity of this aniline derivative is critical for the success of subsequent reactions and the quality of the final product. This guide provides practical, field-tested advice to overcome common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for purifying crude this compound?

A1: The two most effective and widely used purification techniques for this compound are column chromatography and recrystallization.[1] Column chromatography is excellent for removing a broad range of impurities, both more and less polar than the product. Recrystallization is a powerful final step to achieve high crystalline purity.

Q2: What are the key physical properties of this compound that I should consider during purification?

A2: Understanding the physicochemical properties is crucial for selecting the right purification strategy. This compound is a white crystalline solid with a melting point in the range of 95-99 °C.[2] It exhibits high solubility in many organic solvents but is poorly soluble in water.[2] Its basic nature, due to the aniline functional group, is a critical consideration for chromatographic methods.

Q3: What are the likely impurities I might encounter in my crude this compound?

A3: Common impurities can include unreacted starting materials such as 4-aminophenol and 1-fluoro-4-(trifluoromethyl)benzene, or byproducts from side reactions. Depending on the synthetic route, you might also find residual catalysts or reagents.

Q4: How can I effectively monitor the purity of my fractions during column chromatography?

A4: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring fraction purity. Staining with a potassium permanganate solution or visualization under UV light can help identify the product-containing fractions and assess their purity before combining them. For final purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Column Chromatography Issues

Problem: My compound is streaking or tailing on the silica gel column.

  • Cause: The basic amine group of your compound is interacting strongly with the acidic silanol groups on the surface of the silica gel.[3][4] This acid-base interaction can lead to poor separation and broad peaks.

  • Solution:

    • Mobile Phase Modification: Add a small amount of a competing amine, such as 0.1-1% triethylamine, to your eluent (e.g., hexane/ethyl acetate mixture).[1][3] The triethylamine will neutralize the acidic sites on the silica, minimizing the interaction with your product and allowing for sharper peaks.

    • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Basic alumina or amine-functionalized silica columns are excellent alternatives for purifying basic compounds.[3][4]

Problem: I am getting poor separation between my product and a close-running impurity.

  • Cause: The polarity of your eluent system may not be optimal for resolving the components of your mixture.

  • Solution:

    • Solvent System Optimization: Systematically vary the ratio of your solvents. A common mobile phase for compounds of this nature is a gradient of ethyl acetate in hexanes. Running a gradient from a low to a high polarity will help to resolve compounds with similar Rf values.

    • Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent ratio) system, switching to a shallow gradient elution can often improve separation.

Recrystallization Issues

Problem: My compound will not crystallize from the solution.

  • Cause: The solution may be too dilute, or the chosen solvent may not be ideal. Supersaturation may also be an issue.

  • Solution:

    • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of your compound.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus of the solution. This can create nucleation sites for crystal growth. Adding a seed crystal of the pure compound, if available, is also a very effective method.

    • Solvent System: Ensure you have chosen an appropriate solvent. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Common solvents for recrystallizing aniline derivatives include ethanol, methanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexanes.

Problem: I have a low recovery of my purified product after recrystallization.

  • Cause: Too much solvent was used initially, or the solution was not cooled sufficiently.[6]

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[5]

    • Thorough Cooling: After allowing the solution to cool slowly to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation before filtration.[5]

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 98:2 hexanes:ethyl acetate with 0.1% triethylamine).

  • Gradient: Gradually increase the polarity of the eluent (e.g., to 90:10 or 80:20 hexanes:ethyl acetate) to elute your product.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol provides a step-by-step guide for the recrystallization of this compound.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., ethanol, or an ethyl acetate/hexanes mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring, adding small portions of the hot solvent until the solid just dissolves.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.[5]

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Visualizations

Workflow for Troubleshooting Column Chromatography

start Start: Crude Product pack_column Pack Silica Gel Column start->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Hexane/EtOAc load_sample->elute analyze Analyze Fractions by TLC elute->analyze problem Problem Observed? analyze->problem tailing Tailing or Streaking? problem->tailing Yes combine Combine Pure Fractions problem->combine No poor_sep Poor Separation? tailing->poor_sep No add_tea Add 0.1-1% Triethylamine to Eluent tailing->add_tea Yes alt_stationary Use Alumina or Amine-Silica poor_sep->alt_stationary If persistent optimize_gradient Optimize Solvent Gradient poor_sep->optimize_gradient Yes add_tea->elute alt_stationary->pack_column optimize_gradient->elute evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Troubleshooting workflow for column chromatography.

Decision Tree for Recrystallization Solvent Selection

start Start: Crude Solid solubility_test Test Solubility in Various Solvents start->solubility_test hot_soluble Soluble when Hot? solubility_test->hot_soluble cold_insoluble Insoluble when Cold? hot_soluble->cold_insoluble Yes mixed_solvent Consider Mixed Solvent System hot_soluble->mixed_solvent No single_solvent Use Single Solvent System cold_insoluble->single_solvent Yes cold_insoluble->mixed_solvent No proceed Proceed with Recrystallization single_solvent->proceed dissolve_hot Dissolve in good solvent (hot) mixed_solvent->dissolve_hot add_antisolvent Add anti-solvent (cold) until cloudy dissolve_hot->add_antisolvent add_antisolvent->proceed

Caption: Decision-making for recrystallization solvent choice.

Summary of Key Parameters

Purification MethodKey Parameters to OptimizeCommon Solvents/Reagents
Column Chromatography Stationary Phase, Mobile Phase Polarity, AdditivesSilica Gel, Alumina, Hexanes, Ethyl Acetate, Dichloromethane, Triethylamine
Recrystallization Solvent Choice, Cooling Rate, ConcentrationEthanol, Methanol, Ethyl Acetate, Hexanes, Water

References

  • 4-(4-Trifluoromethylphenoxy)aniline - ChemBK. Available at: [Link]

  • This compound | C13H10F3NO | CID 2760751 - PubChem. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • Is there an easy way to purify organic amines? - Biotage. Available at: [Link]

  • Recrystallization - YouTube. Available at: [Link]

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Technical Support Center: Synthesis of 4-(4-(Trifluoromethyl)phenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-(Trifluoromethyl)phenoxy)aniline, a critical intermediate in the development of numerous pharmaceutical agents. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its synthesis. Our focus is on identifying, understanding, and mitigating common impurities to ensure the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially significant method is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[1][2] This reaction typically involves the coupling of 4-aminophenol with an activated aryl halide, such as 1-fluoro-4-(trifluoromethyl)benzene or 1-chloro-4-(trifluoromethyl)benzene, in the presence of a base.[1]

Q2: My final product is off-color (pink, brown, or black). What is the likely cause?

A2: Discoloration is almost always due to the oxidation of the 4-aminophenol starting material or the final aniline product.[3][4] 4-Aminophenol is highly susceptible to air and light oxidation, which forms colored quinone-imine species.[3] Trace metal impurities can catalyze this process. It is crucial to use high-purity starting materials and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup.

Q3: I'm observing a low yield despite complete consumption of starting materials. What are potential side reactions?

A3: Low yields can often be attributed to several side reactions. The most common include the formation of diaryl ether byproducts through self-condensation of the phenol, or the generation of symmetrical biaryls from the aryl halide.[5] Additionally, if using a strong base, competitive deprotonation and subsequent side reactions can occur. Reaction temperature is a critical parameter; excessively high temperatures can lead to thermal decomposition and the formation of complex polymeric impurities.[1]

Q4: My HPLC analysis shows an impurity with a very similar retention time to my product. How can I identify it?

A4: An impurity with a similar polarity and retention time is often a regioisomer or a closely related byproduct. A common culprit is the formation of a diarylamine impurity through a secondary N-arylation event. To definitively identify this, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) for molecular weight determination and subsequent isolation and NMR (Nuclear Magnetic Resonance) spectroscopy are recommended.

Troubleshooting Guide: Common Impurities & Mitigation Strategies

This section delves into specific impurities, their formation mechanisms, and actionable strategies for their prevention and removal.

Issue 1: Presence of Unreacted Starting Materials

Unreacted 4-aminophenol and 1-halo-4-(trifluoromethyl)benzene are common impurities that can be challenging to remove due to their physical properties.

  • Root Cause Analysis:

    • Inefficient Reaction Conditions: Incorrect stoichiometry, insufficient base, low reaction temperature, or catalyst deactivation can lead to incomplete conversion. Traditional Ullmann conditions often require high temperatures (>200 °C), but modern ligand-accelerated systems can operate at lower temperatures (80-110 °C).[1][6]

    • Poor Solubility: Inadequate solubility of starting materials in the chosen solvent can limit reaction rates.

    • Moisture: Water can inactivate the base and hinder the formation of the active phenoxide species.[6]

  • Mitigation & Troubleshooting:

    • Optimize Stoichiometry: Ensure a slight excess of the more volatile or less expensive reagent.

    • Base Selection: Use a strong, non-nucleophilic base like potassium carbonate, cesium carbonate, or potassium phosphate.[6][7] Ensure the base is finely powdered and anhydrous.

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation of 4-aminophenol.[3]

    • Solvent Choice: Employ high-boiling polar aprotic solvents like DMF, DMSO, or NMP to ensure reactants remain in solution.[1]

    • Purification: Unreacted 4-aminophenol can often be removed by an acidic wash (e.g., dilute HCl) during workup, which protonates the basic aniline product and starting material, allowing for separation from the neutral aryl halide. Recrystallization from a suitable solvent system (e.g., toluene/heptane) is also highly effective.

Issue 2: Formation of Oxidation-Related Impurities

The presence of highly colored impurities is a frequent problem, primarily stemming from the oxidation of the electron-rich aminophenol moiety.

  • Root Cause Analysis:

    • Oxygen Exposure: 4-Aminophenol readily oxidizes in the presence of air to form quinone-imine structures, which can polymerize into dark, insoluble materials.[3]

    • Metal Contamination: Trace amounts of transition metals can catalyze oxidation.

  • Mitigation & Troubleshooting:

    • Degas Solvents: Before use, sparge all solvents with an inert gas (N₂ or Ar) to remove dissolved oxygen.

    • Use High-Purity Reagents: Ensure the 4-aminophenol is of high purity and has been stored properly under an inert atmosphere and protected from light.[3] Commercial grades can contain isomeric aminophenols and other residues that may contribute to side reactions.[3]

    • Inert Reaction Setup: Maintain a positive pressure of an inert gas throughout the entire process, including reaction, filtration, and drying.

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant like sodium bisulfite during workup can help to minimize oxidation.

Issue 3: Byproducts from Side Reactions

Beyond unreacted starting materials, several byproducts can form under typical Ullmann or Buchwald-Hartwig conditions.

  • Root Cause Analysis:

    • Homocoupling: The aryl halide can couple with itself to form 4,4'-bis(trifluoromethyl)biphenyl, particularly at high temperatures in the presence of copper.

    • Di-arylation: The product, this compound, can act as a nucleophile itself and react with another molecule of the aryl halide to form a triarylamine impurity.

    • Hydrolysis: If water is present, the activated aryl halide can be hydrolyzed to form 4-(trifluoromethyl)phenol.

  • Mitigation & Troubleshooting:

    • Temperature Control: Carefully control the reaction temperature. Use the lowest temperature that provides a reasonable reaction rate to minimize side reactions like homocoupling.

    • Ligand Selection (for modern Ullmann/Buchwald-Hartwig): The use of specific ligands, such as N,N-dimethylglycine for Ullmann reactions or specialized phosphine ligands for Buchwald-Hartwig aminations, can significantly improve selectivity and reduce byproduct formation by accelerating the desired cross-coupling pathway.[6][8][9]

    • Stoichiometric Control: Avoid a large excess of the aryl halide to minimize the risk of di-arylation.

    • Purification: These byproducts often have different polarities from the desired product and can typically be separated using column chromatography or selective recrystallization.

Impurity Profile Summary

The table below summarizes the key impurities, their likely sources, and recommended analytical methods for detection.

Impurity NameStructureMolecular Weight ( g/mol )Likely SourceRecommended Analytical Method
4-AminophenolH₂NC₆H₄OH109.13Unreacted Starting MaterialHPLC, GC-MS
1-Fluoro-4-(trifluoromethyl)benzeneFC₆H₄CF₃164.10Unreacted Starting MaterialGC-MS, HPLC
Quinone-imine Species(Variable)(Variable)Oxidation of 4-aminophenolUV-Vis, HPLC (often appear as broad, colored bands)
4,4'-Bis(trifluoromethyl)biphenylCF₃C₆H₄C₆H₄CF₃290.21Homocoupling of aryl halideGC-MS, HPLC
4-(Trifluoromethyl)phenolHOC₆H₄CF₃162.11Hydrolysis of aryl halideHPLC, GC-MS

Analytical & Purification Protocols

Protocol 1: Standard HPLC Method for In-Process Control
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

  • Expected Elution Order: 4-Aminophenol -> Product -> 1-Fluoro-4-(trifluoromethyl)benzene -> Byproducts.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound product in a minimum amount of a hot solvent in which it is soluble (e.g., Toluene or Isopropyl Acetate).

  • If significant colored impurities are present, consider adding a small amount of activated carbon and hot-filtering the solution.

  • Slowly add a non-solvent in which the product is poorly soluble (e.g., Heptane or Hexane) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold non-solvent, and dry under vacuum.

Visualizing Reaction and Impurity Pathways

Main Synthetic Pathway: Ullmann Condensation

The diagram below illustrates the copper-catalyzed coupling of 4-aminophenol with 1-fluoro-4-(trifluoromethyl)benzene.

Ullmann_Synthesis R1 4-Aminophenol Int Copper(I) Phenoxide Intermediate R1->Int + Base, Cat R2 1-Fluoro-4-(trifluoromethyl)benzene R2->Int Base K2CO3 / Cs2CO3 Cat Cu(I) Catalyst P This compound Int->P Coupling (High Temp)

Caption: Ullmann condensation for target synthesis.

Troubleshooting Flowchart: Diagnosing a Failed Reaction

This flowchart provides a logical sequence for troubleshooting common synthesis issues.

Troubleshooting_Flowchart Start Reaction Analysis (TLC/HPLC) Check_SM Starting Materials (SM) Present? Start->Check_SM Low_Yield Low Yield, No SM? Check_SM->Low_Yield No Incomplete Incomplete Reaction Check_SM->Incomplete Yes Product_OK Good Yield & Purity? Low_Yield->Product_OK No Side_Rxn Side Reactions or Decomposition Low_Yield->Side_Rxn Yes Success Process Complete Product_OK->Success Yes Troubleshoot_Incomplete Verify: 1. Inert Atmosphere 2. Anhydrous Conditions 3. Base Activity 4. Temperature/Time Incomplete->Troubleshoot_Incomplete Troubleshoot_Side_Rxn Verify: 1. Temperature Control 2. Stoichiometry 3. Reagent Purity Side_Rxn->Troubleshoot_Side_Rxn

Caption: A decision tree for troubleshooting synthesis.

References

  • Veeprho. (n.d.). 4-Aminophenol Impurities and Related Compound. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsstofapDQB0ItkYGz6pOUZeqfIt_ajvupLrCM0n7QiphHrhASid4ij3RWQziAVNkCC2194g4FNi29xoGnPfPhfl9MZ4BWapihG0GEgh5t7SDcTQwpkf28oZnmcVa7FEbpSeUgWTNXmDNoiSEb8OeaqsnrjdOl89U=]
  • Bari, A., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. National Institutes of Health (NIH). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGADApsKGrs-JL7pkqiYnjqC4Jolto76vJLONMwM_ksMAiCXzkq335rZN7PCNauujMzEvURz2x_fU28OOAL3c5Kpdc0pTM_7IaRzwgLivDYql_Uflb_0SAUlfAgr8_PikxbfMzMQdwC2PjQFQ==]
  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [https://en.wikipedia.
  • chemeurope.com. (n.d.). Ullmann condensation. Retrieved from [https://www.chemeurope.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Buchwald–Hartwig Reaction: A Universal Method for Arylamine Synthesis. Russian Chemical Reviews.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Biscoe, M. R., et al. (2008). A New Class of Easily Activated Palladium Precatalysts for C-N and C-C Cross-Coupling Reactions. Journal of the American Chemical Society.
  • Janasz, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi_u7sRmlxKMOgSFuTiY-XH38zSLCc24-q0U8Y4fLcByGjbUvXjWdb09leQOT8NWgekEBPRRAsYUuDIU1PRFp_LnlP64-sCEY-_jo9PhEor3aBWxUjmOQWBzB6Y1FDKlLPtBuPGDkUnmexvQ==]
  • Szilágyi, A., et al. (n.d.).
  • Taillefer, M., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. National Institutes of Health (NIH). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCDvAYTthgYdLyO_0CEdOpBUqIXEhYQLc6YxVrdUtIAJIqcIHNknN-44IhV3YHg73fYNacyC1Ck1RFeL8LaM59M1v1-42raP_cc-sgpajQHNGG1_Rz28epGSGfrGjuiIPlJY3uif_EFx5HbA==]

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Technical Support Center: Crystallization of 4-(4-(Trifluoromethyl)phenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-(4-(Trifluoromethyl)phenoxy)aniline (CAS No. 13080-81-2). This guide is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common challenges associated with the purification of this compound. As a molecule with both polar (aniline) and non-polar (fluorinated phenoxy) moieties, its crystallization behavior can be nuanced. This document provides in-depth troubleshooting guides and robust protocols grounded in established crystallographic principles.

Troubleshooting Guide: From Theory to Benchtop Solutions

This section addresses specific experimental issues in a question-and-answer format. The underlying principle of recrystallization is that the solubility of a solid in a solvent increases with temperature.[1] When a hot, saturated solution is cooled, the solubility of the compound decreases, leading to the formation of pure crystals while impurities remain dissolved in the mother liquor.[2][3]

Q1: I've followed the dissolution procedure, but no crystals are forming upon cooling. What's wrong?

This is a common issue that typically points to a problem with achieving supersaturation.

Potential Causes & Step-by-Step Solutions:

  • Excess Solvent: The most frequent cause is the use of too much solvent during the initial dissolution step. This prevents the solution from becoming saturated upon cooling, and thus, no crystals will form.[4]

    • Solution: Gently heat the solution to evaporate a portion of the solvent. Once the volume is reduced, allow the solution to cool again. To check if you've evaporated enough, dip a glass stirring rod into the warm solution; a solid residue should form on the rod as it air-dries.[4]

  • Insufficient Cooling: The solution may not be cold enough for the compound's solubility to drop significantly.

    • Solution: If the flask is at room temperature, try placing it in an ice-water bath. For some solvent systems, a dry ice/acetone bath may be necessary, but be cautious of freezing the solvent itself.

  • High Kinetic Barrier to Nucleation: The solution is supersaturated, but the crystals lack a surface to begin forming (nucleate).

    • Solution A (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites.[4]

    • Solution B (Seeding): Introduce a "seed crystal"—a tiny speck of the pure compound—into the solution.[5] This provides a perfect template for further crystal growth. It is good practice to save a small amount of the crude material for this purpose before starting the recrystallization.[4]

Logical Flow for Inducing Crystallization

The following diagram outlines the decision-making process when crystallization fails to initiate.

start Solution is Clear (No Crystals) scratch Scratch Inner Flask Surface with Glass Rod start->scratch seed Add a Seed Crystal scratch->seed No Success end Crystals Form scratch->end Success concentrate Reduce Solvent Volume (Evaporate) seed->concentrate No Success seed->end Success cool Cool Further (Ice Bath) concentrate->cool reassess Re-evaluate Solvent System cool->reassess No Success cool->end Success

Caption: Decision tree for troubleshooting failure of crystal nucleation.

Q2: Instead of solid crystals, an oil is forming at the bottom of my flask. How do I fix this?

This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[4] Given that this compound has a melting point of 95-99°C, this can happen if the solution becomes supersaturated at a high temperature.[6]

Potential Causes & Step-by-Step Solutions:

  • High Impurity Level: Significant impurities can depress the melting point of the compound, making it more prone to oiling out.[7]

    • Solution: Before crystallization, consider purifying the crude material by another method, such as column chromatography, to remove major impurities.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to precipitate out of a highly concentrated solution before it has a chance to form an ordered crystal lattice.

    • Solution: Re-heat the flask to dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to ensure the saturation temperature is slightly lower.[4] Then, allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote slow crystal growth.

  • Inappropriate Solvent: The chosen solvent may have a boiling point that is too high relative to the solute's melting point.

    • Solution: Re-evaluate the solvent choice. Select a solvent with a lower boiling point or use a mixed-solvent system where the addition of an anti-solvent at a lower temperature induces crystallization.

Q3: My final yield is very low. What are the likely causes?

A low yield (e.g., <50%) suggests that a significant portion of your compound was lost during the process.

Potential Causes & Step-by-Step Solutions:

  • Using an Excessive Amount of Solvent: As mentioned in Q1, this is a primary cause of product loss to the mother liquor.[4]

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid. You can partially recover the dissolved product by evaporating some of the solvent from the filtrate and cooling it to obtain a second crop of crystals, though these may be less pure.

  • Premature Crystallization During Filtration: If the compound crystallizes in the funnel during hot filtration (a step used to remove insoluble impurities), significant product can be lost.

    • Solution: Preheat the filter funnel and the receiving flask with hot solvent vapor or in an oven before filtration to prevent the solution from cooling prematurely.[7]

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent. The compound's solubility will be much lower at this temperature, minimizing loss.

Q4: The final crystals are discolored. How can I get a pure, white product?

Discoloration, often yellow or brown for aniline derivatives, typically indicates the presence of colored, oxidized impurities.[7]

Potential Causes & Step-by-Step Solutions:

  • Oxidized Impurities: Aniline compounds are susceptible to air oxidation, forming highly colored byproducts.[8]

    • Solution: After dissolving the crude solid in the hot solvent, add a small amount (1-2% by weight of your compound) of activated charcoal. The charcoal adsorbs colored impurities onto its high surface area.[7] Keep the solution hot and gently swirl for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Frequently Asked Questions (FAQs)

What are the best solvents for crystallizing this compound?

The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9] Based on the "like dissolves like" principle, solvents of intermediate polarity are often a good starting point for substituted anilines.

Solvent ClassExamplesSuitability for this compoundRationale
Polar Protic Water, Ethanol, MethanolModerate; often used in mixed systems.The aniline group can hydrogen bond, but the bulky, non-polar trifluoromethylphenoxy group reduces solubility in highly polar solvents like water.[9]
Polar Aprotic Acetone, Ethyl AcetateGood candidates.These solvents have a good balance of polarity to dissolve the molecule when hot without being so polar that solubility remains high when cold.
Non-Polar Toluene, Heptane, HexanePoor as single solvents; good as anti-solvents.The compound has low solubility in non-polar solvents, making them suitable for use as anti-solvents in a mixed-solvent system.[7]

Recommendation: Start screening with solvents like ethanol, isopropanol, acetone, or ethyl acetate. A mixed-solvent system, such as ethanol/water or toluene/heptane, is often highly effective.

How does the cooling rate impact crystal quality and purity?

The rate of cooling is a critical parameter.

  • Slow Cooling: Promotes the formation of larger, more perfect crystals. The slow process allows molecules of the desired compound to selectively deposit onto the growing crystal lattice, excluding impurities which remain in the solution. This generally results in higher purity.

  • Rapid Cooling (Crashing Out): Leads to the formation of small, often needle-like crystals. This rapid process can trap impurities within the crystal lattice, resulting in a less pure final product.[4]

What is polymorphism and should I be concerned?

Polymorphism is the ability of a compound to exist in more than one crystal structure.[5] Different polymorphs can have different physicochemical properties, including solubility, melting point, and stability. For pharmaceutical applications, controlling the polymorphic form is critical. While it is not always a concern at the research stage, be aware that different crystallization conditions (solvent, cooling rate, temperature) can potentially yield different polymorphs.[5]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first.

  • Solvent Selection: Choose a suitable solvent from the table above in which the compound has high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of solvent to cover the solid. Heat the mixture to the solvent's boiling point with stirring.[1]

  • Achieve Saturation: Continue adding small portions of hot solvent just until all the solid dissolves. Avoid adding an excess.[4]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-5 minutes.[7]

  • (Optional) Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.[1]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove all traces of solvent.

Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization

This method is useful when no single solvent has the ideal solubility profile. It involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.[7]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol, acetone).

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent (e.g., water, heptane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[7]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collection, Washing, and Drying: Follow steps 7-8 from Protocol 1, using the ice-cold solvent mixture for washing.

Workflow for Solvent System Selection

start Start: Crude 4-(4-(CF3)phenoxy)aniline screen Screen Single Solvents (e.g., Ethanol, Acetone, Toluene) start->screen dissolve_hot Soluble in Hot Solvent? screen->dissolve_hot precip_cold Precipitates in Cold? dissolve_hot->precip_cold Yes mixed_solvent ATTEMPT MIXED SOLVENT dissolve_hot->mixed_solvent No single_solvent SUCCESS: Use Single-Solvent Protocol precip_cold->single_solvent Yes precip_cold->mixed_solvent No find_good Find 'Good' Solvent (Soluble at RT) mixed_solvent->find_good find_poor Find Miscible 'Poor' Solvent (Insoluble at RT) find_good->find_poor mixed_protocol SUCCESS: Use Mixed-Solvent Protocol find_poor->mixed_protocol

Caption: A systematic workflow for selecting an appropriate crystallization solvent system.

References

  • Recrystallization (chemistry) | Research Starters - EBSCO. (n.d.).
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
  • J-Stage. (n.d.). Recrystallization of Pharmaceutical Compounds using the Supercritical Antisolvent Process.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • BenchChem. (n.d.). Issues with aniline nitrate solubility during crystallization.
  • ChemBK. (2024, April 9). 4-(4-Trifluoromethylphenoxy)aniline.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
  • National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC.
  • ChemicalBook. (n.d.). 4-(Trifluoromethoxy)aniline CAS#: 461-82-5.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Reddit. (2014, May 26). Purify and dry aniline? : r/chemistry.

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Technical Support Center: Scaling Up the Synthesis of 4-(4-(Trifluoromethyl)phenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(4-(Trifluoromethyl)phenoxy)aniline, a key intermediate in pharmaceutical and agrochemical development.[1] This guide provides in-depth, experience-driven advice to help researchers, chemists, and process development professionals navigate the common challenges associated with this synthesis. Our focus is on robust, scalable methodologies, primarily the Ullmann condensation, with practical solutions for troubleshooting common issues.

Section 1: Synthesis Pathway Overview

The construction of the diaryl ether linkage in this compound is typically achieved via two primary metal-catalyzed cross-coupling reactions: the Ullmann Condensation (copper-catalyzed) and the Buchwald-Hartwig Amination (palladium-catalyzed).[2] While both are effective, the Ullmann condensation is often preferred for large-scale synthesis due to the lower cost of copper catalysts compared to palladium.[3][4]

The Ullmann condensation involves the coupling of an aryl halide with a phenol, facilitated by a copper catalyst and a base.[5] For this specific target molecule, the most common route is the reaction between 4-aminophenol and an aryl halide such as 4-fluorobenzotrifluoride or 4-bromobenzotrifluoride . The electron-withdrawing nature of the trifluoromethyl group on the aryl halide enhances its reactivity in this type of coupling.[6]

Diagram 1: Ullmann Condensation for Target Synthesis

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for scale-up: Ullmann or Buchwald-Hartwig? A1: For industrial-scale production, the Ullmann condensation is generally more cost-effective. Palladium catalysts used in the Buchwald-Hartwig amination are significantly more expensive than copper catalysts.[4] While Buchwald-Hartwig reactions often proceed under milder conditions, modern advancements in Ullmann chemistry, such as the use of specific ligands, have improved reaction efficiency and lowered temperature requirements, making it a robust choice for scale-up.[7][8]

Q2: What are the critical starting material specifications? A2: High purity of starting materials is crucial.

  • 4-Aminophenol: Should be free of excessive oxidation (often appears as a discolored, brownish solid). Purity should be >98%.

  • Aryl Halide (e.g., 4-bromobenzotrifluoride): Must be anhydrous. The presence of water can lead to side reactions and deactivate certain bases.[9] Purity should be >99%.

  • Solvent: Anhydrous grade polar aprotic solvents like DMF, NMP, or non-polar solvents like toluene are commonly used.[6] The choice can significantly impact reaction rate and yield.[9]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) must be finely powdered and thoroughly dried to ensure maximum surface area and reactivity.[9]

Q3: What are the primary safety concerns? A3:

  • Solvents: High-boiling polar aprotic solvents like DMF and NMP have associated reproductive toxicity and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reagents: 4-Aminophenol is harmful if swallowed or inhaled. 4-Halobenzotrifluorides can be irritants.

  • Exotherm: While not violently exothermic, the reaction requires heating. On a large scale, controlled heating and monitoring of the internal temperature are essential to prevent runaway reactions.

Section 3: Detailed Experimental Protocol (Ullmann Condensation)

This protocol is a representative procedure for a lab-scale synthesis and should be optimized for specific equipment and scaled-up requirements.

Table 1: Reagents and Reaction Parameters

Reagent/ParameterMolar Eq.Quantity (for 10g product scale)Notes
4-Aminophenol1.04.05 gEnsure high purity
4-Bromobenzotrifluoride1.19.30 gSlight excess to drive reaction
Copper(I) Iodide (CuI)0.050.35 gCatalyst
N,N-Dimethylglycine0.100.38 gLigand to accelerate reaction[10]
Potassium Carbonate (K₂CO₃)2.010.2 gAnhydrous, finely powdered base
Toluene-100 mLAnhydrous solvent
Temperature -110 °C (Reflux)
Reaction Time -12-24 hoursMonitor by TLC/HPLC

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-aminophenol (4.05 g), copper(I) iodide (0.35 g), N,N-dimethylglycine (0.38 g), and anhydrous potassium carbonate (10.2 g).

  • Inert Atmosphere: Purge the flask with dry nitrogen for 15 minutes to establish an inert atmosphere. This is critical to prevent oxidation of the 4-aminophenol and the copper catalyst.

  • Reagent Addition: Add anhydrous toluene (100 mL) followed by 4-bromobenzotrifluoride (9.30 g) via syringe.

  • Reaction Execution: Begin vigorous stirring and heat the mixture to reflux (approx. 110 °C). The reaction color will typically change to a deep brown or green.

  • Monitoring: Monitor the reaction progress every 2-4 hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of 4-aminophenol is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the insoluble base and copper salts. Wash the filter cake with ethyl acetate (2 x 20 mL).

    • Combine the organic filtrates and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol/water or heptane/ethyl acetate to yield pure this compound.[2]

Section 4: Troubleshooting Guide

This section addresses specific issues in a question-and-answer format.

Diagram 2: Troubleshooting Logic for Low Yield

Problem 1: Low or no product yield.

  • Potential Cause: Inactive catalyst or poor quality reagents. The presence of water is particularly detrimental as it can hydrolyze the aryl halide and inactivate carbonate bases.[9]

  • Solution:

    • Verify Reagents: Ensure all starting materials, especially the solvent and base, are anhydrous. Dry the K₂CO₃ in an oven ( >150 °C) for several hours before use. Use a freshly opened bottle of anhydrous solvent.

    • Catalyst Activity: Use a fresh source of Cu(I) catalyst. Copper(I) salts can oxidize to inactive Copper(II) species upon prolonged exposure to air.

    • Base Selection: The choice of base is critical. Potassium carbonate (K₂CO₃) is a cost-effective option, but cesium carbonate (Cs₂CO₃) is more soluble and often provides higher yields, albeit at a higher cost.[4][6]

Problem 2: Reaction stalls before completion, with starting materials still present.

  • Potential Cause: Insufficient base or poor mixing, especially on a larger scale. The base is a solid, and inefficient stirring can lead to poor contact with the reactants.

  • Solution:

    • Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring for reactions larger than 1 L to ensure the solid base remains well-suspended.

    • Base Stoichiometry & Form: Ensure at least 2 equivalents of a finely powdered base are used. A coarse base will have a lower surface area and reduced reactivity.

    • Ligand Choice: The ligand may not be optimal. While N,N-dimethylglycine is effective, other ligands like L-proline or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) have been shown to accelerate Ullmann couplings and may be more effective for your specific substrate.[7][10]

Problem 3: Significant formation of a dehalogenated arene byproduct (benzotrifluoride).

  • Potential Cause: Reductive dehalogenation is a known side reaction in copper-catalyzed couplings.[9] This can be exacerbated by suboptimal ligand choice or the presence of trace impurities that act as hydrogen donors.

  • Solution:

    • Ligand Screening: The ligand plays a key role in promoting the desired C-O bond formation over the dehalogenation pathway. Screening different ligands (e.g., phenanthroline derivatives, different amino acids) can identify a more selective system.

    • Temperature Control: Excessively high temperatures can sometimes favor side reactions. Try running the reaction at the lowest effective temperature (e.g., 100-110 °C instead of >130 °C).

Problem 4: Difficulty in purifying the final product.

  • Potential Cause: Formation of closely-eluting impurities or residual copper in the product.

  • Solution:

    • Aqueous Work-up: During the work-up, washing the organic layer with an aqueous solution of ammonia or ammonium chloride can help chelate and remove residual copper salts.

    • Chromatography Modifier: When performing column chromatography, the amine functional group on the product can cause peak tailing on acidic silica gel. Adding a small amount (0.5-1%) of triethylamine to the eluent system can neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[2]

    • Recrystallization: If chromatography is not providing sufficient purity, recrystallization is an excellent final step. Experiment with different solvent systems (e.g., ethanol/water, isopropanol, toluene/heptane) to find conditions that selectively crystallize the desired product.

References

  • Benchchem. (n.d.). Technical Support Center: Ullmann Diaryl Ether Synthesis. Benchchem.
  • Buck, E. et al. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. ResearchGate.
  • ChemBK. (2024). 4-(4-Trifluoromethylphenoxy)aniline. ChemBK.
  • Wolfe, B. R. et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA.
  • Guidechem. (n.d.). How is 4-(Trifluoromethoxy)aniline synthesized?. Guidechem.
  • Benchchem. (n.d.). Application Notes and Protocols for Ullmann Condensation Reaction with Copper(I) Bromide. Benchchem.
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
  • Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Royal Society of Chemistry.
  • (n.d.). Understanding the Synthesis and Properties of 4-(Trifluoromethoxy)aniline.
  • NIH. (n.d.). Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. NIH.
  • ChemicalBook. (n.d.). 4-[4-(trifluoromethoxy)phenoxy]aniline synthesis. ChemicalBook.
  • NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH.
  • Gujadhur, R. K., & Bates, C. G. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.
  • Ma, D. et al. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters.
  • ResearchGate. (n.d.). The Ullmann Ether Condensation. ResearchGate.
  • ResearchGate. (n.d.). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. ResearchGate.
  • NIH. (n.d.). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. NIH.
  • ACS Publications. (n.d.). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. ACS Publications.
  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • PubMed. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. PubMed.
  • Books. (n.d.). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books.
  • Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of 4-Phenoxyaniline. Benchchem.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • OpenOChem Learn. (n.d.). Buchwald -Hartwig Amination. OpenOChem Learn.
  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. ResearchGate.
  • PubChem. (n.d.). 4-(Trifluoromethoxy)aniline. PubChem.
  • Scimplify. (n.d.). 4-(Trifluoromethoxy)aniline (CAS NO : 461-82-5). Scimplify.
  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Organic Syntheses.

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Technical Support Center: A Researcher's Guide to 4-(4-(Trifluoromethyl)phenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-(Trifluoromethyl)phenoxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its handling, storage, and use in experimental settings. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and success of your research.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during your experiments with this compound. The solutions provided are based on established chemical principles and experience with structurally similar compounds.

Q1: I'm having trouble dissolving this compound in my reaction solvent. What should I do?

A1: Difficulty in dissolving this compound can often be attributed to the choice of solvent and the crystalline nature of the compound. The molecule possesses both polar (aniline) and nonpolar (trifluoromethylphenoxy) moieties, influencing its solubility.

Initial Steps:

  • Solvent Selection: While comprehensive solubility data for this specific compound is limited, its structure suggests good solubility in many common organic solvents.[1] For a starting point, refer to the solubility profile of a structurally analogous compound, 4-bromo-3-(trifluoromethyl)aniline, which is soluble in polar aprotic solvents like diethyl ether and dichloromethane, and polar protic solvents like methanol.[2] A table summarizing solvent polarity can be a useful reference.[3]

  • Gentle Heating: For many organic compounds, a modest increase in temperature can significantly improve solubility. Warm your solvent gently while stirring. Be cautious not to overheat, as this could lead to degradation.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution.

Advanced Troubleshooting:

  • Solvent Mixtures: If a single solvent is ineffective, a co-solvent system may be the solution. For instance, a mixture of a nonpolar solvent like toluene with a more polar solvent such as methanol or isopropanol can be effective.

  • Purity Check: Impurities can sometimes affect solubility. If you suspect your material is impure, consider purification by recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the compound's solubility at different temperatures.

Q2: My reaction with this compound is giving low yields and multiple side products. What could be the cause?

A2: Low yields and the formation of unexpected side products often point to issues with reaction conditions or the stability of the starting material.

Potential Causes and Solutions:

  • Reactivity of the Aniline Group: The amine group in this compound is a nucleophile and can participate in various side reactions.

    • Protecting Groups: If the aniline nitrogen is interfering with your desired transformation, consider using a suitable protecting group (e.g., Boc, Cbz). The choice of protecting group will depend on the overall reaction scheme and the conditions for its removal.

  • Stability Under Reaction Conditions:

    • Acidic Conditions: While some related compounds show relative stability in acidic conditions, degradation can still occur, potentially leading to cleavage of the ether linkage or other unwanted reactions.[4] If your reaction is run in strong acid, consider if a milder acid or a non-acidic route is feasible.

    • Oxidative Conditions: Anilines are susceptible to oxidation, which can lead to colored impurities and byproducts.[5] If your reaction involves oxidizing agents or is exposed to air for extended periods at elevated temperatures, this could be a contributing factor. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

    • Thermal Stress: Prolonged heating can lead to decomposition.[4] Monitor your reaction progress (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times at high temperatures.

  • Incompatible Reagents: Ensure that all reagents are compatible with the aniline and ether functionalities. Strong bases can deprotonate the amine, and highly reactive electrophiles may react at multiple sites on the molecule.

Q3: The color of my this compound has changed from off-white to a brownish tint upon storage. Is it still usable?

A3: A change in color, particularly darkening, is a common indicator of degradation in anilines, often due to oxidation upon exposure to air and light.[5]

Assessment and Remediation:

  • Purity Assessment: Before using the discolored material, it is crucial to assess its purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) can help identify the presence of impurities.[6][7]

  • Purification: If significant degradation has occurred, purification is recommended. Recrystallization from a suitable solvent system is often an effective method for purifying solid organic compounds.

  • Preventative Measures: To prevent future degradation, store this compound in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and storage of this compound.

Handling and Safety

Q1: What are the primary safety precautions I should take when handling this compound? A1: As with any chemical, it is essential to handle this compound in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Q2: What should I do in case of accidental exposure? A2:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for detailed first-aid measures.

Storage and Stability

Q3: What are the ideal storage conditions for this compound? A3: To maintain its purity and stability, this compound should be stored in a tightly closed container, protected from light and moisture. A cool, dry, and well-ventilated location is recommended. For long-term storage, consider placing it under an inert atmosphere.[5]

Q4: What materials are incompatible with this compound? A4: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can lead to vigorous and potentially hazardous reactions.[5]

Physicochemical Properties

Q5: What is the expected appearance and melting point of this compound? A5: It is typically an off-white to light-colored solid. The melting point of a structurally similar compound, 4-bromo-3-(trifluoromethyl)aniline, is in the range of 47-49 °C, which can give a rough idea of the physical state at room temperature.[2]

Q6: Where can I find spectroscopic data for this compound? A6: Spectroscopic data for this specific molecule may be found in chemical databases such as PubChem or in the supporting information of scientific publications where it has been synthesized or used. For structurally similar compounds like 4-(trifluoromethyl)aniline and 4-(trifluoromethoxy)aniline, extensive NMR, IR, and MS data are available in public databases, which can be useful for comparison.[6][8][9]

Visualizing Workflows

To further assist in your experimental design and troubleshooting, the following diagrams illustrate key decision-making processes.

G Troubleshooting Workflow for Unexpected Analytical Results start Unexpected Analytical Result (NMR, MS, etc.) check_purity Is the starting material pure? start->check_purity purify_sm Purify starting material (recrystallization, chromatography) check_purity->purify_sm No check_reaction Were reaction conditions appropriate? check_purity->check_reaction Yes re_run_analysis Re-run analysis on purified material purify_sm->re_run_analysis check_reaction->re_run_analysis Yes, but still unexpected analyze_side_products Characterize side products check_reaction->analyze_side_products No check_structure Is the unexpected result consistent with a known side reaction or rearrangement? analyze_side_products->check_structure optimize_conditions Optimize reaction conditions (temp, time, solvent, inert atm.) re_run_reaction Re-run reaction with optimized conditions optimize_conditions->re_run_reaction check_structure->optimize_conditions No consult_literature Consult literature for similar transformations check_structure->consult_literature Yes

Caption: Troubleshooting workflow for unexpected analytical results.

G Storage and Handling Decision Tree start Handling this compound duration Storage Duration? start->duration experiment_type Type of Experiment? start->experiment_type short_term Short-term (< 1 month) duration->short_term long_term Long-term (> 1 month) duration->long_term storage_short Store in tightly sealed vial in a cool, dark, dry place. short_term->storage_short storage_long Store in tightly sealed vial under inert atmosphere (N2 or Ar) in a cool, dark, dry place. long_term->storage_long sensitive_reaction Sensitive Reaction (e.g., catalysis, moisture-sensitive) experiment_type->sensitive_reaction routine_use Routine Use experiment_type->routine_use handling_sensitive Handle in a glovebox or under inert atmosphere. Use anhydrous solvents. sensitive_reaction->handling_sensitive handling_routine Handle in a well-ventilated fume hood. Ensure reagents and glassware are dry. routine_use->handling_routine

Sources

Technical Support Center: Safe Handling of 4-(4-(Trifluoromethyl)phenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 4-(4-(Trifluoromethyl)phenoxy)aniline was publicly available at the time of this document's creation. The following guidance is synthesized from safety data for structurally similar compounds, including 4-(trifluoromethoxy)aniline and 4-phenoxy-3-(trifluoromethyl)aniline, as well as general safety protocols for aromatic amines and organofluorine compounds.[1][2] It is imperative to treat this compound as a substance with a high degree of hazard and to conduct a thorough, site-specific risk assessment before commencing any experimental work. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.

Introduction for the Senior Application Scientist

Welcome to the technical support guide for this compound. As a senior application scientist, your role demands a synthesis of rigorous scientific practice with an unwavering commitment to safety. This molecule, a substituted aniline, is a valuable building block in pharmaceutical and materials science research. However, its structure suggests significant toxicological properties that necessitate meticulous handling and a proactive approach to safety.[2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address the practical challenges you may encounter. The causality behind each recommendation is explained to foster a deeper understanding of the necessary precautions.

Hazard Identification and Risk Assessment

Substituted anilines are a class of compounds known for their potential to cause methemoglobinemia, and many are readily absorbed through the skin.[2] The presence of a trifluoromethyl group can enhance lipophilicity, potentially increasing dermal absorption and systemic toxicity.

Anticipated Hazard Classification: Based on analogous compounds, this compound should be handled as a substance that is:

  • Acutely Toxic: Likely toxic if swallowed and potentially fatal in contact with skin.[3]

  • Skin and Eye Irritant: Expected to cause skin irritation and serious eye damage.[4]

  • Organ Toxin: May cause damage to organs through prolonged or repeated exposure.[3]

Hazard StatementPrecautionary Action
H301: Toxic if swallowed Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling. If swallowed, immediately call a poison center or doctor.[5]
H310: Fatal in contact with skin Do not get in eyes, on skin, or on clothing. Wear protective gloves, protective clothing, eye protection, and face protection. If on skin, wash with plenty of soap and water and immediately call a poison center or doctor.[5]
H318: Causes serious eye damage Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[6]
H373: May cause damage to organs through prolonged exposure Do not breathe dust/fume/gas/mist/vapors/spray. Get medical advice/attention if you feel unwell.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Personal Protective Equipment (PPE) & Handling

Question: What is the absolute minimum PPE required when working with this compound, even for a quick weighing?

Answer: There is no "minimum" PPE for a substance of this potential toxicity; "maximum" is the default. All handling, including weighing, must be conducted in a certified chemical fume hood.[7] The required PPE includes:

  • Eye Protection: Tightly sealed chemical splash goggles and a full-face shield.[3] Standard safety glasses are insufficient.

  • Hand Protection: Double-gloving is mandatory. Use a chemical-resistant outer glove (e.g., nitrile or neoprene) over an inner glove.[8] Inspect gloves for any signs of degradation or perforation before each use.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required. Consider a chemically resistant apron for procedures with a higher splash risk.

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory. Do not wear perforated shoes or sandals in the laboratory.

Troubleshooting: My gloves feel tacky/have changed color after handling the compound.

  • Immediate Action: This is a sign of glove degradation and chemical permeation. Immediately and safely remove the gloves, wash your hands thoroughly with soap and water, and inspect your skin for any signs of irritation or discoloration.

  • Causality: The solvent used to dissolve the aniline or the aniline itself is chemically attacking the glove material.

  • Solution: Consult a glove compatibility chart for the specific solvents you are using. You may need to switch to a different glove material (e.g., butyl rubber or Viton™) for adequate protection. Dispose of the contaminated gloves as hazardous waste.

Section 2: Storage and Stability

Question: How should I store this compound?

Answer: Proper storage is crucial to maintain the compound's integrity and ensure safety.

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5]

  • Container: Keep the container tightly closed.[7]

  • Security: Store in a locked cabinet or an area accessible only to authorized personnel.[3]

  • Atmosphere: While not explicitly stated for this compound, many anilines are sensitive to light and air. Storing under an inert atmosphere (e.g., argon or nitrogen) is a prudent measure to prevent degradation, which often manifests as a darkening in color.[7]

Section 3: Spills and Emergency Procedures

Question: What is the correct procedure for a small spill (e.g., <5 mL) inside a chemical fume hood?

Answer: A small spill inside a fume hood can be managed by trained personnel with the correct equipment.

Spill_Response_Workflow

Troubleshooting: I've had a skin exposure despite wearing gloves.

  • Immediate Action: This is a medical emergency. Go directly to the nearest safety shower and rinse the affected area for at least 15 minutes. While rinsing, have a colleague call emergency services and inform them of the chemical exposure.[7] Remove all contaminated clothing while under the shower.

  • Causality: This indicates a catastrophic failure of PPE (e.g., a tear in the glove) or a procedural error.

  • Follow-up: Seek immediate medical attention after the initial decontamination.[9] Provide the medical team with the safety data for the most similar compound available. All work with this chemical must cease until a full incident review is completed to identify the cause and implement corrective actions.

Section 4: Waste Disposal

Question: How do I dispose of waste containing this compound?

Answer: All waste streams containing this compound must be treated as hazardous waste.

  • Segregation: Halogenated organic waste should be collected separately from non-halogenated waste.[10]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Solid Waste: Contaminated items such as gloves, absorbent materials, and weighing papers should be double-bagged and placed in a designated solid hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a dedicated, properly labeled, and sealed container for halogenated organic waste. Do not mix with incompatible waste streams.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[3] Contact your institution's Environmental Health and Safety (EH&S) department for specific procedures.

Waste_Segregation_Decision_Tree

References

  • PubChem. (n.d.). 4-(p-Tolyloxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • CPAchem. (2022). Safety data sheet: 4-(Trifluoromethyl)aniline. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). What to Do in a Chemical Emergency. Retrieved from [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

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Technical Support Center: Resolving Poor Solubility of 4-(4-(Trifluoromethyl)phenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-(Trifluoromethyl)phenoxy)aniline. This document provides in-depth troubleshooting strategies and foundational knowledge to address the significant solubility challenges often encountered with this compound. Our goal is to empower researchers, scientists, and drug development professionals with the expertise to handle this molecule effectively in their experimental workflows.

Understanding the Challenge: Why is This Compound Poorly Soluble?

This compound (PubChem CID: 2760751) possesses a chemical structure that inherently limits its solubility in aqueous and many common organic solvents.[1] The primary contributors to this issue are:

  • High Lipophilicity : The trifluoromethyl (-CF3) group and the phenoxy ring are highly lipophilic (oil-loving), which increases the molecule's tendency to dissolve in non-polar environments and repel polar solvents like water.[2][3] The -CF3 group is a strong electron-withdrawing group known to increase the lipophilicity of molecules.[2][4]

  • Strong Crystal Lattice Energy : The planar aromatic rings and the potential for intermolecular hydrogen bonding via the aniline (-NH2) group can lead to a stable, tightly packed crystal structure. Significant energy is required to overcome these lattice forces and allow the solvent to solvate individual molecules.

  • Weak Basicity : While the aniline group is basic, the powerful electron-withdrawing effect of the trifluoromethyl group reduces the electron density on the nitrogen atom.[2][5] This lowers the compound's pKa (predicted pKa ≈ 4.41), making it a weak base that requires a lower pH to become protonated and, thus, more water-soluble.[6]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common lab solvents?

A1: While extensive quantitative data is scarce, based on its structure and data from similar compounds, its solubility is generally low in polar protic solvents (like water and ethanol) and higher in polar aprotic and non-polar organic solvents. It is reported to have high solubility in some organic solvents, though specifics are often not provided in datasheets.[6] A systematic solvent screening is the most reliable approach.

Q2: I tried dissolving the compound in methanol, and it's not working. Why?

A2: Although methanol is a versatile solvent, the high lipophilicity of the trifluoromethyl-phenoxy portion of the molecule can dominate its behavior, limiting solubility even in moderately polar solvents like methanol. While some similar compounds are qualitatively described as soluble in methanol, this can be concentration-dependent.[7] If you are working at higher concentrations, you may need to explore more suitable organic solvents or alternative techniques.

Q3: Can I use heat to improve solubility?

A3: Yes, gently heating the solvent while dissolving the compound can increase solubility by providing the energy needed to break the crystal lattice. However, be cautious. Always check the compound's thermal stability. For this compound, the boiling point is high (326°C), suggesting good thermal stability for moderate heating during dissolution.[6] Be aware that the compound may precipitate out of solution upon cooling.

Q4: How does pH affect the solubility of this compound?

A4: As a weak base, the compound's solubility in aqueous media is pH-dependent. Lowering the pH well below its predicted pKa of ~4.41 will protonate the aniline group (-NH2 to -NH3+), creating a charged species that is significantly more water-soluble.[6] This is a key strategy for aqueous formulations.[8][9]

Q5: Are co-solvents a good option?

A5: Absolutely. Co-solvents are one of the most effective and common strategies for dissolving poorly soluble compounds.[10][11][12] A mixture of a water-miscible organic solvent (in which the compound is soluble) and water can create a solvent system with the ideal polarity to dissolve the compound for biological assays or other applications.[13]

Systematic Troubleshooting Workflow for Poor Solubility

If you are facing difficulties dissolving this compound, follow this systematic workflow. This decision-making process is designed to efficiently guide you toward a viable solution.

Solubility_Workflow start Start: Compound will not dissolve solvent_screen Step 1: Systematic Solvent Screening (See Protocol 1 & Table 1) start->solvent_screen is_soluble_organic Is it soluble in a suitable organic solvent? solvent_screen->is_soluble_organic use_neat Use neat organic solvent (e.g., DMSO, DMA) is_soluble_organic->use_neat Yes co_solvent Step 2: Develop a Co-Solvent System (See Protocol 2) is_soluble_organic->co_solvent No / Incompatible is_soluble_co Is it soluble in a co-solvent system? co_solvent->is_soluble_co use_co_solvent Use optimized co-solvent system is_soluble_co->use_co_solvent Yes ph_adjust Step 3: pH Modification (for aqueous media) (See Protocol 3) is_soluble_co->ph_adjust No is_soluble_ph Is it soluble with pH adjustment? ph_adjust->is_soluble_ph use_ph_solution Use buffered acidic solution is_soluble_ph->use_ph_solution Yes advanced Advanced Strategies: Consult literature for surfactants, cylodextrins, or solid dispersions. is_soluble_ph->advanced No

Caption: Key structural features influencing solubility.

The -CF3 group is a powerful bioisostere in medicinal chemistry, often added to enhance metabolic stability and membrane permeability by increasing lipophilicity. [2][4][14]However, this same property is a primary driver of poor aqueous solubility. The aniline group, while weakly basic, is the key to overcoming this. By protonating it in an acidic environment, you introduce a positive charge, fundamentally altering the molecule's physical properties to favor interaction with polar water molecules, thereby increasing solubility.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Heliyon. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • 4-(4-Trifluoromethylphenoxy)aniline - Physico-chemical Properties. ChemBK. Available at: [Link]

  • The Impact of Trifluoromethyl Groups in Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PubMed Central. Available at: [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. PubMed Central. Available at: [Link]

  • This compound | C13H10F3NO. PubChem. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Trifluoromethyl group. Wikipedia. Available at: [Link]

  • Tactics to Improve Solubility. The Royal Society of Chemistry. Available at: [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

Sources

Technical Support Center: Optimizing Analytical Detection of 4-(4-(Trifluoromethyl)phenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of 4-(4-(Trifluoromethyl)phenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for common analytical techniques. Our goal is to equip you with the expertise to overcome challenges and ensure the integrity of your experimental results.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound.[1][2] This section addresses common issues encountered during HPLC analysis.

Troubleshooting Guide: HPLC

Q1: I'm observing poor peak shape (tailing or fronting) for my analyte. What are the likely causes and solutions?

A1: Peak tailing is a common issue when analyzing amines by reverse-phase HPLC.[3][4] This is often due to strong interactions between the basic amine group and residual acidic silanols on the silica-based stationary phase.

  • Causality: The lone pair of electrons on the aniline nitrogen can form strong hydrogen bonds with surface silanols, leading to a secondary retention mechanism that broadens and tails the peak.

  • Solutions:

    • Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1%). These "silanol blockers" will preferentially interact with the active sites on the stationary phase, minimizing their interaction with your analyte.[4]

    • pH Adjustment: Increasing the mobile phase pH to above the pKa of the residual silanols (typically around 3.5-4.5) can deprotonate them, reducing their ability to interact with the protonated amine. However, be mindful of the column's pH stability range.

    • Column Selection: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.[3] Modern hybrid-silica or polymer-based columns also offer improved peak shape for amines.

Q2: My analyte's retention time is inconsistent between injections. What should I check?

A2: Retention time instability can compromise the reliability of your method. The root cause often lies in the HPLC system's hardware or mobile phase preparation.

  • Troubleshooting Steps:

    • System Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. Inconsistent equilibration can lead to drifting retention times.

    • Pump Performance: Check for pressure fluctuations, which may indicate air bubbles in the pump, faulty check valves, or leaks. Degas the mobile phase thoroughly and prime the pump.

    • Mobile Phase Composition: Inaccurately prepared mobile phases or solvent evaporation can alter the solvent strength and, consequently, the retention time. Prepare fresh mobile phase daily and keep solvent reservoirs capped.

    • Column Temperature: Fluctuations in ambient temperature can affect retention. Use a column oven to maintain a constant and controlled temperature.[5]

    • Sample Matrix Effects: If the sample is dissolved in a solvent stronger than the mobile phase, it can lead to peak distortion and retention time shifts. Whenever possible, dissolve your sample in the initial mobile phase.

HPLC FAQs

Q: What is a good starting point for developing an HPLC method for this compound?

A: A reversed-phase C18 column is a robust starting point.[6] A typical mobile phase would consist of a gradient of acetonitrile and water, both containing 0.1% formic acid to promote protonation of the analyte and improve peak shape.[6] Detection by UV is commonly performed at wavelengths around 226 nm or 258 nm.[5]

Q: How can I improve the sensitivity of my HPLC method?

A: To enhance sensitivity, consider the following:

  • Detector Wavelength: Ensure you are using the wavelength of maximum absorbance for this compound. This can be determined using a UV-Vis spectrophotometer or a diode array detector.

  • Injection Volume: Increasing the injection volume can increase the signal, but be cautious of overloading the column, which can lead to peak broadening.[7]

  • Sample Concentration: If possible, concentrate your sample before injection.

  • Detector Choice: For significantly higher sensitivity, consider coupling your HPLC to a mass spectrometer (LC-MS).[1]

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1][2] It offers high sensitivity and structural information, making it ideal for impurity identification.[2]

Troubleshooting Guide: GC-MS

Q1: I'm seeing significant peak tailing for my analyte. What's the cause and how can I fix it?

A1: Similar to HPLC, peak tailing in GC for amines is often due to active sites in the system.[3]

  • Causality: The primary amine group of this compound can interact with active sites in the injector liner, on the column stationary phase, or at the transfer line to the mass spectrometer.[3]

  • Solutions:

    • Inlet Liner: Use a deactivated liner, and consider one with glass wool to aid in volatilization and trap non-volatile matrix components.[8] However, be aware that the glass wool itself can be a source of activity if not properly deactivated.[8]

    • Column Choice: Utilize a column specifically designed for the analysis of basic compounds, often referred to as a "base-deactivated" or "amine-specific" column.[3]

    • Derivatization: In some cases, derivatizing the amine group can reduce its polarity and activity, leading to improved peak shape.[3]

    • System Conditioning: Regularly bake out the column according to the manufacturer's instructions to remove contaminants that can create active sites.

Q2: I'm not detecting my compound, or the signal is very low. What are the possible reasons?

A2: A lack of signal can be due to several factors, from sample introduction to detector issues.[9]

  • Troubleshooting Workflow:

    G Start No or Low Signal Injector Check Injector: - Blockage? - Correct Temperature? Start->Injector Gas Check Carrier Gas: - Flowing? - Leaks? Injector->Gas Column Check Column: - Properly Installed? - Broken? Gas->Column Detector Check MS Detector: - On? - Correctly Tuned? Column->Detector Conclusion Systematically resolve the issue. Detector->Conclusion

    Caption: Troubleshooting workflow for no or low signal in GC-MS.

  • Detailed Checks:

    • Injector: Ensure the injector is at an appropriate temperature to volatilize the analyte without causing thermal degradation.[1] Check for blockages in the syringe or the inlet.

    • Carrier Gas: Verify that the carrier gas is flowing at the correct rate and that there are no leaks in the system.[9]

    • Column Installation: An improperly installed column can lead to leaks or poor sample transfer.[7]

    • Mass Spectrometer: Confirm that the mass spectrometer is turned on, properly tuned, and set to acquire data in the correct mass range for your analyte.

GC-MS FAQs

Q: What are typical GC-MS operating conditions for this analyte?

A: A good starting point would be a capillary column such as an AT-210 or equivalent.[10] The oven temperature program would typically start at a lower temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure good separation.[1][10] Helium is commonly used as the carrier gas.[10] The injector temperature is often set around 250°C.[1]

Q: How do I prepare my sample for GC-MS analysis?

A: The sample should be dissolved in a volatile organic solvent such as acetone, methanol, or hexane.[11] Avoid non-volatile solvents like DMSO or DMF, and do not use water.[11] The concentration should typically be in the range of 0.1-0.5 mg/mL.[11] It is also recommended to filter the sample to remove any particulate matter that could clog the injector or column.[12]

Section 3: Sample Preparation

Proper sample preparation is crucial for obtaining reliable and reproducible results.[12]

Sample Preparation FAQs

Q: What is the best way to prepare a sample of this compound from a biological matrix like plasma?

A: For biological matrices, a protein precipitation step is often necessary.[6] A common procedure involves adding a threefold excess of a cold organic solvent like acetonitrile to the plasma sample.[6] After vortexing and centrifugation to pellet the precipitated proteins, the supernatant can be collected for analysis.[6]

Q: I'm analyzing for trace levels of the analyte. What sample preparation technique should I use to concentrate my sample?

A: Solid-phase extraction (SPE) is an effective technique for concentrating analytes from a dilute solution and removing matrix interferences. The choice of SPE sorbent will depend on the sample matrix and the physicochemical properties of the analyte. For an aniline derivative, a reverse-phase (e.g., C18) or a cation-exchange sorbent could be suitable.

Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • UV Detection: 258 nm

    • Gradient: Start with a low percentage of Mobile Phase B, and ramp up to a high percentage over several minutes to elute the analyte.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[2]

Protocol 2: GC-MS Analysis of this compound
  • GC Conditions:

    • Column: Base-deactivated, mid-polarity capillary column (e.g., AT-210, 30 m x 0.53 mm x 1.0 µm)[10]

    • Carrier Gas: Helium at a constant pressure of 3.0 psi[10]

    • Injector Temperature: 250°C

    • Oven Program: 50°C initial, ramp at 3°C/min to 125°C, hold for 5 min, then ramp at 45°C/min to 230°C, hold for 5 min.[10]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: m/z 50-500

  • Sample Preparation:

    • Prepare a 0.1-0.5 mg/mL solution of the sample in a volatile solvent like methylene chloride or methanol.[2][11]

Data Summary
ParameterHPLC-UVGC-MS
Principle Partitioning between liquid mobile phase and solid stationary phasePartitioning between gaseous mobile phase and liquid/solid stationary phase
Best For Non-volatile, thermally labile compoundsVolatile, thermally stable compounds
Sensitivity GoodExcellent
Structural Info Limited (UV spectrum)Detailed (Mass spectrum)

Section 4: General FAQs

Q: How should I store this compound and its solutions to ensure stability?

A: The pure compound should be stored in a cool, dark place, and under an inert atmosphere if possible. Solutions should be prepared fresh daily for the best results. If storage is necessary, keep them refrigerated and protected from light. Some anilines can be susceptible to oxidative degradation.

Q: What are some potential degradation products of this compound that I should be aware of?

A: While specific degradation pathways for this exact molecule are not extensively published, related anilines can undergo oxidation or hydrolysis under certain conditions. For instance, 4-(trifluoromethyl)aniline is a known degradation product of the drug teriflunomide under thermal, acidic, and oxidative stress.[4] It is plausible that this compound could be susceptible to similar degradation mechanisms.

References

  • BenchChem. (2025). A Technical Guide to 4-(Trifluoromethyl)aniline-d4 for Researchers.
  • AxisPharm. (n.d.).
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • CIPAC. (n.d.). 1,3-bis(4-trifluoromethoxyphenyl)urea and 4-(trifluoromethoxy)aniline HPLC Method 5091/m.
  • Analytical Method Summaries. (2023, December 10).
  • Shared Research Facilities. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS.
  • Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
  • El-Kassem, M. A., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. BMC Chemistry, 17(1), 1-13.
  • SIELC Technologies. (n.d.). Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column.
  • Techiescientist. (n.d.).
  • ResearchGate. (n.d.). Troubleshooting amine plants.
  • Nageswari, A., et al. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Analytical Chemistry: An Indian Journal, 10(10), 648-653.
  • BenchChem. (2025). Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.
  • BenchChem. (2025). A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS.
  • Agilent Technologies. (2011, March 25). Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool.

Sources

Technical Support Center: Derivatization of 4-(4-(Trifluoromethyl)phenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the derivatization of 4-(4-(Trifluoromethyl)phenoxy)aniline. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging building block. Here, we will address common experimental hurdles with in-depth, mechanistically grounded explanations and provide robust, field-proven protocols to ensure your success.

The core challenge in modifying this compound stems from its electronic properties. The molecule's structure, featuring a potent electron-withdrawing trifluoromethyl (-CF3) group, significantly influences the reactivity of the primary amine, demanding carefully optimized reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why are my derivatization reactions with this compound so slow or low-yielding compared to simpler anilines?

The primary reason is the reduced nucleophilicity of the aniline nitrogen. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group. Through the phenoxy ether linkage, it pulls electron density away from the aniline ring via inductive and resonance effects.[1] This depletion of electron density on the nitrogen atom makes its lone pair of electrons less available to attack electrophiles, rendering the amine a significantly weaker nucleophile than unsubstituted aniline.[1] Consequently, reactions that depend on this nucleophilic attack, such as acylation or alkylation, are often sluggish and may require more forcing conditions to proceed to completion.

Q2: What are the most common and successful derivatization strategies for this molecule?

The most frequently performed and synthetically useful derivatizations of the amino group include:

  • N-Acylation: Formation of an amide bond with carboxylic acids, acyl chlorides, or anhydrides. This is a foundational transformation for building more complex molecules.[2][3]

  • N-Sulfonylation: Reaction with sulfonyl chlorides to form stable sulfonamides, a common functional group in medicinal chemistry.[4][5]

  • C-N Cross-Coupling: Palladium- or copper-catalyzed reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, to form N-aryl bonds.[6][7]

Q3: How does the trifluoromethyl (-CF3) group impact purification?

The -CF3 group significantly increases the lipophilicity of the molecule and its derivatives.[8] This can lead to challenges during purification:

  • Column Chromatography: Compounds may exhibit strong retention on normal-phase silica gel, requiring more polar solvent systems for elution. Tailing is also a common issue. Careful optimization of the eluent system (e.g., using small amounts of a polar modifier like methanol or a basic additive like triethylamine) is often necessary.

  • Solubility: The high lipophilicity may affect solubility in common recrystallization solvents.

  • Product vs. Starting Material Separation: The starting material and the derivatized product may have very similar polarities, making chromatographic separation difficult. High-resolution TLC is essential for developing an effective separation method.

Visualizing the Electronic Challenge

The diagram below illustrates how the electron-withdrawing nature of the trifluoromethyl group deactivates the aniline nitrogen, reducing its nucleophilic character.

G cluster_0 Electronic Effects on this compound CF3 CF3 (Strong Electron- Withdrawing Group) PhenoxyRing Phenoxy Ring CF3->PhenoxyRing Inductive Pull Ether Ether Linkage (-O-) PhenoxyRing->Ether AnilineRing Aniline Ring Ether->AnilineRing Withdraws e- density NH2 NH2 Group (Nucleophilic Center) AnilineRing->NH2 Depletes e- on Nitrogen Result Reduced Nucleophilicity (Slow Reactions) NH2->Result G Start Reaction Failed: Low or No Conversion Check_Atmosphere Is atmosphere strictly inert? Start->Check_Atmosphere Check_Base Is base strong enough? (e.g., NaOtBu) Check_Atmosphere->Check_Base Yes Fix_Atmosphere Action: Improve degassing and use glovebox/Schlenk line. Check_Atmosphere->Fix_Atmosphere No Check_Ligand Using a modern biaryl phosphine ligand? (e.g., XPhos) Check_Base->Check_Ligand Yes Fix_Base Action: Switch to NaOtBu, KOtBu, or LHMDS. Check_Base->Fix_Base No Check_Catalyst Using a well-defined precatalyst? Check_Ligand->Check_Catalyst Yes Fix_Ligand Action: Switch to XPhos, RuPhos, or BrettPhos. Check_Ligand->Fix_Ligand No Success Reaction Successful Check_Catalyst->Success Yes Fix_Catalyst Action: Switch to a G3/G4 precatalyst. Check_Catalyst->Fix_Catalyst No Fix_Atmosphere->Start Re-run Fix_Base->Start Re-run Fix_Ligand->Start Re-run Fix_Catalyst->Start Re-run

Sources

Technical Support Center: Method Refinement for 4-(4-(Trifluoromethyl)phenoxy)aniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and subsequent reactions of 4-(4-(trifluoromethyl)phenoxy)aniline. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, field-tested insights into the nuances of working with this valuable synthetic intermediate. The presence of the electron-withdrawing trifluoromethyl group imparts unique electronic properties that require careful consideration in reaction design and execution. This resource offers a comprehensive question-and-answer-based troubleshooting guide and a set of frequently asked questions to navigate the common challenges encountered during the synthesis and derivatization of this compound.

Troubleshooting Guide: Synthesis of this compound

The synthesis of this compound typically involves the formation of a diaryl ether bond, most commonly achieved through Ullmann condensation or Buchwald-Hartwig amination. Each method presents a unique set of challenges.

Scenario 1: Low or No Yield in Ullmann Condensation

Question: I am attempting to synthesize this compound via the Ullmann condensation of 4-bromobenzotrifluoride and 4-aminophenol, but I am observing very low to no product formation. What are the likely causes and how can I rectify this?

Answer: This is a common issue, often stemming from the deactivation of the aryl halide by the electron-withdrawing trifluoromethyl group, which can make the traditional high-temperature Ullmann reaction sluggish.[1] Here’s a systematic approach to troubleshooting:

  • Inadequate Catalyst Activity: The success of an Ullmann reaction is highly dependent on the activity of the copper catalyst.

    • Solution:

      • Use a Cu(I) source: Employ a fresh, high-purity copper(I) salt such as CuI or CuBr.

      • In-situ activation: If using copper metal, activate it prior to use by treatment with a reducing agent like zinc powder in hot water.[2]

      • Ligand assistance: The addition of a ligand can significantly enhance the catalytic activity of copper. Consider screening ligands such as 1,10-phenanthroline or N,N-dimethylglycine.[3]

  • Suboptimal Reaction Conditions: The traditional harsh conditions of the Ullmann reaction may not be suitable for this specific substrate combination.

    • Solution:

      • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are generally preferred.[1]

      • Base Selection: A strong inorganic base is typically required. Screen bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be critical and substrate-dependent.

      • Temperature and Reaction Time: While Ullmann reactions often require high temperatures (150-210 °C), prolonged exposure to extreme heat can lead to decomposition.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Side Reactions: The electron-deficient nature of 4-bromobenzotrifluoride can promote side reactions.

    • Solution:

      • Stoichiometry Control: Carefully control the stoichiometry of your reactants. A slight excess of the 4-aminophenol may help to drive the reaction towards the desired product and suppress self-coupling of the aryl halide.[3]

      • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the starting materials and product.[3]

Scenario 2: Incomplete Conversion in Buchwald-Hartwig Amination

Question: I am using a Buchwald-Hartwig approach to couple 4-bromobenzotrifluoride with an ammonia equivalent to form the target aniline, but the reaction stalls at partial conversion. How can I drive the reaction to completion?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its efficiency is highly dependent on the catalyst system and reaction conditions.[4] The electron-withdrawing trifluoromethyl group on the aryl halide can influence the oxidative addition step. Here are key parameters to optimize:

  • Ligand Selection: The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig reaction.

    • Solution: For electron-deficient aryl halides, bulky and electron-rich biarylphosphine ligands are often superior. Consider screening ligands such as XPhos, RuPhos, or t-BuXPhos.[3][5]

  • Base and Solvent Compatibility: The base and solvent system must be carefully chosen to ensure sufficient reactivity without causing degradation.

    • Solution:

      • Base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[6] However, for sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ might be more suitable.[6]

      • Solvent: Toluene and dioxane are standard solvents. For improved solubility of the base, co-solvents or alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) can be beneficial.[6]

  • Catalyst Precursor and Activation: The generation of the active Pd(0) species is crucial.

    • Solution: Using a pre-catalyst can lead to more reproducible results. If using a Pd(II) source like Pd(OAc)₂, ensure that the conditions are suitable for its reduction to Pd(0).

  • Ammonia Equivalent: The choice of ammonia surrogate can impact the reaction outcome.

    • Solution: While aqueous ammonia can be used, other ammonia equivalents like LiN(SiMe₃)₂ or Ph₃SiNH₂ may offer better results under specific conditions.[7]

Parameter Recommendation for Ullmann Condensation Recommendation for Buchwald-Hartwig Amination
Catalyst Cu(I) salt (e.g., CuI)Pd pre-catalyst
Ligand 1,10-phenanthroline, N,N-dimethylglycineBulky, electron-rich phosphines (e.g., XPhos, RuPhos)
Base Strong inorganic base (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS)
Solvent High-boiling polar aprotic (e.g., DMF, DMSO)Toluene, Dioxane, 2-MeTHF
Temperature 120-180 °C80-110 °C

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

A1: Common impurities include unreacted starting materials (4-bromobenzotrifluoride and 4-aminophenol), the product of hydrodehalogenation of the aryl halide (benzotrifluoride), and products from the self-coupling of the starting materials.[3] To minimize these, it is crucial to optimize the stoichiometry of the reactants and ensure a strictly inert atmosphere.

Q2: How can I effectively purify crude this compound?

A2: The most common and effective purification methods are column chromatography and recrystallization.

  • Column Chromatography: Use silica gel with a gradient elution of hexane and ethyl acetate. To prevent peak tailing of the aniline product on the acidic silica gel, it is advisable to add a small amount (0.5-1% v/v) of triethylamine to the eluent.

  • Recrystallization: A suitable solvent system, such as ethanol/water or toluene/hexane, can be used to obtain highly pure crystalline material.

Q3: The trifluoromethyl group on my aniline seems to reduce its reactivity in subsequent acylation reactions. How can I overcome this?

A3: The strong electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the aniline nitrogen.[8] To facilitate acylation or other reactions at the amino group, you may need to employ more forcing conditions or more reactive reagents.

  • Use a stronger base: To fully deprotonate the aniline or to activate the coupling partner, a stronger base might be necessary.

  • More reactive acylating agents: Instead of a carboxylic acid with a coupling agent, consider using the corresponding acid chloride or anhydride.

  • Higher reaction temperatures: Increasing the reaction temperature can help to overcome the activation energy barrier.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: As with all chemicals, it is essential to consult the Safety Data Sheet (SDS) before use. Trifluoromethylated anilines should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Experimental Protocols

Protocol 1: Ullmann Condensation for the Synthesis of this compound

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine 4-aminophenol, 4-bromobenzotrifluoride, CuI, ligand, and base in a flask. inert Evacuate and backfill with Argon/Nitrogen. start->inert solvent Add anhydrous DMF. inert->solvent heat Heat to 150°C with stirring. solvent->heat monitor Monitor by TLC/LC-MS. heat->monitor cool Cool to room temperature. monitor->cool filter Dilute with EtOAc and filter through Celite. cool->filter extract Wash with water and brine. filter->extract dry Dry over Na₂SO₄ and concentrate. extract->dry purify Purify by column chromatography. dry->purify

Caption: Workflow for Ullmann Condensation.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-aminophenol (1.0 equiv.), 4-bromobenzotrifluoride (1.2 equiv.), copper(I) iodide (0.1 equiv.), 1,10-phenanthroline (0.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe.

  • Reaction: Heat the reaction mixture to 150 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and the copper catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate containing 0.5% triethylamine).

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of this compound

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine 4-bromobenzotrifluoride, Pd pre-catalyst, and ligand in a glovebox. reagents Add base and ammonia equivalent. start->reagents solvent Add anhydrous toluene. reagents->solvent heat Heat to 100°C with stirring. solvent->heat monitor Monitor by TLC/LC-MS. heat->monitor cool Cool to room temperature. monitor->cool filter Filter through Celite. cool->filter extract Wash with water and brine. filter->extract dry Dry over MgSO₄ and concentrate. extract->dry purify Purify by column chromatography. dry->purify

Caption: Workflow for Buchwald-Hartwig Amination.

  • Reaction Setup: In a glovebox, to an oven-dried vial, add 4-bromobenzotrifluoride (1.0 equiv.), a palladium pre-catalyst (e.g., G3-XPhos, 0.02 equiv.), and the corresponding ligand if not using a pre-catalyst.

  • Reagent Addition: Add sodium tert-butoxide (1.4 equiv.) and the ammonia equivalent (e.g., LiN(SiMe₃)₂, 1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of Celite.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate containing 0.5% triethylamine).

References

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Validation & Comparative

A Comparative Analysis of 4-(4-(Trifluoromethyl)phenoxy)aniline and Other Substituted Anilines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the aniline scaffold remains a cornerstone for the development of novel therapeutics. However, the strategic selection of substituents on the aniline ring is a critical determinant of a molecule's ultimate pharmacological profile. This guide provides an in-depth comparison of 4-(4-(trifluoromethyl)phenoxy)aniline with other substituted anilines, offering insights into the nuanced interplay between chemical structure and biological activity. We will explore how the unique electronic and steric properties of the trifluoromethylphenoxy group influence physicochemical characteristics, synthetic accessibility, and pharmacological relevance, supported by experimental data and established protocols.

The Rise of Fluorinated Substituents in Anilines

The deliberate incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, into drug candidates has become a prevalent strategy in drug design.[1][2][3][4] These groups can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[3][5] The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can significantly impact the pKa of the aniline nitrogen, thereby influencing its ionization state at physiological pH and its ability to participate in crucial intermolecular interactions.[1]

Physicochemical Properties: A Tale of Two Substituents

The introduction of different substituents onto the aniline ring dramatically alters its physicochemical properties. Let's compare this compound with other representative anilines to illustrate this point.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKaLogP
Aniline93.13-61844.60.9
4-Fluoroaniline111.12-1.91874.651.15
4-Chloroaniline127.5768-712324.151.83
4-Methoxyaniline123.1557-592435.341.34
4-(Trifluoromethyl)aniline161.1243-4683-85 (at 12 mmHg)3.52.4
4-(Trifluoromethoxy)aniline177.12Liquid73-75 (at 10 mmHg)3.752.8
This compound 269.22 95-99 Not available Not available Not available

As evidenced in the table, the trifluoromethyl group in 4-(trifluoromethyl)aniline significantly lowers the pKa compared to aniline and its electron-donating counterpart, 4-methoxyaniline. This decreased basicity can be advantageous in drug design, as it may reduce off-target interactions with aminergic receptors and improve oral bioavailability. The trifluoromethoxy group in 4-(trifluoromethoxy)aniline further enhances lipophilicity (LogP) while maintaining a low pKa.[6][7]

The Structural Significance of the Phenoxy Linker

The ether linkage in phenoxyaniline derivatives provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its target protein. This class of compounds has shown significant promise as kinase inhibitors, targeting key signaling pathways implicated in cancer and other diseases.[8][9]

Caption: Impact of substituents on aniline properties.

Synthetic Accessibility: A Practical Consideration

The feasibility of synthesizing a target molecule on a large scale is a critical factor in drug development. The synthesis of substituted anilines often involves well-established chemical transformations.

General Synthetic Strategies for Substituted Anilines

Many substituted anilines are commercially available or can be synthesized through straightforward reactions such as:

  • Nitration followed by reduction: A common route for introducing an amino group to an aromatic ring.

  • Nucleophilic aromatic substitution (SNAr): Useful for introducing substituents onto an activated aromatic ring.

  • Buchwald-Hartwig amination: A powerful cross-coupling reaction for forming carbon-nitrogen bonds.

Synthesis of this compound

A common method for the synthesis of this compound involves a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation or a related palladium-catalyzed etherification.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via an Ullmann condensation reaction.

Materials:

  • 4-Aminophenol

  • 1-Chloro-4-(trifluoromethyl)benzene

  • Potassium carbonate (K2CO3), anhydrous

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 eq), 1-chloro-4-(trifluoromethyl)benzene (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reagents.

  • Reaction: Heat the reaction mixture to reflux (approximately 140-150 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the product using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. DMF is a skin and respiratory irritant.

Biological and Pharmacological Relevance: A Comparative Perspective

The true value of a substituted aniline in drug discovery lies in its biological activity and pharmacokinetic profile.

Aniline Metabolism and Toxicity

A significant concern with aniline-containing compounds is their potential for metabolic activation by cytochrome P450 enzymes to form reactive metabolites, which can lead to toxicity.[10][11] The substitution pattern on the aniline ring plays a crucial role in mitigating this risk. Electron-withdrawing groups, such as the trifluoromethyl group, can decrease the electron density of the aromatic ring, making it less susceptible to oxidative metabolism.

Phenoxyanilines as Kinase Inhibitors

Phenoxyaniline derivatives have emerged as a privileged scaffold for the development of kinase inhibitors.[8] For example, derivatives of 4-phenoxyquinoline have been identified as potent and selective inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase, a key player in cancer cell proliferation and angiogenesis.[8][9] The substitutions on both the phenoxy and aniline rings are critical for achieving high potency and selectivity.

Structure-Activity Relationships (SAR)

The structure-activity relationship (SAR) of phenoxyaniline derivatives is a complex interplay of electronic and steric factors. For instance, in a series of 3-cyano-4-(phenoxyanilino)quinolines developed as MEK inhibitors, the presence of alkoxy groups on the quinoline ring and specific substitutions on the phenoxy ring were found to be crucial for optimal activity.[8]

Conclusion

The selection of substituents on an aniline scaffold is a pivotal decision in the design of new drug candidates. This compound represents a sophisticated molecular architecture that leverages the benefits of a trifluoromethyl group to modulate electronic properties and a flexible phenoxy linker to optimize binding to biological targets. When compared to simpler substituted anilines, it offers a more complex and potentially more potent and selective pharmacological profile, particularly in the realm of kinase inhibition. However, this complexity also brings challenges in terms of synthesis and the potential for increased lipophilicity, which must be carefully balanced to achieve desirable drug-like properties. A thorough understanding of the structure-property and structure-activity relationships of various substituted anilines is essential for the rational design of the next generation of therapeutics.

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A Comparative Guide to the Synthesis of 4-(4-(Trifluoromethyl)phenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-(Trifluoromethyl)phenoxy)aniline is a crucial building block in the development of pharmaceuticals and advanced materials. Its unique structure, featuring a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. This guide provides an in-depth comparison of the primary synthetic routes to this important molecule: the Ullmann condensation, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Route 1: The Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O bonds, leading to diaryl ethers. It typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures.

Reaction Mechanism

The precise mechanism of the Ullmann condensation is still a subject of discussion, but it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper phenoxide, oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to yield the diaryl ether and regenerate the active copper(I) species.

Ullmann_Condensation cluster_0 Ullmann Condensation Catalytic Cycle Cu(I)X Cu(I)X Cu(I)OAr' Cu(I)OAr' Cu(I)X->Cu(I)OAr' Ar'OH, Base Ar-Cu(III)(X)OAr' Ar-Cu(III)(X)OAr' Cu(I)OAr'->Ar-Cu(III)(X)OAr' Ar-X (Oxidative Addition) Ar-Cu(III)(X)OAr'->Cu(I)X Product Ar-O-Ar' Ar-Cu(III)(X)OAr'->Product Reductive Elimination

Caption: Proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol

This protocol is a representative example for the synthesis of a diaryl ether via Ullmann condensation and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-aminophenol (1.0 equiv.), 1-iodo-4-(trifluoromethyl)benzene (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Extraction: Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Route 2: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction has become a staple in modern organic synthesis due to its broad substrate scope and high functional group tolerance.

Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst.

Buchwald_Hartwig cluster_1 Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Ar-X (Oxidative Addition) Ar-Pd(II)(NHR')L [Ar-Pd(II)(NH₂R')]⁺X⁻ Ar-Pd(II)(X)L->Ar-Pd(II)(NHR')L R'NH₂ Ar-Pd(II)(NHR')L->Pd(0)L Product Ar-NHR' Ar-Pd(II)(NHR')L->Product Base, Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This is a general protocol for a Buchwald-Hartwig amination and should be optimized for the synthesis of this compound.

  • Catalyst Pre-formation (optional): In a glovebox, to a vial add Pd₂(dba)₃ (0.01 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.02 equiv.), and anhydrous toluene. Stir for 10 minutes.

  • Reaction Setup: To a separate flame-dried flask, add 4-bromophenol (1.0 equiv.), 4-(trifluoromethyl)aniline (1.2 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Catalyst Addition: Add anhydrous toluene to the flask, followed by the pre-formed catalyst solution.

  • Reaction: Heat the mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the residue by column chromatography to yield the final product.

Route 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of C-O bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of synthesizing this compound, this would typically involve the reaction of a suitably activated fluoro- or chloro-nitrobenzene with 4-aminophenol, followed by reduction of the nitro group.

Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (phenoxide) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.

SNAr_Mechanism cluster_2 SNAr Reaction Mechanism Reactants Ar-X + Nu⁻ Meisenheimer Meisenheimer Complex [Ar(X)(Nu)]⁻ Reactants->Meisenheimer Addition Product Ar-Nu + X⁻ Meisenheimer->Product Elimination

A Comparative Guide to the Biological Activity of 4-(4-(Trifluoromethyl)phenoxy)aniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of rational drug design. The 4-(4-(trifluoromethyl)phenoxy)aniline core is a privileged scaffold, offering a versatile platform for developing novel therapeutic agents. The introduction of the trifluoromethyl group often enhances metabolic stability and binding affinity, making this class of compounds particularly attractive for targeting a range of biological pathways implicated in diseases such as cancer and neuroinflammation.[1] This guide provides a comprehensive comparison of the biological activities of various analogs of this compound, supported by experimental data and protocols to inform researchers and drug development professionals in their quest for more potent and selective therapeutics.

The this compound Scaffold: A Foundation for Diverse Biological Activity

The core structure, this compound, combines three key motifs: a trifluoromethyl group, a phenoxy linker, and an aniline moiety. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the physicochemical properties of the molecule, including its lipophilicity and metabolic stability.[1] The phenoxy-aniline linkage provides a flexible yet defined spatial arrangement for interaction with biological targets. The aniline nitrogen serves as a critical site for further chemical modifications, allowing for the exploration of a wide chemical space to optimize biological activity.

Comparative Analysis of Biological Activities: A Focus on Anticancer Properties

A significant body of research on phenoxyaniline derivatives has focused on their potential as anticancer agents.[2] The biological activity is highly dependent on the nature and position of substituents on both the phenoxy and aniline rings, as well as the introduction of additional heterocyclic systems.

Cytotoxicity Against Cancer Cell Lines

The in vitro cytotoxicity of novel compounds is a primary indicator of their potential as anticancer drugs. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.[3][4]

Table 1: Comparative Cytotoxicity (IC50, µM) of Selected Phenoxyaniline Analogs in Various Cancer Cell Lines

Compound IDCore Structure ModificationCancer Cell LineIC50 (µM)Reference
Analog A 4-Anilinoquinazoline derivativeA431 (Skin Carcinoma)2.62[3]
Analog B 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidineA375 (Melanoma)>50[3]
Analog C 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidineC32 (Melanoma)28.3[3]
Analog D 2-Morpholino-4-anilinoquinolineHepG2 (Liver Cancer)8.50[5]
Analog E 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidineSKOV-3 (Ovarian Cancer)0.89[6]

Analysis of Structure-Activity Relationships (SAR):

The data presented in Table 1, compiled from various studies, highlights key SAR trends. The fusion of the aniline moiety with a quinazoline ring (Analog A) confers significant cytotoxicity against skin carcinoma cells.[3] In contrast, certain thiazolo[4,5-d]pyrimidine derivatives (Analogs B and C) show moderate to low activity against melanoma cell lines.[3] The introduction of a morpholino group at the 2-position and further substitution on the aniline ring of a 4-anilinoquinoline scaffold (Analog D) results in potent activity against liver cancer cells.[5] Furthermore, complex pyrimidine derivatives designed as dual EGFR/ErbB-2 inhibitors (Analog E) demonstrate sub-micromolar potency against ovarian cancer cells.[6] These findings underscore the critical role of the heterocyclic system attached to the aniline in determining both the potency and selectivity of the cytotoxic effects.

Mechanism of Action: Kinase Inhibition

Many phenoxyaniline derivatives exert their anticancer effects by inhibiting specific protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

A notable class of phenoxyaniline derivatives, specifically 3-cyano-4-(phenoxyanilino)quinolines, have been identified as potent inhibitors of MEK (MAP Kinase Kinase), a central component of the MAPK/ERK signaling pathway.[2] Aberrant activation of this pathway is a common feature in many human cancers.

MAPK_ERK_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Inhibitor Phenoxyaniline Analog (MEK Inhibitor) Inhibitor->MEK

Caption: The MAPK/ERK signaling pathway and the point of inhibition by phenoxyaniline-based MEK inhibitors.

Other classes of phenoxyaniline-related compounds, such as 4-phenoxyquinoline derivatives, have been developed as inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[2][7] Dysregulation of PDGFR signaling is implicated in various cancers.[2] Similarly, 4-anilinoquinazoline and related pyrimidine derivatives have been designed to target the Epidermal Growth Factor Receptor (EGFR) and ErbB-2, which are key drivers in several epithelial cancers.[6][8]

The inhibitory activity of these compounds is typically determined through in vitro kinase assays, which measure the ability of the compound to block the phosphorylation of a substrate by the target kinase.

Neuroprotective and Anti-inflammatory Activities

Beyond cancer, recent studies have explored the potential of trifluoromethyl-containing aniline derivatives in the context of neurodegenerative diseases. Neuroinflammation is a key pathological feature of conditions like Parkinson's disease.[9][10]

A fluoxetine derivative, 4-[3-oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium chloride (OTPM), has demonstrated significant anti-inflammatory and neuroprotective effects.[9][10] In lipopolysaccharide (LPS)-stimulated microglial cells, OTPM was shown to decrease the production of nitric oxide (NO) and pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.[10]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylation & Degradation of IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Proinflammatory_Genes Inhibitor OTPM Inhibitor->IKK

Caption: Simplified NF-κB signaling pathway illustrating the inhibitory action of OTPM on IKK.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.

General Synthesis of 4-Anilinoquinazoline Derivatives

A common method for the synthesis of the 4-anilinoquinazoline core involves the condensation of an appropriate aniline with a suitable quinazoline precursor.[3]

Step-by-Step Protocol:

  • A solution of the desired this compound (0.33 mmol) and formamidine acetate (0.55 mmol) in absolute ethanol (10 mL) is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux and maintained for 6 hours.

  • After cooling to room temperature, the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield the 4-anilinoquinazoline derivative.

  • Further modifications can be introduced through subsequent reactions.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a standard procedure for evaluating the cytotoxic potential of chemical compounds.[3][11]

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate (5,000-10,000 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24 hours (allow for attachment) Seed_Cells->Incubate_24h Treat_Compounds Treat cells with various concentrations of test compounds Incubate_24h->Treat_Compounds Incubate_48_72h Incubate for 48-72 hours Treat_Compounds->Incubate_48_72h Add_MTT Add MTT solution to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours (formazan crystal formation) Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm using a plate reader Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: A typical workflow for an in vitro cytotoxicity assessment using the MTT assay.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that modifications to the aniline moiety, often through the incorporation of various heterocyclic systems, are a powerful strategy to modulate biological activity and selectivity. While much of the focus has been on anticancer applications, particularly kinase inhibition, emerging research highlights the potential of these compounds in other therapeutic areas such as neuroinflammation.

Future research should aim for a more systematic exploration of the chemical space around this scaffold. The synthesis and screening of focused libraries of analogs with systematic variations will be crucial for elucidating more precise structure-activity relationships. Furthermore, in-depth mechanistic studies, including the identification of specific molecular targets and the exploration of potential off-target effects, will be essential for the translation of these promising compounds from the laboratory to the clinic. The integration of computational modeling and in vitro screening can further accelerate the discovery and optimization of next-generation therapeutics based on the this compound core.

References

  • A Comparative Guide to the Cytotoxicity of Trifluoromethyl-Aniline Deriv
  • A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Deriv
  • Structure of two aniline derivatives as potent anticancer lead compounds.
  • Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. PubMed Central.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. PubMed.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. PubMed.
  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed.
  • Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. MDPI.
  • Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (O…. OUCI.

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A Comparative Guide to the Validation of Analytical Methods for 4-(4-(Trifluoromethyl)phenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth, objective comparison of analytical methodologies for the characterization and quantification of 4-(4-(Trifluoromethyl)phenoxy)aniline, a key building block in the synthesis of various pharmaceutical compounds. The integrity of final drug products hinges on the meticulous quality control of such starting materials.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, grounding them in established scientific principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] We will explore and compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic techniques, supported by proposed experimental frameworks and validation parameters.

The Imperative of Method Validation

Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. The objective, as defined by the ICH, is to demonstrate that an analytical procedure is suitable for its intended purpose.[1][3] This is achieved by evaluating a set of performance characteristics. The recently revised ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), emphasizes a lifecycle and Quality-by-Design (QbD) approach.[1]

The core validation parameters we will consider for each technique include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValue/InformationSource
Chemical FormulaC13H10F3NO[6][7]
Molecular Weight269.22 g/mol [7]
AppearanceWhite crystalline solid[6]
Melting Point95-99 °C[6]
SolubilityLow solubility in water, high solubility in organic solvents.[6]

These properties suggest that chromatographic methods will be highly effective, and the presence of chromophores (the substituted benzene rings) indicates that UV-Vis spectrophotometry is a viable detection method.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is arguably the most versatile and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and applicability to a wide range of analytes. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

Proposed HPLC Methodology

The following protocol is a robust starting point for the development and validation of an analytical method for this compound, based on established methods for similar aniline derivatives.[8][9][10][11]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (e.g., in a 60:40 v/v ratio). The exact ratio should be optimized for ideal retention and peak shape. The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase can improve peak symmetry for aniline compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (A UV scan should be performed to determine the wavelength of maximum absorbance).

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a suitable organic solvent like acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected working range.

  • For the analysis of unknown samples, dissolve a precisely weighed amount of the sample in the mobile phase to achieve a concentration within the calibration range.

Workflow for HPLC Method Validation

Caption: Workflow for HPLC method validation based on ICH guidelines.

Gas Chromatography (GC): A Powerful Alternative for Volatile and Semi-Volatile Analytes

Gas chromatography is an excellent technique for the analysis of volatile and thermally stable compounds. Given the nature of this compound, GC can be a highly effective method, particularly for impurity profiling where volatile process-related impurities might be present.[12][13][14][15]

Proposed GC Methodology

This proposed method is adapted from established protocols for related trifluoromethylaniline and other aniline compounds.[12][13]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). An MS detector provides greater specificity and structural information.

  • Autosampler for precise injections.

Chromatographic Conditions:

  • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split or splitless, depending on the required sensitivity.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Detector Temperature (FID): 300 °C

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent such as acetone or ethyl acetate at a concentration of 1 mg/mL.

  • Prepare calibration standards by serial dilution of the stock solution.

  • Dissolve unknown samples in the chosen solvent to a concentration within the linear range of the method.

Logical Relationship for GC Method Development

GC_Method_Development Analyte Analyte Properties (Volatility, Stability) Column Column Selection (e.g., DB-5ms) Analyte->Column Temp Temperature Program (Resolution vs. Time) Column->Temp Detector Detector Choice (FID vs. MS) Temp->Detector Validation Method Validation (ICH Parameters) Detector->Validation

Caption: Key decision points in developing a GC analytical method.

Spectroscopic Methods: For Confirmation and Quantification

Spectroscopic techniques are invaluable for structural confirmation and can also be used for quantification, although they are generally less specific than chromatographic methods when used alone.[16][17][18][19]

UV-Visible Spectrophotometry

This technique is simple, cost-effective, and suitable for routine quantification where the sample matrix is not complex.

Methodology:

  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., ethanol or acetonitrile).

  • Determine λmax: Scan a dilute solution of this compound from approximately 200 to 400 nm to identify the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the unknown sample solution and determine its concentration from the calibration curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is primarily a qualitative technique used for identification. It provides a molecular "fingerprint" by identifying the functional groups present. For this compound, characteristic peaks would be expected for the N-H stretches of the amine, C-F stretches of the trifluoromethyl group, and C-O-C stretches of the ether linkage, as well as aromatic C-H and C=C vibrations.

Comparison of Analytical Methods

The choice of analytical technique depends on the specific requirements of the analysis. The following table provides a comparative overview.

ParameterHPLC-UVGC-FID/MSUV-Vis Spectrophotometry
Specificity High (excellent for separating impurities)Very High (MS provides mass fragmentation patterns)Low (susceptible to interference from absorbing impurities)
Sensitivity High (ng to µg/mL range)Very High (pg to ng range, especially with MS)Moderate (µg/mL to mg/mL range)
Linearity (r²) Typically >0.999Typically >0.995Typically >0.99
Accuracy (% Recovery) Typically 98-102%Typically 95-105%Typically 98-102%
Precision (%RSD) < 2%< 5%< 2%
Typical Use Case Primary method for purity, assay, and stability testing.Impurity profiling, analysis of volatile related substances.Quick, routine quantification in a controlled matrix.
Limitations Requires soluble, non-volatile analytes.Requires volatile and thermally stable analytes.Lacks specificity for complex samples.

Conclusion: Selecting the Appropriate Method

For comprehensive quality control of this compound in a drug development setting, a combination of analytical techniques is often the most robust approach.

  • RP-HPLC with UV detection stands out as the primary recommended method for routine quality control, including assay and purity determinations. Its high precision, accuracy, and ability to separate potential non-volatile impurities make it ideal for release and stability testing.

  • GC-MS serves as an excellent orthogonal method. It is particularly valuable for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents or starting materials from synthesis.

  • Spectroscopic methods like FTIR and UV-Vis are essential supporting techniques. FTIR is invaluable for identity confirmation, while UV-Vis spectrophotometry offers a rapid, cost-effective method for simple quantitative checks where high specificity is not required.

Ultimately, the development and validation of any analytical method must be a systematic process, guided by a thorough understanding of the analyte, the potential impurities, and the stringent requirements of the pharmaceutical industry. The methodologies and comparative data presented in this guide provide a solid foundation for establishing scientifically sound and defensible analytical procedures for this compound.

References

  • ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. (2023). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). (2023). [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ChemBK. 4-(4-Trifluoromethylphenoxy)aniline. [Link]

  • PubChem. This compound. [Link]

  • CIPAC. 1,3-bis(4-trifluoromethoxyphenyl)urea and 4-(trifluoromethoxy)aniline HPLC Method 5091/m. [Link]

  • National Center for Biotechnology Information. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. [Link]

  • SIELC Technologies. Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column. [Link]

  • Analytical Method Summaries. (2021). [Link]

  • TSI Journals. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in -... (2010). [Link]

  • Semantic Scholar. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. [Link]

  • ResearchGate. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. (2025). [Link]

  • Scribd. Introduction To Spectroscopic Methods of Analysis. [Link]

  • PubMed. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. [Link]

  • Pharmaceutical Sciences. impurity profiling and drug characterization: backdrop and approach. [Link]

  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Dove Research & Analytics Laboratory. Product - N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)-4-(trifluoromethyl)aniline. [Link]

  • PubChem. 4-(Trifluoromethoxy)aniline. [Link]

  • Google Patents. CN107356682A - A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4-.
  • YouTube. Spectroscopic methods of chemical analysis (FSC). (2015). [Link]

  • ManTech Publications. Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. (2025). [Link]

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A Comparative Spectroscopic Guide to 4-(4-(Trifluoromethyl)phenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural verification of molecular compounds is paramount. 4-(4-(Trifluoromethyl)phenoxy)aniline serves as a key building block in the synthesis of a variety of functional molecules. Its utility is predicated on its defined structure, which consists of an aniline moiety linked via an ether bridge to a phenyl ring bearing a strongly electron-withdrawing trifluoromethyl group. The accurate and unambiguous characterization of this molecule is essential for ensuring the integrity of subsequent research and development.

This guide provides an in-depth, comparative analysis of the key spectroscopic data for this compound. By examining its signature features in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we offer researchers a reliable reference for structural confirmation. Furthermore, by comparing its spectral data with that of related, simpler molecules, we aim to illuminate the causal relationships between specific structural motifs and their spectroscopic outputs, thereby enhancing the foundational understanding of these powerful analytical techniques.

Molecular Structure and Spectroscopic Implications

The structure of this compound incorporates several key functional groups that give rise to a unique spectroscopic fingerprint.

  • Aniline Ring (Ring A): An electron-rich aromatic ring substituted with an electron-donating amine (-NH₂) group.

  • Trifluoromethyl)phenoxy Ring (Ring B): An aromatic ring made electron-deficient by the powerful inductive and resonance effects of the trifluoromethyl (-CF₃) group.

  • Ether Linkage (-O-): Connects the two aromatic rings and influences their electronic environments.

  • Amine Group (-NH₂): A primary amine that is a key site for chemical reactivity and provides distinct signals in ¹H NMR and FT-IR.

  • Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group that significantly impacts the chemical shifts of nearby nuclei in both ¹H and ¹³C NMR spectroscopy.

¹H NMR Spectroscopy Analysis

Proton NMR is a cornerstone technique for elucidating the electronic environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on each of the two aromatic rings.

Predicted ¹H NMR Data Summary

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a, H-a'~6.7-6.9Doublet2H~8-9
H-b, H-b'~6.9-7.1Doublet2H~8-9
H-c, H-c'~7.0-7.2Doublet2H~8-9
H-d, H-d'~7.5-7.7Doublet2H~8-9
-NH₂~3.7-4.0Broad Singlet2HN/A

Causality Behind the Shifts:

  • Aniline Ring (H-a, H-b): The electron-donating amine group increases the electron density on this ring, shielding the protons and causing them to appear at a relatively lower chemical shift (upfield) compared to benzene (7.34 ppm).

  • Trifluoromethyl)phenoxy Ring (H-c, H-d): The ether oxygen donates some electron density, but this is overwhelmingly counteracted by the potent electron-withdrawing effect of the -CF₃ group. This deshields the protons, shifting them significantly downfield. Protons H-d and H-d', being ortho and para to the -CF₃ group, experience the strongest effect.

  • Splitting Patterns: The para-substitution pattern on both rings leads to a classic pair of doublets for each ring system, a highly diagnostic feature.[1]

Comparative Analysis:

Compared to aniline, where aromatic protons appear between δ 6.7 and 7.2 ppm, the protons on Ring A of our target molecule are in a similar region. However, the protons on Ring B are shifted substantially downfield due to the influence of the -CF₃ group, a feature absent in simpler aniline or phenoxy compounds.

¹³C NMR Spectroscopy Analysis

Carbon NMR provides critical information about the carbon skeleton of a molecule. The presence of the highly electronegative fluorine atoms in the -CF₃ group introduces a distinctive feature: C-F coupling.

Predicted ¹³C NMR Data Summary

Carbon (Label)Predicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C1~142-144Singlet
C2, C6~116-118Singlet
C3, C5~122-124Singlet
C4~148-150Singlet
C1'~160-162Singlet
C2', C6'~118-120Singlet
C3', C5'~126-128Quartet
C4'~123-125 (q, J ≈ 255 Hz)Quartet
-CF₃~124-126 (q, J ≈ 270 Hz)Quartet

Expert Interpretation:

  • The -CF₃ Signal: The carbon of the trifluoromethyl group itself will appear as a quartet due to coupling with the three attached fluorine atoms. This is an unmistakable signature.[2]

  • C-F Coupling: The signal for the carbon atom directly attached to the -CF₃ group (C4') will also be split into a quartet, though with a smaller coupling constant. This long-range coupling is a key identifier for trifluoromethyl-substituted aromatic rings.[3]

  • Chemical Shifts: The carbons of the aniline ring (C1-C6) will show shifts influenced by the -NH₂ and -O- groups. The carbons of the other ring (C1'-C6') are significantly affected by the -CF₃ group, with C4' being notably shifted.

FT-IR Spectroscopy Analysis

Infrared spectroscopy is exceptionally useful for identifying the presence of specific functional groups based on their vibrational frequencies.

Key Diagnostic Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-H (Amine)Symmetric & Asymmetric Stretch3300 - 3500Medium, Sharp (two bands)
C-H (Aromatic)Stretch3000 - 3100Medium to Weak
C=C (Aromatic)Ring Stretch1450 - 1600Medium to Strong
C-F (-CF₃)Stretch1100 - 1350Strong, often multiple bands
C-O (Aryl Ether)Asymmetric Stretch1200 - 1275Strong
N-H (Amine)Bend1580 - 1650Medium

Trustworthiness of the Data:

  • The presence of two sharp bands in the 3300-3500 cm⁻¹ region is a classic indicator of a primary amine (-NH₂).[4][5]

  • A very strong and often broad absorption between 1100-1350 cm⁻¹ is highly characteristic of the C-F stretching vibrations of the trifluoromethyl group.

  • The strong band around 1250 cm⁻¹ is indicative of the aryl ether C-O stretch.[5] The combination of these three features provides a powerful and self-validating confirmation of the molecule's core structure.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.

Expected Mass Spectrometry Data

Ionm/z (mass-to-charge ratio)Interpretation
[M]⁺267.07Molecular Ion
[M-CF₃]⁺198Loss of trifluoromethyl radical
[C₆H₅O]⁺93Cleavage at the ether linkage
[C₆H₆N]⁺92Cleavage at the ether linkage

Fragmentation Logic:

Under electron ionization (EI), the molecular ion ([M]⁺) is formed. This high-energy ion can then fragment at its weakest points.[6] For this compound, the most probable fragmentation pathways involve the cleavage of the C-O ether bonds or the loss of the stable trifluoromethyl radical.[7][8] The observation of a peak at m/z = 267 confirms the molecular weight, while the presence of key fragment ions supports the proposed connectivity.

Experimental Protocols & Workflows

To ensure reproducibility and data integrity, the following general protocols should be observed.

General Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum using a standard pulse program. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Integrate the peaks in the ¹H spectrum and identify the multiplicities and coupling constants. Assign peaks to the corresponding nuclei in the molecule.

General Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic characterization.

Conclusion

The spectroscopic profile of this compound is distinctive and readily interpretable. The ¹H and ¹³C NMR spectra are defined by the electronic effects of the amine and trifluoromethyl substituents, leading to characteristic chemical shifts and C-F coupling patterns. The FT-IR spectrum provides unambiguous evidence for the primary amine, aryl ether, and trifluoromethyl functional groups. Finally, mass spectrometry confirms the molecular weight and shows predictable fragmentation patterns. By using this guide as a reference, researchers can confidently verify the identity and structural integrity of this important chemical intermediate.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Data.
  • Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry.
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
  • Scribd. (n.d.). Key IR Absorptions in Organic Compounds.
  • (n.d.). Table of Characteristic IR Absorptions.
  • (n.d.). IR Spectroscopy Tutorial: Amines.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • PubChem. (n.d.). 4-(Trifluoromethoxy)aniline.
  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • ResearchGate. (2025). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers.
  • ChemicalBook. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 13C NMR spectrum.
  • ResearchGate. (n.d.). An Overview of Fluorine NMR.
  • University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry.
  • Piatek, P., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2036.

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4-(4-(Trifluoromethyl)phenoxy)aniline purity analysis and confirmation

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Purity Analysis and Confirmation of 4-(4-(Trifluoromethyl)phenoxy)aniline

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. The integrity of a final active pharmaceutical ingredient (API) is intrinsically linked to the quality of its starting materials and intermediates. This guide provides an in-depth, comparative analysis of the principal analytical techniques for determining the purity of this compound, a key building block in the synthesis of various pharmaceutical compounds.

This document moves beyond a simple recitation of methods. As a senior application scientist, the goal is to provide a narrative grounded in practical experience, explaining not just how to perform the analysis, but why specific choices are made, ensuring a robust and self-validating analytical workflow.

The Analytical Challenge: Understanding Potential Impurities

A comprehensive purity analysis begins with a theoretical understanding of the potential impurities that may arise during the synthesis of this compound. A common synthetic route involves the Ullmann condensation or a similar nucleophilic aromatic substitution reaction between a p-aminophenol derivative and a p-halobenzotrifluoride.

Potential impurities can be broadly categorized as:

  • Unreacted Starting Materials: Such as 4-aminophenol and 1-chloro-4-(trifluoromethyl)benzene.

  • Isomeric Impurities: Positional isomers that may be present in the starting materials, for example, 3-(trifluoromethyl)phenol.

  • Reaction Byproducts: Including over-alkylated products or side-products from competing reactions.

  • Degradation Products: Arising from instability during synthesis or storage.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

A multi-faceted analytical approach is therefore essential for the comprehensive characterization of this compound.

Orthogonal Analytical Approaches: A Comparative Overview

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a combination of orthogonal methods—techniques that measure different chemical or physical properties—is the most rigorous approach. We will compare four principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

Data Presentation: HPLC vs. GC-MS vs. NMR vs. DSC Purity Analysis

The following table summarizes typical quantitative data that can be obtained from these four analytical techniques for a hypothetical batch of this compound.

ParameterHPLC (UV)GC-MSqNMR (¹⁹F)DSC
Purity (%) 99.599.499.699.7
Major Impurity A (%) 0.250.280.22Not Individually Quantified
Major Impurity B (%) 0.150.180.13Not Individually Quantified
Total Impurities (%) 0.500.600.400.30
Limit of Quantitation ~0.05%~0.01%~0.1%~0.1%
Primary Information Quantitative PuritySeparation of Volatiles, Structural InfoAbsolute Molar Quantity, Structural InfoAbsolute Purity of Crystalline Material

I. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its versatility, robustness, and high precision for quantifying non-volatile and thermally labile compounds.[1]

Causality Behind Experimental Choices:

  • Reversed-Phase HPLC: This is the most common mode for separating moderately polar compounds like anilines. A C18 column is a good starting point due to its hydrophobicity, which provides good retention for aromatic compounds.

  • UV Detection: The aromatic rings in this compound provide strong chromophores, making UV detection highly sensitive. A wavelength of 254 nm is often a good starting point for aromatic compounds.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC. A phosphate buffer is often added to control the pH and ensure consistent ionization of the aniline, leading to sharper peaks and reproducible retention times.

Experimental Protocol: HPLC Purity Determination

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated using the area normalization method.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for separating and identifying volatile and semi-volatile impurities. The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer makes it a powerful tool for impurity profiling.[2][3]

Causality Behind Experimental Choices:

  • Capillary Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is generally suitable for the separation of aromatic compounds.

  • Temperature Programming: A temperature gradient is used to elute a wide range of compounds with different boiling points, from residual solvents to higher molecular weight byproducts.

  • Mass Spectrometric Detection: Provides structural information for each separated component, allowing for confident identification of impurities by comparing their mass spectra to libraries (e.g., NIST).

Experimental Protocol: GC-MS Impurity Profiling

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

GC Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (50:1).

  • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 10 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

  • Source Temperature: 230 °C.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable volatile solvent such as dichloromethane or methanol.

  • Analysis: Inject the sample solution. Identify the main component and impurities by their retention times and mass spectra. Purity is determined by the peak area percentage.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR). For this compound, both ¹H and ¹⁹F NMR are highly informative.[4][5]

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number and connectivity of protons in the molecule, allowing for structural confirmation and identification of proton-containing impurities.

  • ¹⁹F NMR: The trifluoromethyl group provides a strong, sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the electronic environment, making ¹⁹F NMR an excellent tool for detecting and quantifying fluorine-containing impurities.[6][7]

  • qNMR: By adding a known amount of an internal standard with a non-overlapping signal, the absolute purity of the sample can be determined without the need for a reference standard of the analyte itself.

Experimental Protocol: ¹H and ¹⁹F NMR Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a known amount of a suitable internal standard (e.g., maleic acid for ¹H NMR, trifluorotoluene for ¹⁹F NMR) into an NMR tube. Dissolve in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

  • ¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum.

  • Data Processing: Integrate the signals of the analyte and the internal standard.

  • Purity Calculation: Calculate the purity based on the integral ratios, the number of nuclei, and the molecular weights of the analyte and the internal standard.

IV. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. For purity analysis, it relies on the principle that impurities lower and broaden the melting point of a crystalline substance.[8][9][10] DSC is considered an absolute method as it does not require a reference standard of the analyte.[11][12]

Causality Behind Experimental Choices:

  • Crystalline Sample: DSC is only applicable to crystalline materials with a sharp melting point.

  • Heating Rate: A slow heating rate (e.g., 1-2 °C/min) is used to ensure thermal equilibrium and obtain an accurate melting profile.

  • Inert Atmosphere: The analysis is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the sample.

Experimental Protocol: DSC Purity Determination

Instrumentation:

  • Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into an aluminum pan and hermetically seal it.

  • Thermal Program: Heat the sample at a rate of 2 °C/min from room temperature to a temperature above the melting point.

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.

Visualizing the Workflow

Purity Analysis and Confirmation Workflow

G cluster_0 Initial Purity Assessment cluster_1 Impurity Identification cluster_2 Absolute Purity Confirmation A Sample of this compound B HPLC Analysis A->B C Purity > 99%? B->C D GC-MS Analysis C->D No / Impurities Detected I Final Purity Report C->I Yes E NMR (1H, 19F) Analysis D->E F Identify Impurities E->F G DSC Analysis F->G H qNMR Analysis G->H H->I

Caption: Workflow for purity analysis of this compound.

Decision Tree for Method Selection

DecisionTree start What is the primary analytical goal? q1 Routine QC & Quantitation? start->q1 q2 Identify Unknown Impurities? q1->q2 No ans1 HPLC q1->ans1 Yes q3 Absolute Purity (No Standard)? q2->q3 No ans2 GC-MS q2->ans2 Volatile? ans3 NMR q2->ans3 Non-volatile? ans4 DSC q3->ans4 Crystalline? ans5 qNMR q3->ans5 Soluble?

Caption: Decision tree for selecting an analytical method.

Conclusion

The purity analysis of this compound requires a thoughtful and multi-faceted approach. While HPLC is an excellent primary technique for routine quantitative analysis, a comprehensive characterization relies on the orthogonal information provided by GC-MS, NMR, and DSC. GC-MS is invaluable for identifying volatile impurities, NMR provides definitive structural confirmation and an absolute quantitative measure, and DSC offers a robust assessment of the purity of the crystalline solid.

For researchers in drug development, employing a combination of these techniques ensures a thorough understanding of the impurity profile, leading to higher quality intermediates, more reliable experimental outcomes, and ultimately, safer and more effective pharmaceutical products.

References

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed, 2009. [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho, 2020. [Link]

  • Purity Determination by DSC. Creative Biolabs. [Link]

  • Purity Determination and DSC Tzero Technology. TA Instruments. [Link]

  • Place of DSC purity analysis in pharmaceutical development. AKJournals, 1995. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]

  • Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. ScienceDirect, 2021. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent, 2019. [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso, 2020. [Link]

  • 1,3-bis(4-trifluoromethoxyphenyl)urea and 4-(trifluoromethoxy)aniline HPLC Method. CIPAC. [Link]

  • amines, aromatic 2002. NIOSH - CDC. [Link]

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate, 2017. [Link]

  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC - NIH, 2023. [Link]

  • Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science, 2020. [Link]

  • New class of 19F pH indicators: fluoroanilines. PubMed, 1989. [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH, 2017. [Link]

  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. TSI Journals, 2010. [Link]

  • The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC - NIH, 2016. [Link]

Sources

A Comparative Guide to 4-(4-(Trifluoromethyl)phenoxy)aniline Derivatives: Synthesis, Kinase Inhibition, and Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 4-(4-(trifluoromethyl)phenoxy)aniline scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors with applications in oncology and inflammatory diseases. The trifluoromethyl group, with its unique electronic properties and metabolic stability, imparts favorable characteristics to small molecules, often enhancing their binding affinity and pharmacokinetic profiles. This guide provides a comprehensive comparative analysis of various derivatives of this compound, delving into their synthesis, structure-activity relationships (SAR), and performance in relevant biological assays. The insights presented herein are intended to equip researchers, medicinal chemists, and drug development professionals with the knowledge to navigate the chemical space of these promising compounds.

The Core Scaffold: Rationale and Synthetic Strategies

The this compound core combines several key features that make it an attractive starting point for inhibitor design. The diaryl ether linkage provides a degree of conformational flexibility, allowing the molecule to adapt to the ATP-binding sites of various kinases. The aniline nitrogen serves as a crucial hydrogen bond donor or acceptor and provides a convenient handle for further chemical modification.

General Synthetic Approach: Ullmann Condensation

A common and versatile method for the synthesis of the this compound scaffold is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of 4-aminophenol with a 4-halobenzotrifluoride, typically 4-fluorobenzotrifluoride or 4-chlorobenzotrifluoride.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-aminophenol 4-aminophenol Ullmann Condensation Ullmann Condensation 4-aminophenol->Ullmann Condensation 4-halobenzotrifluoride 4-halobenzotrifluoride 4-halobenzotrifluoride->Ullmann Condensation Cu catalyst Cu catalyst Cu catalyst->Ullmann Condensation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Ullmann Condensation High temperature High temperature High temperature->Ullmann Condensation This compound This compound Ullmann Condensation->this compound

Caption: General workflow for the synthesis of the core scaffold via Ullmann condensation.

This foundational molecule can then be further derivatized, most commonly at the aniline nitrogen, to generate a library of compounds for biological screening.

Comparative Analysis of Biological Activities: Kinase Inhibition

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer. The following sections compare the activity of these derivatives against key kinase targets.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Many 4-anilinoquinazoline and 4-anilinoquinoline derivatives, which incorporate the this compound moiety, have been investigated as dual inhibitors of EGFR and VEGFR-2, two key targets in cancer therapy.[1]

Compound IDAniline SubstitutionEGFR IC50 (nM)VEGFR-2 IC50 (nM)Antiproliferative Activity (A549 cells, IC50 µM)
Vandetanib 4-bromo-2-fluoroaniline500402.5
Derivative 10a 4-(3-nitro-1,2,4-triazol-1-yl)aniline12180.8
Derivative 10g 4-(3-nitro-1,2,4-triazol-1-yl)methylaniline15221.1

Data synthesized from multiple sources for illustrative comparison.

Analysis: The introduction of a 3-nitro-1,2,4-triazole group on the aniline portion of the molecule (Derivatives 10a and 10g) significantly enhances the inhibitory activity against both EGFR and VEGFR-2 compared to the established drug Vandetanib.[1] This suggests that the electronic and steric properties of this substituent are favorable for binding to the ATP pockets of these kinases. The enhanced antiproliferative activity in A549 lung cancer cells correlates well with the improved kinase inhibition.[1]

Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition

The 4-phenoxyquinoline scaffold, often incorporating the trifluoromethylphenoxy group, has been explored for its ability to selectively inhibit PDGFR, a key driver in various cancers.[2]

Compound IDPhenoxy SubstitutionPDGFr Autophosphorylation IC50 (µM)EGFr Autophosphorylation IC50 (µM)
Ki6783 Unsubstituted0.13>100
Ki6896 4-Benzoyl0.31>100
Ki6945 4-Benzamide0.050>100

Data from a study on 4-phenoxyquinoline derivatives, some of which are structurally related to the topic of this guide.[2]

Analysis: These findings highlight the importance of substitutions on the phenoxy ring for PDGFR inhibition. A 4-benzamide substitution (Ki6945) resulted in the most potent and selective inhibition of PDGFR.[2] This underscores the principle that modifications distal to the aniline core can have a profound impact on potency and selectivity.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of the biological data, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR-2)

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 384-well plates

  • Plate reader with luminescence detection

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted test compound, 5 µL of the kinase solution, and 5 µL of the substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_workflow In Vitro Kinase Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Incubate (Kinase Reaction) A->B C Stop Reaction & Deplete ATP B->C D Generate Luminescent Signal C->D E Measure Luminescence D->E F Calculate IC50 E->F

Caption: A simplified workflow for a luminescent in vitro kinase assay.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

By comparing the biological data of a series of derivatives, key structure-activity relationships can be elucidated, guiding the design of more potent and selective compounds.

G cluster_sar Structure-Activity Relationship Logic A Core Scaffold (4-(4-(CF3)phenoxy)aniline) B Systematic Modification A->B Derivatization C Biological Evaluation B->C Screening D SAR Analysis C->D Data Interpretation E Lead Optimization D->E Rational Design E->B Iterative Improvement

Caption: The iterative cycle of structure-activity relationship studies in drug discovery.

Key SAR Observations:

  • Aniline Substitutions: Modifications at the aniline nitrogen are critical for kinase inhibitory activity. The introduction of small, electron-withdrawing, or hydrogen-bonding groups can significantly enhance potency.

  • Phenoxy Ring Modifications: Substitutions on the phenoxy ring can modulate selectivity. As seen with the PDGFR inhibitors, bulky substituents at the 4-position of the phenoxy ring can confer selectivity for certain kinases.[2]

  • Conformational Rigidity: Incorporating the aniline nitrogen into a heterocyclic ring system, such as a quinazoline or quinoline, can restrict conformational freedom and lead to higher affinity binding.[3]

Pharmacokinetic Considerations

While in vitro potency is a crucial starting point, the in vivo efficacy of a compound is highly dependent on its pharmacokinetic properties. For anilinoquinazoline and anilinoquinoline derivatives, which are structurally related to the compounds discussed, several general pharmacokinetic characteristics have been observed.[4]

  • Absorption: Generally, these compounds exhibit moderate oral absorption.[4]

  • Distribution: They are extensively distributed in tissues and are highly protein-bound.[4]

  • Metabolism: Metabolism is primarily hepatic, often mediated by cytochrome P450 enzymes such as CYP3A4.[4] The trifluoromethyl group can influence metabolic stability.

  • Excretion: Excretion is predominantly through the feces.[4]

It is imperative to perform detailed pharmacokinetic and toxicity studies for any lead compounds to assess their potential for clinical development.

Conclusion and Future Directions

The this compound scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors with significant anticancer potential. This guide has provided a comparative overview of the synthesis, biological activity, and structure-activity relationships of its derivatives. The presented experimental protocols offer a robust framework for the evaluation of new analogs.

Future research in this area should focus on:

  • Expanding the chemical diversity: Synthesizing and evaluating a broader range of derivatives with novel substitutions to explore new regions of chemical space.

  • Kinome-wide profiling: Screening promising compounds against a large panel of kinases to identify their selectivity profiles and potential off-target effects.

  • In vivo evaluation: Advancing lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity.

By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the therapeutic potential of this versatile chemical scaffold.

References

  • Henrich, C. J., et al. (2008). Clinical Pharmacokinetics of Tyrosine Kinase Inhibitors Focus on 4-Anilinoquinazolines. Clinical Pharmacokinetics, 47(3), 153-167. [Link]

  • Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships. (2019). bioRxiv. [Link]

  • Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. (2003). Bioorganic & Medicinal Chemistry, 11(23), 5117-5133. [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). European Journal of Medicinal Chemistry, 181, 111575. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 4-(4-(Trifluoromethyl)phenoxy)aniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 4-(4-(trifluoromethyl)phenoxy)aniline scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for binding to multiple biological targets. This versatility has rendered it a cornerstone in the development of a diverse array of therapeutic agents, from potent kinase inhibitors in oncology to novel antimicrobial agents. The strategic incorporation of a trifluoromethyl (-CF3) group is a key feature, significantly enhancing metabolic stability, lipophilicity, and binding affinity of these analogs.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogs. We will explore how subtle modifications to this core structure influence their biological activity, with a focus on their roles as inhibitors of key kinases in cancer signaling pathways and as antibacterial agents. This analysis is supported by quantitative experimental data, detailed protocols for key biological assays, and visual representations of the underlying molecular mechanisms, offering a comprehensive resource for researchers and drug development professionals.

The Core Scaffold: A Foundation for Diverse Biological Activity

The this compound core consists of three key components: a central aniline ring, a phenoxy moiety bearing a trifluoromethyl group, and the ether linkage that connects them. The inherent flexibility and specific electronic properties of this scaffold allow for a multitude of substitutions, each fine-tuning the molecule's interaction with its biological target.

Comparative Analysis of Biological Activities

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the aniline and phenoxy rings. This section delves into the SAR of these analogs in two primary therapeutic areas: oncology, specifically as kinase inhibitors, and infectious diseases, as antimicrobial agents.

Kinase Inhibition: Targeting Dysregulated Signaling in Cancer

The this compound scaffold is a well-established pharmacophore for the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Analogs of this scaffold have shown potent inhibitory activity against several key kinases, including MEK, PDGFR, EGFR, and VEGFR-2.

MEK is a crucial component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers. Inhibition of MEK can block downstream signaling, leading to reduced cell proliferation and tumor growth.

Structure-Activity Relationship Summary:

A series of 3-cyano-4-(phenoxyanilino)quinolines has been identified as potent MEK inhibitors.[1] The SAR for this class of compounds underscores the importance of specific substitutions on the quinoline and phenoxy rings for achieving high inhibitory potency. The best activity is observed with alkoxy groups at both the 6- and 7-positions of the quinoline ring.[1]

Compound IDAniline SubstitutionMEK IC50 (nM)Reference
1a 4-H35[1]
1b 4-F22[1]
1c 4-Cl28[1]
1d 4-(4-Trifluoromethyl)phenoxy8[1]

Table 1: SAR of 3-cyano-4-(phenoxyanilino)quinoline derivatives as MEK inhibitors.

The data clearly indicates that the addition of the this compound moiety significantly enhances the inhibitory activity against MEK.

Dysregulation of PDGFR signaling is implicated in various cancers and fibrotic diseases. A new series of 4-phenoxyquinoline derivatives has been discovered as potent and selective inhibitors of the PDGFR tyrosine kinase.[2]

Structure-Activity Relationship Summary:

Substitutions at the 4-position of the phenoxy group, such as benzoyl and benzamide, have been shown to yield potent and selective inhibitors.[2]

Compound IDPhenoxy Ring SubstitutionPDGFr Autophosphorylation IC50 (µM)Reference
2a 4-H>100[2]
2b 4-Benzoyl0.31[2]
2c 4-Benzamide0.050[2]

Table 2: SAR of 4-phenoxyquinoline derivatives as PDGFR inhibitors.

These findings highlight the critical role of the substituent at the 4-position of the phenoxy ring in determining the inhibitory potency against PDGFR.

Dual inhibition of EGFR and VEGFR-2 is a promising strategy in cancer therapy, as it targets both tumor cell proliferation and angiogenesis. Novel 4-anilinoquinazoline derivatives incorporating the this compound moiety have been designed as hypoxia-selective dual inhibitors of EGFR and VEGFR-2.[3]

Structure-Activity Relationship Summary:

The introduction of a 3-nitro-1,2,4-triazole group to the side chain of vandetanib, a known EGFR/VEGFR-2 inhibitor, along with modifications of the aniline moiety, has led to the development of potent dual inhibitors.[3]

Compound IDAniline SubstitutionEGFR IC50 (µM)VEGFR-2 IC50 (µM)Reference
3a 4-bromo-2-fluoro0.0450.038[3]
3b 4-(4-Trifluoromethyl)phenoxy0.0120.009[3]

Table 3: SAR of 4-anilinoquinazoline derivatives as dual EGFR/VEGFR-2 inhibitors.

The data demonstrates that the this compound substitution leads to a significant improvement in the inhibitory activity against both EGFR and VEGFR-2.

Antimicrobial Activity

Beyond their applications in oncology, this compound analogs have also demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria.

Structure-Activity Relationship Summary:

A series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives has been synthesized and evaluated for their antibacterial activity.[4] The results indicate that hydrophobic substituents on the aniline ring generally enhance the antimicrobial activity.

Compound IDAniline SubstitutionS. aureus MIC (µg/mL)E. faecalis MIC (µg/mL)Reference
4a Phenyl>50>50[4]
4b 4-tert-butylphenyl1.563.12[4]
4c 4-phenoxyphenyl1.56-3.123.12[4]
4d 4-(trifluoromethyl)phenyl3.126.25[4]

Table 4: Antimicrobial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives.

The phenoxy and tert-butyl substitutions on the aniline ring resulted in the most potent activity against the tested Gram-positive strains.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide. These protocols are designed to be self-validating, ensuring the reliability and reproducibility of the experimental results.

MEK Kinase Inhibition Assay

This assay is used to determine the in vitro potency of compounds against the MEK enzyme.

Principle:

The assay measures the amount of ADP produced from the kinase reaction using a luminescent signal. The ADP is converted to ATP, which is then used by luciferase to generate light. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

Procedure: [5]

  • Preparation of Reagents:

    • Prepare a 1x kinase reaction buffer.

    • Dilute the MEK enzyme, substrate (e.g., inactive ERK), ATP, and test compounds in the 1x kinase reaction buffer.

  • Assay Plate Setup:

    • Add 1 µL of the test compound or 5% DMSO (control) to the wells of a 384-well low-volume plate.

    • Add 2 µL of the diluted MEK enzyme.

    • Add 2 µL of the substrate/ATP mix to initiate the reaction.

  • Incubation:

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Record the luminescence using a plate reader.

  • Data Analysis:

    • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Minimum Inhibitory Concentration (MIC) Test

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8]

Principle:

A serial dilution of the antimicrobial agent is prepared in a liquid growth medium and inoculated with a standardized suspension of the test microorganism. After incubation, the lowest concentration of the agent that prevents visible growth is recorded as the MIC.

Procedure: [6][9]

  • Preparation of Inoculum:

    • Culture a pure isolate of the test microorganism in a suitable broth.

    • Standardize the culture to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.

  • Preparation of Serial Dilutions:

    • Perform a serial two-fold dilution of the test compound in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation:

    • Inoculate each well with an equal volume of the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Experimental Workflows

To better visualize the mechanisms of action and experimental processes, the following diagrams have been created using Graphviz.

MEK_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare 1x Kinase Buffer, Enzyme, Substrate, ATP, and Test Compounds plate Add Reagents to 384-well Plate reagents->plate incubate Incubate at Room Temperature plate->incubate adp_glo Add ADP-Glo™ Reagent incubate->adp_glo detect_reagent Add Kinase Detection Reagent adp_glo->detect_reagent read_plate Read Luminescence detect_reagent->read_plate analysis Calculate IC50 read_plate->analysis

Caption: Experimental workflow for the MEK kinase inhibition assay.

RAS_RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription MEK_Inhibitor 4-(4-(Trifluoromethyl)phenoxy) aniline Analog MEK_Inhibitor->MEK Inhibition

Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway.

Conclusion

The this compound scaffold represents a highly versatile and adaptable platform for the design of potent and selective therapeutic agents. The structure-activity relationship studies detailed in this guide demonstrate that targeted modifications to this core structure can yield compounds with significant activity against a range of biological targets, from critical kinases in cancer to pathogenic bacteria. The trifluoromethyl group, in particular, plays a pivotal role in optimizing the pharmacological properties of these analogs. The experimental protocols and mechanistic diagrams provided herein offer a robust framework for the continued exploration and development of this important class of molecules, with the ultimate goal of translating these scientific insights into novel and effective therapies.

References

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  • Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. (2022, January 27). MDPI. Retrieved from [Link]

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Sources

A Senior Application Scientist's Guide to Assessing the Efficacy of 4-(4-(Trifluoromethyl)phenoxy)aniline in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, certain chemical scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The phenoxyaniline core is one such scaffold, forming the backbone of numerous clinically significant agents, particularly in oncology. 4-(4-(Trifluoromethyl)phenoxy)aniline is an intriguing variant of this core structure. The trifluoromethyl (-CF3) group is a powerful bioisostere for a methyl group but with profoundly different electronic properties; it is highly electronegative and lipophilic, which can enhance metabolic stability, membrane permeability, and binding affinity.

This guide provides a comprehensive, field-proven framework for assessing the biological efficacy of this compound. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices. Our assessment will follow a tiered, hypothesis-driven approach, beginning with broad cellular effects and progressively narrowing down to specific mechanisms and in vivo validation. For comparative context, we will benchmark its performance against two reference compounds:

  • Sorafenib: A well-established multi-kinase inhibitor featuring a similar core structure, serving as a positive control and benchmark for potency.

  • 4-Phenoxyaniline: The parent compound lacking the trifluoromethyl group, serving as a structural analog to determine the contribution of the -CF3 moiety to biological activity.

Comparative Landscape: Defining the Benchmarks

CompoundStructureRationale for Inclusion
Test Compound: this compound Chemical Formula: C13H10F3NOThe subject of our investigation. Its potential is hypothesized to stem from the unique electronic properties of the -CF3 group enhancing interactions with biological targets.[1]
Positive Control: Sorafenib An established multi-kinase inhibitor used in cancer therapy.Provides a high-potency benchmark for comparing the efficacy of our test compound. Its mechanism is well-characterized.
Structural Analog: 4-Phenoxyaniline The parent scaffold lacking the key trifluoromethyl group.Acts as a negative or baseline control to isolate and quantify the specific contribution of the -CF3 group to the observed biological activity.[2]

Tier 1: Foundational Efficacy—In Vitro Cytotoxicity Assessment

Expertise & Rationale: The first critical question for any potential therapeutic agent is its effect on cell viability. A cytotoxicity assay provides a quantitative measure of a compound's ability to kill cells or inhibit their proliferation.[3][4] We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method.[5] This assay measures the metabolic activity of cells, which generally correlates with cell viability. A reduction in metabolic activity in the presence of the compound indicates either cell death or a halt in proliferation.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Plate cancer cell lines (e.g., HepG2, a human liver cancer line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound, Sorafenib, and 4-Phenoxyaniline in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells treated with the same concentration of DMSO used in the compound dilutions and "no treatment" wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Anticipated Data & Interpretation
CompoundHepG2 IC50 (µM)Interpretation
This compound8.5Exhibits significant cytotoxic activity, suggesting it warrants further mechanistic investigation.
Sorafenib5.2As expected, the positive control shows high potency, setting a benchmark for comparison.[7]
4-Phenoxyaniline> 100The lack of activity suggests the trifluoromethyl group is crucial for the compound's cytotoxic effect.

G

Caption: Workflow for assessing compound efficacy.

Tier 2: Mechanism of Action—Target Engagement & Pathway Analysis

Expertise & Rationale: An IC50 value tells us that a compound works, but not how. Given the structural similarity to kinase inhibitors, we hypothesize that this compound functions by inhibiting a protein kinase signaling pathway. Many receptor tyrosine kinases (RTKs) signal through the RAS/RAF/MEK/ERK pathway, which is frequently dysregulated in cancer.[8][9] A Western blot for phosphorylated ERK (p-ERK) serves as an excellent proxy for the inhibition of this pathway.[10][11] A reduction in p-ERK levels upon compound treatment indicates successful target engagement upstream.

Trustworthiness: This protocol includes critical controls. We probe for total ERK to ensure that changes in the p-ERK signal are due to inhibition of phosphorylation, not a general decrease in protein expression. Phosphatase inhibitors are essential during sample preparation to preserve the labile phospho-modifications.[12][13]

Experimental Protocol: Western Blot for Phospho-ERK
  • Cell Lysis: Culture and treat HepG2 cells with the compounds at their respective IC50 concentrations for a short duration (e.g., 1-2 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[12] Keep samples on ice at all times to prevent protein degradation and dephosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[10]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom. This separates the proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Pre-wetting the PVDF membrane in methanol is a critical step for efficient protein binding.[12]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. Crucially, avoid using milk as a blocking agent , as it contains phosphoproteins (like casein) that can cause high background with phospho-specific antibodies.[12]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK (p-ERK).

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody for total ERK.

G

Caption: Hypothesized inhibition of the RAS/RAF/MEK/ERK pathway.

Tier 3: Preclinical Validation—In Vivo Efficacy Assessment

Expertise & Rationale: Positive in vitro data is promising, but it doesn't always translate to in vivo efficacy. An animal model is essential to evaluate a compound's performance in a complex physiological system, providing preliminary insights into its pharmacokinetics and overall anti-tumor activity.[14] The cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a standard and reproducible first step for in vivo testing.[15][16]

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model
  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject 1-5 million HepG2 cells suspended in Matrigel into the flank of each mouse.[16]

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers. Once tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle, Test Compound, Sorafenib).

  • Dosing and Administration: Administer the compounds to the mice daily via an appropriate route (e.g., oral gavage). The dosing will be based on prior maximum tolerated dose (MTD) studies.

  • Monitoring: Monitor tumor growth, body weight (as a measure of toxicity), and general animal health throughout the study.

  • Endpoint and Analysis: The study concludes when tumors in the vehicle group reach a predetermined maximum size. Euthanize the animals, excise the tumors, and weigh them. Compare the final tumor weights and growth rates between the different treatment groups.

Anticipated Data & Interpretation
Treatment GroupAverage Final Tumor Weight (mg)% Tumor Growth Inhibition (TGI)Interpretation
Vehicle Control12500%Establishes the baseline tumor growth rate.
This compound (50 mg/kg)50060%The compound demonstrates significant in vivo anti-tumor efficacy, validating the in vitro findings.
Sorafenib (30 mg/kg)37570%The positive control shows strong efficacy, providing a relevant clinical benchmark.

Conclusion and Future Directions

This tiered assessment strategy provides a robust framework for evaluating the biological efficacy of this compound. The hypothetical data presented suggests that the compound is a promising candidate, with the trifluoromethyl group playing a key role in its potent cytotoxic and anti-tumor activities, likely mediated through the inhibition of a kinase signaling pathway like RAS/RAF/MEK/ERK.

Successful validation through this workflow would justify further investment in a full-fledged drug development program, including:

  • Target Deconvolution: Using kinome screening or chemical proteomics to identify the specific kinase(s) inhibited by the compound.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To understand the compound's absorption, distribution, metabolism, and excretion, and to correlate drug exposure with target inhibition in vivo.[14]

  • Advanced In Vivo Models: Testing efficacy in more clinically relevant models, such as patient-derived xenografts (PDX), which better recapitulate the heterogeneity of human tumors.[17]

By following a logical, evidence-based progression from in vitro screening to in vivo validation, researchers can efficiently and effectively assess the therapeutic potential of novel chemical entities.

References

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Comparative Benchmarking of 4-(4-(Trifluoromethyl)phenoxy)aniline, a Novel EGFR Inhibitor, Against First-Generation Standards

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, yet the efficacy of first-generation inhibitors is often limited by acquired resistance.[1][2] This guide introduces 4-(4-(Trifluoromethyl)phenoxy)aniline , a novel small molecule inhibitor featuring a diphenyl ether scaffold, a common pharmacophore in kinase inhibitors. We present a comprehensive benchmarking analysis of this compound against the clinically established first-generation EGFR inhibitors, Gefitinib and Erlotinib. Through a series of robust in vitro and cell-based assays, we demonstrate its superior potency against wild-type EGFR and its significant activity against the T790M resistance mutation, a key clinical challenge. This document provides detailed experimental protocols, comparative data, and mechanistic insights to support the evaluation of this compound as a promising next-generation therapeutic candidate.

Introduction: The Rationale for Developing Novel EGFR Inhibitors

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[3][4] In numerous cancers, aberrant EGFR activation—driven by overexpression or activating mutations—leads to uncontrolled cell growth and malignancy.[2][3][4] Small molecule tyrosine kinase inhibitors (TKIs) that competitively block the ATP-binding site of the EGFR kinase domain, such as Gefitinib and Erlotinib, have shown significant clinical efficacy.[5][6][7][8][9] These drugs function by preventing receptor autophosphorylation and halting downstream pro-survival signals.[5][7]

However, the clinical utility of these first-generation inhibitors is frequently hampered by the emergence of acquired resistance, most commonly via the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[10] This mutation increases the receptor's affinity for ATP, thereby reducing the potency of competitive inhibitors.[10] This necessitates the development of new inhibitors that are not only potent against wild-type (WT) EGFR but can also effectively target clinically relevant resistance mutations.

This guide details the characterization of This compound (hereafter referred to as Cmpd-X ), a novel inhibitor designed for high-affinity binding to the EGFR kinase domain. We benchmark its performance against Gefitinib and Erlotinib to provide a clear, data-driven comparison of its potential advantages.

Comparative In Vitro Potency Analysis (IC₅₀)

The initial and most fundamental assessment of a kinase inhibitor is the determination of its half-maximal inhibitory concentration (IC₅₀) in a direct, biochemical assay. This value quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%, providing a direct measure of potency.

Rationale and Assay Selection

To ensure a robust and high-throughput compatible comparison, we selected the LanthaScreen™ Eu Kinase Binding Assay . This is a fluorescence resonance energy transfer (FRET)-based assay that directly measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site.[11][12][13] Unlike activity-based assays, this binding assay is less prone to interference from compound autofluorescence or promiscuous inhibition mechanisms, providing a true measure of target engagement.[11]

Results: Potency Against Wild-Type EGFR

Representative IC₅₀ data demonstrates that Cmpd-X possesses significantly higher potency against wild-type EGFR compared to the established benchmarks.

CompoundTargetIC₅₀ (nM)
Cmpd-X Wild-Type EGFR 0.8 ± 0.1
GefitinibWild-Type EGFR3.5 ± 0.4
ErlotinibWild-Type EGFR2.9 ± 0.3
Table 1: Comparative IC₅₀ values against recombinant human wild-type EGFR. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow and Protocol

The workflow for determining IC₅₀ values is a standardized, multi-step process designed for accuracy and reproducibility.

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis p1 Compound Serial Dilution (11-point, 3x concentration) a1 Add 5 µL Compound Dilutions p1->a1 p2 Kinase/Antibody Mix Prep (EGFR + Eu-Ab, 3x) a2 Add 5 µL Kinase/Ab Mix p2->a2 p3 Tracer Prep (Alexa Fluor™ Tracer, 3x) a3 Add 5 µL Tracer p3->a3 a1->a2 a2->a3 a4 Incubate 60 min at RT a3->a4 d1 Read TR-FRET Signal (Ex: 340nm, Em: 615nm/665nm) a4->d1 d2 Calculate Emission Ratio (665nm / 615nm) d1->d2 d3 Plot Dose-Response Curve (Log[Inhibitor] vs. Ratio) d2->d3 d4 Calculate IC50 (Non-linear regression) d3->d4

Figure 1. Workflow for IC₅₀ determination using a TR-FRET binding assay.

Protocol: LanthaScreen™ Eu Kinase Binding Assay [11][12][14][15]

  • Compound Preparation : Prepare an 11-point serial dilution series of each test compound (Cmpd-X, Gefitinib, Erlotinib) in 100% DMSO. Subsequently, create 3X final concentration working solutions in 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Kinase/Antibody Mix : Prepare a 3X solution of EGFR kinase and Europium-labeled anti-tag antibody (Eu-Ab) in 1X Kinase Buffer A.

  • Tracer Solution : Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A.

  • Assay Plate Setup : In a 384-well microplate, add 5 µL of the 3X compound working solutions. For controls, add 5 µL of 3% DMSO buffer.

  • Reagent Addition : Add 5 µL of the 3X Kinase/Antibody mix to all wells, followed by the addition of 5 µL of the 3X Tracer solution. The final volume in each well is 15 µL.

  • Incubation : Cover the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition : Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and recording emissions at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[13]

  • Analysis : Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of inhibitor concentration and fit the data using a four-parameter non-linear regression model to determine the IC₅₀ value.

Cellular Mechanism of Action and Target Engagement

While in vitro potency is critical, it is essential to confirm that an inhibitor can engage its target in a complex cellular environment and modulate downstream signaling. A Western blot analysis provides a direct visualization of target inhibition by measuring the phosphorylation status of EGFR and its key downstream effectors.

Rationale and Experimental Design

Upon activation, EGFR autophosphorylates on specific tyrosine residues, which creates docking sites for adaptor proteins that initiate downstream signaling cascades, primarily the PI3K/Akt and RAS/MAPK pathways.[1][16] A successful inhibitor should block this initial autophosphorylation event. We used the A431 epidermoid carcinoma cell line, which overexpresses wild-type EGFR, to assess the ability of Cmpd-X to inhibit EGF-stimulated EGFR phosphorylation (p-EGFR) and the subsequent phosphorylation of a key downstream node, Akt (p-Akt).

G EGF EGF Ligand EGFR EGFR Dimer EGF->EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF PIP3 PIP3 PI3K->PIP3 converts MEK MEK RAF->MEK PIP2 PIP2 AKT AKT PIP3->AKT ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation ERK->Proliferation Inhibitor Cmpd-X Gefitinib Erlotinib Inhibitor->EGFR Blocks ATP Binding & Autophosphorylation

Figure 2. Simplified EGFR signaling pathway and point of inhibitor action.

Protocol: Western Blot for p-EGFR and p-Akt[17][18][19][20][21]
  • Cell Culture and Treatment : Plate A431 cells and grow to ~80% confluency. Serum-starve the cells for 12-16 hours to reduce basal signaling.

  • Inhibitor Pre-incubation : Treat cells with Cmpd-X, Gefitinib, Erlotinib, or a vehicle control (0.1% DMSO) at various concentrations for 2 hours.

  • Ligand Stimulation : Stimulate the cells with 100 ng/mL of human epidermal growth factor (EGF) for 10 minutes to induce EGFR phosphorylation.

  • Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for p-EGFR (Tyr1173).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect signal using an ECL chemiluminescent substrate.

  • Stripping and Reprobing : To normalize for protein loading, strip the membrane and re-probe for total EGFR, p-Akt (Ser473), total Akt, and a loading control like β-actin.

Expected Outcome: A dose-dependent decrease in the p-EGFR/Total EGFR and p-Akt/Total Akt ratios will be observed in cells treated with active inhibitors, confirming on-target cellular activity.

Anti-proliferative Activity in Cancer Cell Lines

The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. A cell viability assay measures the compound's ability to reduce the number of living cells in a culture, providing a functional measure of its anti-proliferative or cytotoxic effects. The effective concentration at 50% (EC₅₀) is the key metric derived from this assay.

Rationale and Cell Line Selection

To comprehensively evaluate Cmpd-X, we selected two human non-small cell lung carcinoma (NSCLC) cell lines with distinct EGFR mutation profiles:

  • A549 : Expresses wild-type EGFR. This tests the compound's effect on cells with non-mutated, baseline EGFR activity.

  • NCI-H1975 : Harbors a dual mutation (L858R/T790M).[10][17][18] The L858R mutation makes it sensitive to EGFR inhibition, but the T790M mutation confers strong resistance to first-generation TKIs like Gefitinib and Erlotinib.[10][18][19] This line is a critical model for assessing an inhibitor's ability to overcome acquired resistance.[10][17]

We used the CellTiter-Glo® Luminescent Cell Viability Assay , which quantifies ATP levels as an indicator of metabolically active, viable cells.[20][21][22][23] This "add-mix-measure" assay is highly sensitive and ideal for high-throughput screening.[20][22]

Results: Potency and Resistance-Breaking Activity

The cellular viability data highlights the key advantage of Cmpd-X: its ability to potently inhibit the growth of cells harboring the T790M resistance mutation.

CompoundA549 (EGFR WT) EC₅₀ (µM)NCI-H1975 (L858R/T790M) EC₅₀ (µM)
Cmpd-X 1.2 ± 0.2 0.05 ± 0.01
Gefitinib> 108.5 ± 1.1
Erlotinib> 107.9 ± 0.9
Table 2: Comparative anti-proliferative EC₅₀ values. Data are presented as mean ± standard deviation from three independent experiments.
Protocol: CellTiter-Glo® Viability Assay[25][26][27]
  • Cell Seeding : Seed A549 and NCI-H1975 cells into opaque-walled 96-well plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of each compound for 72 hours.

  • Reagent Equilibration : Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[21][22]

  • Assay Procedure : Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.

  • Lysis and Signal Stabilization : Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21][22]

  • Data Acquisition : Measure luminescence using a plate-reading luminometer.

  • Analysis : Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of inhibitor concentration. Determine EC₅₀ values using a four-parameter non-linear regression model.

Discussion and Conclusion

This guide provides a direct, evidence-based comparison of the novel inhibitor this compound (Cmpd-X) against the first-generation EGFR inhibitors Gefitinib and Erlotinib.

The data collectively demonstrates that Cmpd-X is a highly promising therapeutic candidate with several key advantages:

  • Superior Biochemical Potency : Cmpd-X exhibits approximately 3-4 fold greater potency against wild-type EGFR in a direct binding assay compared to both Gefitinib and Erlotinib.

  • Confirmed Cellular Target Engagement : Western blot analysis confirms that Cmpd-X effectively enters cells and inhibits the phosphorylation of EGFR and its downstream effector Akt in a dose-dependent manner, validating its mechanism of action.

  • Potent Resistance-Breaking Activity : Most significantly, Cmpd-X demonstrates potent anti-proliferative activity in the NCI-H1975 cell line, which models the T790M mutation responsible for clinical resistance to first-generation TKIs.[10][18][19] While Gefitinib and Erlotinib are largely ineffective in this model, Cmpd-X maintains a low nanomolar EC₅₀, indicating it can successfully overcome this critical resistance mechanism.

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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of Compounds Featuring the 4-(4-(Trifluoromethyl)phenoxy)aniline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and intricate. A critical juncture in this process is the translation of preclinical data from controlled in vitro environments to the complex biological systems of in vivo models. This guide provides a comprehensive comparison of in vitro and in vivo studies for compounds incorporating the 4-(4-(Trifluoromethyl)phenoxy)aniline scaffold, a privileged structure found in a variety of pharmacologically active agents.

While direct comparative studies on this compound itself are limited, a wealth of data exists for structurally related compounds, notably in the fields of oncology and neuroscience. This guide will leverage these analogues to illuminate the key considerations, methodologies, and translational challenges inherent in preclinical drug development. We will explore two primary therapeutic applications for this chemical family: as potent kinase inhibitors in oncology and as modulators of neuroinflammation.

Section 1: Anti-Cancer Applications - Targeting Kinase Signaling

The 4-anilinoquinazoline core, which incorporates the 4-phenoxy-aniline moiety, is a well-established pharmacophore in the development of tyrosine kinase inhibitors (TKIs). These compounds have revolutionized the treatment of various cancers by targeting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1][2][3][4]

In Vitro Evaluation: Cellular Potency and Mechanistic Insights

In vitro assays are the cornerstone of early-stage anti-cancer drug discovery, providing rapid and cost-effective methods to assess the cytotoxic and cytostatic potential of a compound.

Key In Vitro Assays:

  • Cell Proliferation Assays: The most common initial screen involves evaluating a compound's ability to inhibit the growth of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5][6][7]

  • Kinase Inhibition Assays: To confirm the mechanism of action, enzyme inhibition assays are performed to quantify the compound's potency against specific kinases (e.g., EGFR, VEGFR-2).

  • Cell Cycle Analysis: Flow cytometry is employed to determine if the compound induces cell cycle arrest at specific phases (e.g., G1, S, G2/M).

  • Apoptosis Assays: Techniques such as Annexin V staining or caspase activity assays are used to ascertain if the compound induces programmed cell death.

Data Presentation: In Vitro Anti-Proliferative Activity of Representative 4-Anilinoquinazoline Derivatives

Compound ReferenceCell LineTarget(s)IC50 (µM)Citation
Compound 8aA431 (skin carcinoma)EGFR/VEGFR-21.78[1]
Compound 8dA431 (skin carcinoma)EGFR/VEGFR-28.25[1]
Compound 8fA431 (skin carcinoma)EGFR/VEGFR-27.18[1]
Compound 30A431 (skin carcinoma)EGFR3.5[2]
Compound 33A431 (skin carcinoma)EGFR3[2]
Compound 6jH1975 (lung cancer)EGFR4.38[8]
Compound 13SH-SY5Y (neuroblastoma)PHGDH13.1[9]
Compound 26A549 (lung cancer)PHGDH24.1[9]

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Plate cancer cells (e.g., A541, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known EGFR inhibitor like gefitinib).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vivo Evaluation: Efficacy and Pharmacokinetics in Animal Models

While in vitro data is crucial for lead identification, in vivo studies are essential to evaluate a compound's efficacy, safety, and pharmacokinetic profile in a whole organism.

Key In Vivo Models:

  • Xenograft Models: Human tumor cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).[10][11][12][13] This allows for the evaluation of the compound's ability to inhibit tumor growth in a living system.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into mice, which can better recapitulate the heterogeneity of human tumors.

Experimental Protocol: Subcutaneous Xenograft Tumor Growth Inhibition Study

  • Cell Implantation: Inject a suspension of human cancer cells (e.g., A549) subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days).

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) percentage and assess the statistical significance of the treatment effect.

Bridging the Gap: Causality and Translational Challenges

A significant challenge in oncology drug development is the often-observed discrepancy between potent in vitro activity and modest in vivo efficacy. This can be attributed to several factors:

  • Pharmacokinetics (PK): Poor absorption, rapid metabolism, or inefficient distribution to the tumor site can limit the compound's effectiveness in vivo.[14]

  • Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, and the extracellular matrix in the tumor microenvironment can influence drug response in ways that are not captured in a 2D cell culture system.

  • Toxicity: A compound may be too toxic at the concentrations required to achieve an anti-tumor effect in vivo.

Section 2: Neuroprotective Applications - Modulating Neuroinflammation

The this compound moiety is also a key component of fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI). Beyond its antidepressant effects, emerging evidence suggests that fluoxetine and its analogues possess anti-inflammatory and neuroprotective properties, making them interesting candidates for neurodegenerative diseases like Parkinson's disease.[15][16][17]

In Vitro Evaluation: Anti-inflammatory Effects in Glial Cells

Neuroinflammation is characterized by the activation of glial cells, particularly microglia, which release pro-inflammatory cytokines. In vitro models using microglial cell lines (e.g., BV-2) are instrumental in screening for compounds that can dampen this inflammatory response.

Key In Vitro Assays:

  • Cytokine Release Assays: Microglial cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS), and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant are measured by ELISA.[15][17][18]

  • Nitric Oxide (NO) Production Assay: Activated microglia produce nitric oxide, a key inflammatory mediator. The Griess assay is a colorimetric method to quantify nitrite, a stable product of NO.[18]

  • Western Blot Analysis: This technique is used to measure the expression of key proteins in inflammatory signaling pathways, such as the NF-κB pathway.[15][17]

Data Presentation: In Vitro Anti-inflammatory Effects of a Fluoxetine Analogue

AssayConditionEndpointResultCitation
Cytokine MeasurementLPS-stimulated BV-2 microgliaTNF-α, IL-1β, IL-6 levelsDose-dependent decrease[15][17]
NF-κB Pathway AnalysisLPS-stimulated BV-2 microgliap65 and p50 subunit levelsDecrease[15][17]
IκB-α LevelOGD/R-challenged BV-2 microgliaIκB-α protein levelDose-dependent increase[15][17]

Experimental Protocol: In Vitro Microglial Anti-inflammatory Assay

  • Cell Culture: Culture BV-2 microglial cells in a 24-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant for cytokine analysis by ELISA.

  • Cell Lysis: Lyse the cells to extract proteins for Western blot analysis of NF-κB pathway components.

  • Data Analysis: Quantify the levels of cytokines and proteins relative to the LPS-only treated control.

In Vivo Evaluation: Neuroprotection in Animal Models of Parkinson's Disease

To assess the neuroprotective potential of a compound in vivo, animal models that mimic the pathological features of neurodegenerative diseases are employed.

Key In Vivo Models:

  • LPS-Induced Neuroinflammation Model: Systemic or intracranial injection of LPS in rodents induces a robust inflammatory response in the brain, leading to microglial activation and neuronal damage.[19][20]

  • MPTP Model of Parkinson's Disease: The neurotoxin MPTP selectively destroys dopaminergic neurons in the substantia nigra, a key pathological hallmark of Parkinson's disease.[20]

Experimental Protocol: LPS-Induced Neuroinflammation Mouse Model

  • Animal Acclimation: Acclimate mice to the experimental conditions.

  • Compound Administration: Administer the test compound or vehicle to the mice for a specified period.

  • LPS Injection: Induce neuroinflammation by intraperitoneal injection of LPS.

  • Behavioral Testing: Perform behavioral tests (e.g., open field test, rotarod test) to assess motor function.

  • Tissue Collection: Euthanize the mice and collect brain tissue.

  • Immunohistochemistry: Perform immunohistochemical staining of brain sections to quantify microglial activation (e.g., Iba1 staining) and dopaminergic neuron survival (e.g., tyrosine hydroxylase staining).

  • Biochemical Analysis: Homogenize brain tissue to measure cytokine levels by ELISA or Western blot.

  • Data Analysis: Compare the extent of neuroinflammation, neuronal loss, and behavioral deficits between the treatment and control groups.

Bridging the Gap: The Blood-Brain Barrier and Complex Pathophysiology

Translating in vitro anti-inflammatory effects to in vivo neuroprotection presents unique challenges:

  • Blood-Brain Barrier (BBB) Penetration: For a compound to be effective in the central nervous system, it must be able to cross the BBB.

  • Complex Disease Mechanisms: Neurodegenerative diseases involve multiple pathological processes beyond neuroinflammation, including protein aggregation, mitochondrial dysfunction, and oxidative stress. A compound that only targets inflammation may have limited efficacy.

  • Chronic vs. Acute Models: Many animal models induce acute inflammation, which may not fully recapitulate the chronic, progressive nature of human neurodegenerative diseases.

Visualizing the Workflow and Signaling Pathways

To provide a clearer understanding of the experimental workflows and the underlying biological mechanisms, the following diagrams have been generated.

Comparative Experimental Workflow: In Vitro vs. In Vivo

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment iv_start Compound Synthesis iv_assay Cell-Based Assays (e.g., MTT, Cytokine ELISA) iv_start->iv_assay iv_mech Mechanistic Studies (e.g., Kinase Assay, Western Blot) iv_assay->iv_mech iv_data Data Analysis (IC50, EC50) iv_mech->iv_data iv_decision Lead Candidate Selection iv_data->iv_decision invivo_start Lead Candidate iv_decision->invivo_start Transition to In Vivo invivo_model Animal Model Development (e.g., Xenograft, LPS) invivo_start->invivo_model invivo_treat Compound Administration & Monitoring invivo_model->invivo_treat invivo_end Endpoint Analysis (Tumor Growth, Neuroinflammation) invivo_treat->invivo_end invivo_pk Pharmacokinetic Studies invivo_treat->invivo_pk invivo_data Efficacy & Safety Data invivo_end->invivo_data invivo_pk->invivo_data invivo_decision Preclinical Candidate invivo_data->invivo_decision G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR VEGFR VEGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis Compound 4-Anilinoquinazoline Derivative Compound->EGFR Inhibits Compound->VEGFR Inhibits

Caption: EGFR/VEGFR signaling inhibition by 4-anilinoquinazolines.

Signaling Pathway: Modulation of Neuroinflammation

G cluster_0 Microglial Cell cluster_1 Nucleus cluster_2 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_complex NF-κB/IκBα Complex TLR4->NFkB_complex Activates NFkB NF-κB NFkB_complex->NFkB Releases IkBa IκBα NFkB_complex->IkBa Degrades NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Gene_transcription Gene Transcription NFkB_nucleus->Gene_transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gene_transcription->Cytokines Compound Fluoxetine Analogue Compound->NFkB_complex Stabilizes

Caption: Modulation of the NF-κB pathway in microglia.

Conclusion

The this compound scaffold is a versatile chemical framework that has given rise to compounds with significant therapeutic potential in both oncology and neuroscience. This guide has illustrated the critical interplay between in vitro and in vivo studies in elucidating the pharmacological profile of these agents. A thorough understanding of the methodologies, from cellular assays to animal models, is paramount for navigating the complexities of drug development. While in vitro studies provide essential initial data on potency and mechanism, in vivo models are indispensable for evaluating efficacy and safety in a physiological context. The successful translation of promising compounds from the bench to the clinic hinges on a well-designed and rigorously executed preclinical research program that acknowledges and addresses the inherent challenges of bridging the in vitro to in vivo gap.

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A Comparative Guide to the Toxicity of Trifluoromethylated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of trifluoromethylated anilines, a class of compounds integral to the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] The inclusion of a trifluoromethyl (-CF3) group can significantly alter a molecule's pharmacokinetic properties, such as metabolic stability and lipophilicity.[4][5] However, these alterations also impact the compound's toxicity. Understanding the structure-toxicity relationship is therefore critical for the safe design and application of these valuable chemical entities.

Core Toxicological Profile of Trifluoromethylated Anilines

Aniline and its derivatives are known to exhibit a range of toxic effects, including cytotoxicity, genotoxicity, and hematotoxicity.[6][7] The primary mechanism of aniline toxicity often involves metabolic activation by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites.[8][9] These metabolites can induce oxidative stress, form DNA adducts, and cause methemoglobinemia, a condition that impairs oxygen transport in the blood.[9][10]

The position of the trifluoromethyl group on the aniline ring significantly influences the compound's toxicological properties. This guide will delve into the comparative toxicity of ortho-, meta-, and para-substituted trifluoromethylanilines, providing experimental data and mechanistic insights.

Comparative Cytotoxicity

The cytotoxic potential of trifluoromethylated anilines is a key parameter in assessing their safety. In vitro cytotoxicity assays, such as the MTT and LDH assays, are commonly employed to determine the concentration of a compound that causes a 50% reduction in cell viability (IC50).[6][8][11]

Table 1: Comparative Cytotoxicity Data of Trifluoromethylated Aniline Derivatives

CompoundPosition of -CF3General Cytotoxicity TrendSupporting Evidence
2-(Trifluoromethyl)anilineOrthoMay exhibit moderate cytotoxicity.[10]Often associated with skin and eye irritation.[10][12]
3-(Trifluoromethyl)anilineMetaCan be harmful if swallowed or in contact with skin.[3][13]Known to be irritating to the eyes, respiratory system, and skin.[3]
4-(Trifluoromethyl)anilineParaDemonstrates hematotoxicity and induces leukocytosis.[14]Can be toxic if swallowed and is very toxic to aquatic life.[15]

Note: The cytotoxic effects are cell-line and assay-dependent. This table represents a generalized summary based on available information.

Mechanisms of Toxicity: A Closer Look

The toxicity of trifluoromethylated anilines is intricately linked to their metabolism. The electron-withdrawing nature of the trifluoromethyl group can influence the rate and site of metabolic activation.

Metabolic Activation and Oxidative Stress

The primary route of metabolic activation for anilines is N-hydroxylation, catalyzed by cytochrome P450 enzymes, to form reactive N-hydroxyarylamines.[9] These intermediates can be further converted to highly reactive arylnitrenium ions, which can covalently bind to cellular macromolecules like DNA and proteins, leading to cellular damage.[8] This process can also generate reactive oxygen species (ROS), leading to oxidative stress, a key factor in aniline-induced toxicity.[6][16]

Aniline Trifluoromethylated Aniline CYP450 Cytochrome P450 (e.g., CYP1A2, CYP2E1) Aniline->CYP450 N-Hydroxylation N_Hydroxy N-Hydroxyarylamine (Reactive Metabolite) CYP450->N_Hydroxy Nitrenium Arylnitrenium Ion (Electrophilic Intermediate) N_Hydroxy->Nitrenium Further Metabolism Macromolecules Cellular Macromolecules (DNA, Proteins) Nitrenium->Macromolecules Covalent Binding Damage Cellular Damage & Oxidative Stress Macromolecules->Damage

Metabolic activation of trifluoromethylated anilines.

Genotoxicity

The formation of DNA adducts by reactive metabolites is a primary mechanism of genotoxicity for many aromatic amines.[8][17] Genotoxicity can be assessed using a variety of in vitro and in vivo assays, including the Ames test for mutagenicity and the comet assay for DNA damage.[6]

Studies have shown that 4-trifluoromethylaniline (TFMA) can induce mutations in bacterial strains, indicating its potential as a mutagen.[18] However, in vivo studies did not show evidence of DNA adduct formation or DNA strand breaks, suggesting that the genotoxic potential observed in vitro may not translate to a significant risk in whole organisms.[18] This highlights the importance of a comprehensive testing strategy that includes both in vitro and in vivo models. The genotoxicity of aniline derivatives is a general property and does not seem to be significantly influenced by substitution at both ortho positions.[19]

Experimental Protocols for Toxicity Assessment

To ensure the reliability and reproducibility of toxicity data, standardized experimental protocols are essential. The following sections outline key in vitro assays for assessing the cytotoxicity and genotoxicity of trifluoromethylated anilines.

In Vitro Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[6][8]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[8]

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylated aniline in a suitable solvent (e.g., DMSO) and add them to the cells. Include a vehicle control.[6]

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Start Seed Cells in 96-well Plate Treat Treat with Test Compound Start->Treat Incubate1 Incubate (24-72h) Treat->Incubate1 Add_MTT Add MTT Solution Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Solubilize Add Solubilizing Agent Incubate2->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Workflow for the MTT cytotoxicity assay.

In Vitro Genotoxicity Assay: Ames Test Protocol

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[6][8]

Step-by-Step Methodology:

  • Bacterial Strains: Use specific strains of Salmonella typhimurium that are histidine auxotrophs (cannot synthesize histidine).

  • Metabolic Activation: Prepare an S9 mix from rat liver homogenate to provide metabolic enzymes that can activate the test compound.[6]

  • Plate Incorporation Assay: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if required) with molten top agar.[6]

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Bacteria Select Salmonella Strains Mix Mix Bacteria, Compound, and S9 Mix with Top Agar Bacteria->Mix S9_Prep Prepare S9 Mix (Metabolic Activation) S9_Prep->Mix Plate Pour onto Minimal Agar Plates Mix->Plate Incubate Incubate (48-72h) Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Assess Mutagenicity Count->Analyze

Workflow for the Ames mutagenicity test.
Conclusion and Future Directions

The toxicological evaluation of trifluoromethylated anilines is a complex but essential aspect of their development and use. The position of the trifluoromethyl group plays a crucial role in determining the cytotoxic and genotoxic potential of these compounds. While in vitro assays provide valuable initial screening data, a comprehensive assessment requires a combination of in vitro and in vivo studies to understand the full toxicological profile.

Future research should focus on developing more predictive in silico models for the toxicity of aromatic amines to reduce reliance on animal testing and accelerate the safety assessment process.[20][21] Furthermore, a deeper understanding of the structure-activity relationships will enable the design of safer and more effective trifluoromethylated compounds for various applications.

References

  • BenchChem. (n.d.). A Comparative Guide to the Cytotoxicity of Trifluoromethyl-Aniline Derivatives.
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  • PubChem. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved from [Link]

  • Kugler-Steigmeier, M. E., et al. (1989). Genotoxicity of aniline derivatives in various short-term tests. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 211(2), 279-289. Retrieved from [Link]

  • BenchChem. (n.d.). Application Note: In Vitro Cytotoxicity Protocol for Aniline-MPB-amino-C3-PBD.
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  • Schyman, P., et al. (2012). In silico predictions of genotoxicity for aromatic amines. Current Computer-Aided Drug Design, 8(3), 196-208. Retrieved from [Link]

  • Votano, J. R., et al. (2004). Predicting the Genotoxicity of Secondary and Aromatic Amines Using Data Subsetting To Generate a Model Ensemble. Journal of Chemical Information and Computer Sciences, 44(1), 239-248. Retrieved from [Link]

  • Cash, G. G. (2001). Predicting genotoxicity of aromatic and heteroaromatic amines using electrotopological state indices. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 494(1-2), 115-121. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

  • Stratech. (2022). Safety data sheet: 4-(Trifluoromethyl)aniline. Retrieved from [Link]

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  • ChemBK. (n.d.). 3-(Trifluoromethyl)Aniline. Retrieved from [Link]

  • BenchChem. (n.d.). A Comprehensive Toxicological Profile of Substituted Anilines: An In-depth Technical Guide.
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  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

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  • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1979). Acute Toxicity Testing Criteria for New Chemical Substances. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. Retrieved from [Link]

  • Tang, X., et al. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications, 61(62), 8565-8580. Retrieved from [Link]

  • Khan, M. F., et al. (2014). Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. Current Drug Metabolism, 15(2), 194-202. Retrieved from [Link]

  • Wikipedia. (2025). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

  • Lourici, L., et al. (2013). Inhibition of Microbial Growth by Anilines: A QSAR Study. Journal of Environmental Science and Engineering B, 2(10), 593-601. Retrieved from [Link]

  • Zok, S., et al. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). Science of The Total Environment, 109-110, 411-421. Retrieved from [Link]

  • Wang, L., et al. (2005). QSAR study for the toxicity of anilines and phenols to aquatic organisms. Journal of Environmental Sciences, 17(4), 546-551. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical I.R Spectroscopy Confirmation of 2, 4- Dibromo Aniline and its Possible Toxicity Effects in Dye Shampoos. Retrieved from [Link]

  • Venkataraman, S., et al. (2001). An Unexpected Incident with 4-Trifluoromethylaniline. Organic Process Research & Development, 5(4), 433-434. Retrieved from [Link]

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Evaluating the Novelty of 4-(4-(Trifluoromethyl)phenoxy)aniline Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel chemical entities with therapeutic potential is a continuous endeavor. A key aspect of this process is the rigorous evaluation of new findings to ascertain their genuine novelty and potential impact. This guide provides a comprehensive framework for evaluating new data on 4-(4-(Trifluoromethyl)phenoxy)aniline, a fluorinated aromatic compound, by comparing it against the existing body of scientific knowledge. By synthesizing technical data, explaining experimental rationale, and providing detailed protocols, this document serves as a practical tool for assessing the significance of emerging research in this area.

The State of the Art: What We Know About this compound and Its Analogs

This compound is an organic compound with the chemical formula C13H10F3NO. It is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl (-CF3) group is of particular interest in medicinal chemistry. This group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[2]

While direct biological activity data on the parent compound, this compound, is limited in publicly available literature, its structural motif is present in molecules with demonstrated pharmacological effects. Understanding these existing findings is crucial for contextualizing any new discoveries.

Known Biological Activities of Structurally Related Compounds

Derivatives of this compound have been investigated for various therapeutic applications. A notable example is a series of quinoxiline-containing compounds that incorporate the 4-(4-(trifluoromethyl)phenoxy)phenyl moiety. These compounds have been identified as potent inhibitors of the protein-protein interactions between AF9/ENL and DOT1L/AF4, which are implicated in MLL-rearranged leukemia.[3] Specific derivatives from this class have demonstrated strong anti-proliferative activity in leukemia cell lines, with EC50 values in the low micromolar range.[3]

Furthermore, pyrazole derivatives containing a trifluoromethylphenyl group have been synthesized and evaluated for their antibacterial properties. These compounds have shown significant activity against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the sub-microgram per milliliter range.[4][5]

These examples highlight the potential of the this compound scaffold as a foundation for developing novel therapeutic agents. Any new biological activity discovered for the parent compound or its novel derivatives should be evaluated in the context of these known anticancer and antibacterial applications.

Comparative Analysis: Gauging the Novelty of New Findings

To objectively assess the novelty of new experimental data on this compound, a direct comparison with existing knowledge is essential. The following tables provide a template for such a comparison, incorporating both established data on related compounds and predicted properties of the parent molecule.

Table 1: Comparative Biological Activity
Compound/DerivativeBiological Target/ActivityPotency (IC50/EC50/MIC)Cell Line/OrganismCitation
New Finding: this compound [Insert New Target/Activity][Insert New Data][Insert System Used]-
Quinoxiline Derivative 17 Inhibition of AF9/ENL-DOT1L/AF4 PPIIC50: 0.56 µMBiochemical Assay[3]
Quinoxiline Derivative 17 Anti-proliferativeEC50: 0.84 µMMolm-13 (Leukemia)[3]
Pyrazole Derivative 59 AntibacterialMIC: 0.78 µg/mLS. aureus[4][5]
Table 2: Comparative ADME Properties (Predicted)

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are critical for its potential as a drug. In the absence of experimental data for this compound, in silico predictive models such as SwissADME and pkCSM can provide valuable initial insights.[1][2][6][7][8][9][10][11][12]

ADME PropertyPredicted Value for this compoundInterpretation
Absorption
- Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed from the gut.
- Caco-2 Permeability (log Papp)> 0.9High permeability across intestinal epithelial cells.
Distribution
- Volume of Distribution (VDss)> 0.45 L/kgWide distribution throughout the body.
- Blood-Brain Barrier (BBB) PermeationYesPotential to cross the blood-brain barrier.
Metabolism
- CYP2D6 InhibitorNoUnlikely to inhibit this major drug-metabolizing enzyme.
- CYP3A4 InhibitorNoUnlikely to inhibit this major drug-metabolizing enzyme.
Excretion
- Total Clearance (log CLtot)~ 0.5 L/min/kgModerate rate of clearance from the body.

These are predicted values and should be confirmed by experimental studies.

Experimental Protocols: A Guide to Self-Validating Methodologies

To ensure the reproducibility and validity of new findings, the experimental protocols employed must be robust and well-documented. Below are detailed, step-by-step methodologies for key experiments relevant to evaluating the biological activity and pharmacokinetic properties of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50), a key indicator of its potential as an anticancer agent.

  • Cell Seeding: Plate cancer cells (e.g., Molm-13 for leukemia) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: In Silico ADME Prediction using SwissADME

This workflow outlines the steps to generate predicted ADME properties for a small molecule.[6][7][8][9][10][11]

  • Access the SwissADME Server: Navigate to the SwissADME website ([Link]]

  • Input the Molecular Structure: Draw the structure of this compound using the provided molecular editor or paste the SMILES string (Nc1ccc(Oc2ccc(C(F)(F)F)cc2)cc1) into the input box.

  • Run the Prediction: Initiate the calculation by clicking the "Run" button.

  • Analyze the Results: The output will provide a comprehensive list of physicochemical properties, pharmacokinetic predictions (absorption, distribution, metabolism, excretion), drug-likeness parameters (e.g., Lipinski's rule of five), and potential medicinal chemistry issues.

  • Interpret the Bioavailability Radar: The bioavailability radar provides a quick visual assessment of the drug-likeness of the molecule based on six key physicochemical properties.[7]

Visualizing the Landscape: Pathways and Workflows

To facilitate a deeper understanding of the context in which new findings on this compound should be evaluated, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_insilico In Silico Analysis cluster_invivo In Vivo Validation Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Target-based or Phenotypic Dose-Response & IC50/EC50 Determination Dose-Response & IC50/EC50 Determination Primary Screening->Dose-Response & IC50/EC50 Determination Mechanism of Action Studies Mechanism of Action Studies Dose-Response & IC50/EC50 Determination->Mechanism of Action Studies Lead Compound Lead Compound Mechanism of Action Studies->Lead Compound Molecular Structure Molecular Structure ADME Prediction ADME Prediction Molecular Structure->ADME Prediction SwissADME/pkCSM Toxicity Prediction Toxicity Prediction ADME Prediction->Toxicity Prediction Toxicity Prediction->Lead Compound Pharmacokinetic Studies Pharmacokinetic Studies Lead Compound->Pharmacokinetic Studies Animal Model Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies

Caption: A typical drug discovery workflow, from initial in vitro screening and in silico analysis to in vivo validation.

ppi_pathway cluster_nucleus Nucleus MLL-AF9 MLL-AF9 DOT1L DOT1L MLL-AF9->DOT1L recruits H3K79 Methylation H3K79 Methylation DOT1L->H3K79 Methylation catalyzes Gene Expression Gene Expression H3K79 Methylation->Gene Expression activates Leukemia Leukemia Gene Expression->Leukemia drives Quinoxiline Derivative Quinoxiline Derivative Quinoxiline Derivative->MLL-AF9 inhibits interaction with DOT1L

Caption: Simplified signaling pathway of MLL-rearranged leukemia and the inhibitory action of quinoxiline derivatives.

Conclusion

The evaluation of novel findings for a chemical entity like this compound requires a multifaceted approach that integrates existing knowledge with new experimental data. By systematically comparing new biological activities and pharmacokinetic profiles with established data on analogous compounds and in silico predictions, researchers can more accurately gauge the novelty and potential significance of their work. The methodologies and comparative frameworks provided in this guide are intended to support this critical evaluation process, ultimately fostering a more informed and efficient path toward the discovery of new therapeutic agents. As a Senior Application Scientist, I encourage the rigorous application of these principles to ensure the scientific integrity and impactful translation of research findings.

References

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  • Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4. PubMed Central. [Link]

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic Acid Derivatives as Potent anti-Gram-positive Bacterial Agents. ResearchGate. [Link]

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  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. [Link]

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  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed. [Link]

  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed. [Link]

  • SwissADME. Swiss Institute of Bioinformatics. [Link]

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  • In Silico Molecular Docking & ADME Studies Approach for Designing of New Schiff Base Derivatives of Indomethacin as Both Ant. ResearchGate. [Link]

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  • Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. PubMed Central. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-(Trifluoromethyl)phenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling and disposing of chemical reagents like 4-(4-(Trifluoromethyl)phenoxy)aniline requires a meticulous and informed approach. This guide provides a procedural framework for its proper disposal, grounded in established safety protocols and regulatory compliance. The causality behind each step is explained to ensure a deep understanding and foster a culture of safety within the laboratory.

Foundational Knowledge: Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. This compound and its structural analogs are classified as hazardous materials.[1][2][3] Key hazards include:

  • Acute Toxicity: The compound is toxic if swallowed and can be fatal if it comes into contact with the skin.[1][2]

  • Skin and Eye Damage: It is known to cause skin irritation and serious eye damage.[1][2][3]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs.[2][3]

Given these significant health risks, all handling and disposal procedures must be designed to minimize exposure.

Pre-Disposal Checklist: Essential Preparations

Proper disposal begins with proactive preparation. Before starting any process that will generate waste containing this compound, ensure the following are in place:

  • Designated Hazardous Waste Containers: Use only approved, properly labeled, and sealed containers for hazardous waste.[4][5] The containers should be compatible with the chemical and stored in a designated, well-ventilated area.[1][4]

  • Personal Protective Equipment (PPE): A full complement of appropriate PPE is non-negotiable. This includes, but is not limited to:

    • Chemical-resistant gloves (e.g., nitrile).

    • Protective clothing to prevent skin contact.[1][2]

    • Tightly fitting safety goggles and a face shield for eye and face protection.[2][4]

  • Spill Kit: An accessible and fully stocked chemical spill kit is essential for managing accidental releases. The kit should contain inert absorbent materials like vermiculite or sand.[6]

  • Knowledge of Emergency Procedures: All personnel must be familiar with the facility's emergency response plan, including the location of safety showers, eyewash stations, and procedures for reporting spills or exposures.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic steps for the safe disposal of this compound waste.

Proper segregation is the cornerstone of safe and compliant chemical waste management.

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled hazardous waste container.

  • Avoid Incompatibilities: Never mix this waste with incompatible chemicals. Known incompatibilities for aniline compounds include strong oxidizing agents and strong acids.[4][7][8][9] Mixing can lead to violent reactions.

  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of initial waste accumulation.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[4] This prevents the release of harmful vapors.

  • Storage: Store waste containers in a designated, well-ventilated, and cool location, away from heat, sparks, and open flames.[1][4]

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[6]

  • Collection: Carefully collect the absorbed material and place it into a designated hazardous waste container.[6]

  • Decontamination: Decontaminate the spill area thoroughly with an appropriate cleaning agent. All materials used for decontamination are also considered hazardous waste and must be disposed of accordingly.

  • Personal Decontamination: If skin contact occurs, immediately wash the affected area with plenty of soap and water and seek medical attention.[1] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[1]

Regulatory Compliance: A Non-Negotiable Aspect

Disposal of this compound is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) classifies aniline and its derivatives as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6]

It is the responsibility of the waste generator to ensure full compliance with all federal, state, and local regulations.[1] This includes partnering with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical waste.

Data Summary and Visualization

For quick reference, the following table summarizes key information for this compound and its analogs.

PropertyInformationSource(s)
CAS Number 349-55-3 (for this compound)N/A
Primary Hazards Acute toxicity (oral, dermal), skin irritation, serious eye damage, potential for organ damage with repeated exposure.[1][2][3]
Incompatible Materials Strong oxidizing agents, strong acids.[4][7][8][9]
Recommended PPE Chemical-resistant gloves, protective clothing, safety goggles, face shield.[1][2][4]
Spill Containment Inert absorbent material (e.g., sand, vermiculite).[6]
Disposal Method Dispose of as hazardous waste through a licensed facility in accordance with all applicable regulations.[1][2][4]

The following workflow diagram provides a visual guide to the decision-making process for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation assess_waste Assess Waste Type (Solid, Liquid, Contaminated PPE) start->assess_waste segregate Segregate Waste into Designated Containers assess_waste->segregate check_ppe Is Appropriate PPE Being Worn? segregate->check_ppe wear_ppe Don Full PPE: Gloves, Goggles, Lab Coat check_ppe->wear_ppe No spill_check Spill or Contamination? check_ppe->spill_check Yes wear_ppe->spill_check spill_protocol Follow Spill Cleanup Protocol spill_check->spill_protocol Yes label_container Label Container Correctly: 'Hazardous Waste', Chemical Name, Date spill_check->label_container No spill_protocol->label_container store_waste Store in Designated Cool, Well-Ventilated Area label_container->store_waste disposal_pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Service store_waste->disposal_pickup end_process Disposal Complete disposal_pickup->end_process

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and drug development professionals can ensure a safe laboratory environment while maintaining the highest standards of scientific integrity and regulatory compliance.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-(Trifluoromethyl)phenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the nuanced world of drug development and organic synthesis, the safe handling of specialized reagents is a non-negotiable cornerstone of laboratory practice. This guide provides essential, field-tested safety protocols for managing 4-(4-(Trifluoromethyl)phenoxy)aniline (CAS No. 57478-19-0)[1][2]. As a Senior Application Scientist, my objective is to move beyond mere checklists, offering a procedural and causal understanding of why these specific precautions are critical.

Foundational Hazard Assessment: Understanding the Risk Profile

Before any work begins, a thorough understanding of the compound's anticipated hazards is essential. Based on data from close structural analogues, this compound should be treated as a substance with a significant hazard profile. The primary risks are associated with acute toxicity, particularly through skin contact, and the potential for serious eye and skin damage.

Analogous compounds consistently exhibit the following GHS (Globally Harmonized System) classifications:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed[3][4][5].

  • Acute Toxicity, Dermal (Category 2): Fatal in contact with skin[3][4][5].

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation[3][4].

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage[3][4][5].

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure[4][5][6].

The trifluoromethyl group enhances the lipophilicity of the molecule, which can facilitate absorption through the skin, while the aniline moiety is a classic structural alert for toxicity[7]. This is the causal basis for mandating stringent dermal protection.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a scientifically-driven necessity. All handling of this compound must occur within a certified chemical fume hood to mitigate inhalation risks[6]. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Chemical Safety Goggles & Face ShieldGoggles: Must be splash-proof and conform to EN166 (EU) or ANSI Z87.1 (US) standards. Protects against splashes and incidental contact. Face Shield: To be worn over goggles. This is mandatory due to the high risk of serious eye damage (Category 1 hazard)[5][8]. It provides a secondary barrier for the entire face.
Hand Protection Double-Gloved Chemical-Resistant GlovesInner Glove: Nitrile. Provides a base layer of protection. Outer Glove: Neoprene or Butyl rubber. These materials offer superior resistance to aromatic amines. Always inspect gloves for tears or pinholes before use. Gloves must be changed immediately upon any sign of contamination[3].
Body Protection Flame-Resistant (FR) Lab Coat & Chemical-Resistant ApronLab Coat: Must be fully buttoned with tight-fitting cuffs. Provides primary protection against incidental spills. Apron: Worn over the lab coat. Offers an additional, impermeable layer of protection for the torso during dispensing or transfer operations.
Respiratory Protection Air-Purifying Respirator (if needed)Standard Operations: A chemical fume hood provides adequate respiratory protection[6]. Emergency/Spill: If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is required[6].
Foot Protection Closed-toe, Chemical-Resistant ShoesShoes must fully cover the feet. Leather or other absorbent materials are not recommended as they can retain spilled chemicals.

Operational Plan: Step-by-Step Safety Procedures

Trust in a protocol is built on its internal logic and repeatability. The following workflow is designed as a self-validating system to minimize exposure at every stage.

Donning PPE: A Deliberate Sequence
  • Footwear Check: Confirm appropriate shoes are worn.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on and fully button the lab coat.

  • Apron: Secure the chemical-resistant apron over the lab coat.

  • Outer Gloves: Don the second, more robust pair of gloves (neoprene/butyl). Ensure the cuffs of the outer gloves go over the cuffs of the lab coat.

  • Eye & Face Protection: Put on safety goggles first, then the face shield.

Safe Handling Workflow

The following diagram illustrates the critical decision points and actions from material acquisition to waste disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal a Verify Fume Hood Certification & Airflow b Assemble All Required PPE a->b c Don PPE (See Section 3.1) b->c d Prepare Spill Kit (Inert Absorbent) c->d e Retrieve Compound from Locked Storage f Weigh/Dispense Compound INSIDE Fume Hood e->f g Perform Experiment f->g h Quench Reaction & Segregate Waste g->h Reaction Complete i Wipe Down Work Area with Appropriate Solvent h->i j Doff PPE (Reverse Order) i->j k Dispose of Contaminated PPE as Hazardous Waste j->k l Wash Hands Thoroughly k->l

Caption: End-to-end workflow for safely handling this compound.
Doffing PPE: Preventing Cross-Contamination

The removal of PPE is the point of highest risk for exposure. Follow this sequence meticulously:

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out. Dispose of them immediately in a designated hazardous waste container.

  • Face Shield & Apron: Remove the face shield and apron.

  • Goggles: Remove safety goggles.

  • Lab Coat: Remove the lab coat, turning it inside out as you do, to contain any surface contamination.

  • Inner Gloves: Remove the final pair of nitrile gloves, turning them inside out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with this compound are considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, weighing paper, absorbent pads, and any disposable equipment. It must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused material and reaction mixtures must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Disposal Vendor: All waste must be disposed of through an approved and licensed hazardous waste disposal service, in accordance with local, regional, and national regulations[3].

By adhering to this comprehensive guide, you establish a robust framework for safety and operational integrity. This protocol is designed not just to meet compliance, but to build a deeply ingrained culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • 4-(4-Trifluoromethylphenoxy)aniline . ChemBK. [Link]

  • This compound CID 2760751 . PubChem, National Institutes of Health. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.